Ziprasidone Mesylate
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;methanesulfonic acid;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS.CH4O3S.3H2O/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;1-5(2,3)4;;;/h1-4,11,13H,5-10,12H2,(H,23,27);1H3,(H,2,3,4);3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQZEFFFIUHSJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN4O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199191-69-0 | |
| Record name | Ziprasidone mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199191690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZIPRASIDONE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X6SAX83JZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ziprasidone Mesylate's Mechanism of Action in Schizophrenia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziprasidone (B1663615) is an atypical antipsychotic agent efficacious in the management of schizophrenia, including its positive, negative, and affective symptoms.[1][2] Its therapeutic profile is attributed to a unique and complex pharmacodynamic mechanism, primarily centered on its high-affinity interactions with multiple neurotransmitter receptors. This technical guide provides an in-depth exploration of the molecular mechanisms of ziprasidone mesylate, focusing on its receptor binding profile, downstream signaling sequelae, and the experimental methodologies used to elucidate these actions.
Receptor Binding Affinity Profile
Ziprasidone's clinical efficacy and side-effect profile are largely dictated by its affinity for a range of dopaminergic, serotonergic, and adrenergic receptors, as well as monoamine transporters.[3] The inhibition constant (Ki), a measure of binding affinity, is inversely proportional to the affinity of the drug for the receptor. A lower Ki value indicates a higher binding affinity. The receptor binding profile of ziprasidone is summarized in the table below.
| Receptor | Ki (nM) | Functional Activity |
| Serotonin (B10506) Receptors | ||
| 5-HT2A | 0.4 | Antagonist |
| 5-HT1A | 3.4 | Agonist |
| 5-HT2C | 1.3 | Antagonist |
| 5-HT1D | 2 | Antagonist |
| 5-HT7 | 15 | Antagonist |
| Dopamine (B1211576) Receptors | ||
| D2 | 4.8 | Antagonist |
| D3 | 7.2 | Antagonist |
| D4 | 0.8 | Antagonist |
| Adrenergic Receptors | ||
| α1A | 10 | Antagonist |
| α2A | 43 | Antagonist |
| Histamine Receptors | ||
| H1 | 47 | Antagonist |
| Monoamine Transporters | ||
| Serotonin Transporter (SERT) | - | Inhibitor |
| Norepinephrine Transporter (NET) | - | Inhibitor |
| Muscarinic Receptors | ||
| M1 | >1000 | Low Affinity |
Note: Ki values are compiled from various sources and may exhibit variability based on experimental conditions.[1][4]
Core Mechanisms of Action and Downstream Signaling
The therapeutic action of ziprasidone in schizophrenia is primarily attributed to its combined antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, and its agonist activity at serotonin 5-HT1A receptors.
Dopamine D2 Receptor Antagonism
Ziprasidone's antagonism of D2 receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia, such as hallucinations and delusions. D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi/o family of G proteins.
-
Signaling Pathway:
-
In the absence of ziprasidone, dopamine binds to D2 receptors, leading to the dissociation of the Gαi subunit from the Gβγ dimer.
-
The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).
-
Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA).
-
Ziprasidone, by blocking the D2 receptor, prevents dopamine-mediated inhibition of adenylyl cyclase, thereby normalizing cAMP levels and PKA activity.
-
Serotonin 5-HT2A Receptor Antagonism
The antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects and improved efficacy against negative symptoms. 5-HT2A receptors are GPCRs that primarily couple to the Gαq/11 family of G proteins.
-
Signaling Pathway:
-
Serotonin binding to 5-HT2A receptors activates Gαq/11.
-
Activated Gαq/11 stimulates phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).
-
Ziprasidone blocks this pathway, preventing serotonin-induced neuronal excitation.
-
Additionally, 5-HT2A receptor signaling can involve β-arrestin, which can mediate G protein-independent signaling, including activation of the MAPK/ERK pathway. The role of ziprasidone in modulating this aspect of 5-HT2A signaling is an area of ongoing research.
-
Serotonin 5-HT1A Receptor Agonism
Ziprasidone's agonist activity at 5-HT1A receptors is thought to contribute to its anxiolytic and antidepressant effects, as well as its efficacy against the negative and cognitive symptoms of schizophrenia. 5-HT1A receptors are GPCRs that, like D2 receptors, couple to Gαi/o proteins.
-
Signaling Pathway:
-
Ziprasidone binds to and activates 5-HT1A receptors.
-
This leads to the Gαi-mediated inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP and reduced PKA activity.
-
This signaling cascade is believed to modulate the activity of pyramidal neurons in the prefrontal cortex, leading to an increase in dopamine release in this brain region, which is hypothesized to improve negative and cognitive symptoms.
-
Experimental Protocols
The characterization of ziprasidone's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.
Competition Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This assay determines the affinity of ziprasidone for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Membrane preparation from cells expressing human D2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).
-
Unlabeled spiperone (B1681076) or another potent D2 antagonist for determining non-specific binding.
-
Ziprasidone solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Protocol:
-
Incubate the D2 receptor-containing membranes with a fixed concentration of [3H]-spiperone (typically at or below its Kd) and varying concentrations of ziprasidone.
-
For total binding, incubate membranes with [3H]-spiperone only.
-
For non-specific binding, incubate membranes with [3H]-spiperone and a high concentration of unlabeled spiperone.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the ziprasidone concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Measuring Dopamine Release
This technique allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Materials:
-
Microdialysis probes (e.g., with a 2-4 mm membrane length).
-
A stereotaxic apparatus for probe implantation.
-
A microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
A fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system for dopamine quantification.
-
Ziprasidone solution for administration.
-
-
Protocol:
-
Surgically implant a microdialysis probe into the prefrontal cortex of an anesthetized rat.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to the microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer ziprasidone (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples for several hours post-administration.
-
Analyze the dopamine concentration in each dialysate sample using HPLC-ECD.
-
Express the results as a percentage change from the baseline dopamine levels.
-
References
- 1. pdspdb.unc.edu [pdspdb.unc.edu]
- 2. [3H]-ketanserin binding sites in different psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]ketanserin binding in human brain postmortem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ziprasidone (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Ziprasidone Mesylate in CNS Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of ziprasidone (B1663615) mesylate, an atypical antipsychotic agent utilized in the management of various central nervous system (CNS) disorders, including schizophrenia and bipolar disorder.[1][2] This document details the drug's mechanism of action, receptor binding profile, and its effects on key neurotransmitter systems, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
Ziprasidone's therapeutic effects in CNS disorders are primarily attributed to its unique combination of antagonism at dopamine (B1211576) type 2 (D2) and serotonin (B10506) type 2A (5-HT2A) receptors.[3][4] Like other atypical antipsychotics, this dual antagonism is thought to be crucial for its efficacy against both the positive and negative symptoms of schizophrenia.[3] The high ratio of 5-HT2A to D2 receptor affinity is a distinguishing feature of ziprasidone and is believed to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[3][5]
Beyond its primary D2 and 5-HT2A antagonism, ziprasidone exhibits a complex pharmacology, acting as an agonist at the serotonin 1A (5-HT1A) receptor and an antagonist at serotonin 1D (5-HT1D) and 2C (5-HT2C) receptors.[6][7] Furthermore, it moderately inhibits the reuptake of both serotonin and norepinephrine, a characteristic that may contribute to its antidepressant and anxiolytic properties.[6][8] Ziprasidone displays a low affinity for alpha-1 adrenergic, histaminic H1, and muscarinic M1 receptors, which is associated with a more favorable side-effect profile, including a lower propensity for orthostatic hypotension, sedation, and weight gain.[3][8]
Receptor Binding Affinity
The in vitro receptor binding affinities of ziprasidone for a range of neurotransmitter receptors are summarized in the table below. The data, presented as Ki values (nM), demonstrate the drug's high affinity for its primary targets and lower affinity for receptors associated with undesirable side effects.
| Receptor | Ki (nM) |
| Serotonin Receptors | |
| 5-HT2A | 0.4 |
| 5-HT2C | 1.3 |
| 5-HT1A (agonist) | 3.4 |
| 5-HT1D (antagonist) | 2 |
| Dopamine Receptors | |
| D2 | 4.8 |
| D3 | 7.2 |
| Adrenergic Receptors | |
| α1 | 10 |
| Histamine Receptors | |
| H1 | 47 |
| Muscarinic Receptors | |
| M1 | >1000 |
| Monoamine Transporters | |
| Serotonin (SERT) | Moderate Affinity |
| Norepinephrine (NET) | Moderate Affinity |
Data compiled from multiple sources.[8][9][10]
Receptor Occupancy in Humans
Positron Emission Tomography (PET) studies in patients with schizophrenia have provided in vivo confirmation of ziprasidone's receptor binding profile. These studies have consistently shown that therapeutic doses of ziprasidone lead to a significantly higher occupancy of 5-HT2A receptors compared to D2 receptors.[3][11]
A key study demonstrated that at therapeutic doses, mean 5-HT2A receptor occupancy was approximately 76%, while mean D2 receptor occupancy was around 56%.[11] The plasma concentration of ziprasidone required for 50% maximal occupancy was found to be almost four times lower for 5-HT2A receptors than for D2 receptors, further highlighting its potent serotonergic activity.[11] This high 5-HT2A to D2 occupancy ratio is a hallmark of atypical antipsychotics and is thought to be a key factor in their clinical profile.[3]
Experimental Protocols
In Vitro Receptor Binding Assays
Objective: To determine the affinity of ziprasidone for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues recombinantly expressing the target human receptor (e.g., CHO-K1 cells for D2L receptors). The cells or tissues are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Radioligand Binding: The prepared membranes are incubated with a specific radioligand for the receptor of interest (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of ziprasidone.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of ziprasidone that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Positron Emission Tomography (PET) Imaging for Receptor Occupancy
Objective: To measure the in vivo occupancy of D2 and 5-HT2A receptors by ziprasidone in the human brain.
Methodology:
-
Subject Population: Patients with a diagnosis of a CNS disorder such as schizophrenia.
-
Drug Administration: Patients are treated with stable daily doses of ziprasidone for a specified period (e.g., 3 weeks) to reach steady-state plasma concentrations.
-
Radiotracer Injection: Specific radiotracers are injected intravenously. For D2 receptor imaging, [11C]raclopride is commonly used, while [18F]setoperone is a standard radiotracer for 5-HT2A receptors.[3][11]
-
PET Scanning: Dynamic PET scans are acquired over a period of time to measure the distribution and binding of the radiotracer in different brain regions (e.g., striatum for D2, cortex for 5-HT2A).
-
Data Analysis: The binding potential (BP) of the radiotracer is calculated for the target brain regions. Receptor occupancy is then determined by the percentage reduction in BP in the drug-treated state compared to a baseline (drug-free) condition, calculated as: Occupancy (%) = [(BP_baseline - BP_drug) / BP_baseline] x 100.
In Vivo Microdialysis
Objective: To measure the effect of ziprasidone on extracellular levels of dopamine and serotonin in specific brain regions of freely moving animals.
Methodology:
-
Animal Model: Typically, male Sprague-Dawley or Wistar rats are used.
-
Guide Cannula Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the brain region of interest, such as the prefrontal cortex or striatum.
-
Microdialysis Probe Insertion: After a recovery period, a microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. Neurotransmitters from the extracellular space diffuse across the probe's membrane into the aCSF.
-
Sample Collection: The outgoing aCSF (dialysate) is collected at regular intervals.
-
Neurotransmitter Analysis: The concentrations of dopamine and serotonin in the dialysate samples are quantified using highly sensitive analytical techniques, most commonly high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Baseline neurotransmitter levels are established before drug administration. Following the administration of ziprasidone, changes in extracellular dopamine and serotonin levels are expressed as a percentage of the baseline.
Signaling Pathways
The pharmacodynamic effects of ziprasidone are initiated by its interaction with specific G-protein coupled receptors (GPCRs), leading to the modulation of intracellular signaling cascades.
Dopamine D2 Receptor Antagonism
Ziprasidone acts as an antagonist at D2 receptors, which are primarily coupled to the Gi/o family of G-proteins. Blockade of these receptors by ziprasidone prevents the inhibitory effects of dopamine on adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychiatrist.com [psychiatrist.com]
- 10. psychiatrist.com [psychiatrist.com]
- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 12. cdn-links.lww.com [cdn-links.lww.com]
Ziprasidone Mesylate: A Comprehensive Technical Guide to Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ziprasidone (B1663615) is an atypical antipsychotic agent characterized by a unique and potent receptor binding profile that contributes to its efficacy in treating schizophrenia and bipolar disorder. This technical guide provides an in-depth analysis of the receptor binding affinity and selectivity of ziprasidone mesylate. Quantitative binding data are presented in a structured format, and detailed methodologies for key experimental protocols are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of ziprasidone's complex pharmacological actions.
Introduction
Ziprasidone, available as this compound for intramuscular injection and ziprasidone hydrochloride for oral administration, is a second-generation antipsychotic.[1][2] Its therapeutic effects are believed to be mediated through a combination of dopamine (B1211576) type 2 (D2) and serotonin (B10506) type 2A (5-HT2A) receptor antagonism.[3][4] Notably, ziprasidone exhibits a high 5-HT2A/D2 receptor affinity ratio, which is thought to contribute to a lower incidence of extrapyramidal symptoms compared to older antipsychotics.[3][5][6] Beyond its primary targets, ziprasidone interacts with a range of other serotonin receptors, as well as adrenergic and histamine (B1213489) receptors, and inhibits the reuptake of serotonin and norepinephrine (B1679862), contributing to its broad clinical profile.[4][7][8] This document serves as a technical resource, consolidating the receptor binding data and associated methodologies to provide a comprehensive understanding of ziprasidone's pharmacology.
Receptor Binding Affinity and Selectivity
The affinity of ziprasidone for various neurotransmitter receptors has been extensively characterized using in vitro radioligand binding assays. The data, typically expressed as inhibitor concentration (Ki) values, quantify the drug's potency at these targets. A lower Ki value indicates a higher binding affinity.
Quantitative Receptor Binding Data
The following table summarizes the in vitro receptor binding affinities of ziprasidone for a range of human receptors.
| Receptor Subtype | Ki (nM) | Receptor Action | Functional Implication |
| Serotonin Receptors | |||
| 5-HT2A | 0.39 - 0.4 | Antagonist | Antipsychotic effects (negative symptoms), reduced EPS risk.[3][4][9] |
| 5-HT2C | 0.72 - 1.3 | Antagonist | Potential effects on mood and cognition.[4][9][10] |
| 5-HT1A | 2.5 - 3.4 | Agonist | Anxiolytic and antidepressant effects.[6][8][9] |
| 5-HT1D | 2.0 - 2.3 | Antagonist | Potential role in mood regulation.[4][6][10] |
| 5-HT7 | 9.3 | Antagonist | Potential antidepressant and cognitive-enhancing effects.[9] |
| 5-HT1B/1D | 2.0 | Antagonist | |
| Dopamine Receptors | |||
| D2 | 3.1 - 4.8 | Antagonist | Antipsychotic effects (positive symptoms).[9][11] |
| D3 | 7.2 | Antagonist | Potential cognitive and social function improvement.[9] |
| D4 | 32 | Antagonist | |
| Adrenergic Receptors | |||
| α1 | 10 - 13.0 | Antagonist | Potential for orthostatic hypotension.[7][9] |
| Histamine Receptors | |||
| H1 | 47 | Antagonist | Potential for sedation and weight gain.[7][9] |
| Monoamine Transporters | |||
| Serotonin (SERT) | 53 | Inhibitor | Antidepressant and anxiolytic effects.[9] |
| Norepinephrine (NET) | 48 | Inhibitor | Antidepressant effects.[9] |
Table 1: In Vitro Receptor Binding Affinities of Ziprasidone.
Receptor Selectivity
A key feature of ziprasidone's pharmacological profile is its high selectivity for 5-HT2A receptors over D2 receptors.[3][4] The 5-HT2A/D2 Ki ratio for ziprasidone is approximately 8:1 to 12:1, which is among the highest in its class.[7] This high ratio is clinically significant, as it is believed to be associated with a reduced risk of extrapyramidal side effects and prolactin elevation, common adverse effects of antipsychotic medications with high D2 receptor antagonism.[4][6] Furthermore, ziprasidone has a relatively low affinity for muscarinic M1, histamine H1, and alpha1-adrenergic receptors, which predicts a lower incidence of side effects such as cognitive impairment, sedation, weight gain, and orthostatic hypotension compared to some other atypical antipsychotics.[5][7]
Experimental Protocols
The quantitative binding data presented above are primarily derived from in vitro radioligand binding assays. These assays are a gold standard for determining the affinity of a drug for a specific receptor.[12][13]
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of ziprasidone for various neurotransmitter receptors.
Principle: This is a competitive binding assay where unlabeled ziprasidone competes with a known radiolabeled ligand for binding to a specific receptor. The concentration of ziprasidone that inhibits 50% of the specific binding of the radioligand is determined (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Materials:
-
Receptor Source: Homogenates of cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO or HEK293 cells) or post-mortem human brain tissue.
-
Radioligand: A specific, high-affinity radiolabeled ligand for the receptor being studied (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).
-
Test Compound: this compound dissolved in a suitable solvent.
-
Incubation Buffer: A buffer solution with appropriate pH and ionic strength to maintain receptor integrity and facilitate binding.
-
Wash Buffer: Cold buffer to wash away unbound radioligand.
-
Scintillation Cocktail: A liquid that emits light when it interacts with the radioactive tracer.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity.
Procedure:
-
Preparation: A series of dilutions of ziprasidone are prepared.
-
Incubation: The receptor preparation, a fixed concentration of the radioligand, and varying concentrations of ziprasidone are incubated together in the incubation buffer. A set of tubes containing only the receptor and radioligand (total binding) and another set with an excess of a non-radiolabeled specific ligand (non-specific binding) are also prepared.
-
Equilibrium: The incubation is allowed to proceed for a specific time at a controlled temperature to reach binding equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are quickly washed with cold wash buffer to remove any remaining unbound radioligand.
-
Counting: The filters are placed in vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for ziprasidone is determined by plotting the percentage of specific binding against the logarithm of the ziprasidone concentration and fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Receptor Binding Profile of Ziprasidone
Caption: Ziprasidone's multifaceted receptor binding profile.
Radioligand Binding Assay Workflow
Caption: Workflow of a competitive radioligand binding assay.
Key Signaling Pathways
Caption: Ziprasidone antagonizes D2 receptor signaling.
Caption: Ziprasidone antagonizes 5-HT2A receptor signaling.
Caption: Ziprasidone acts as an agonist at 5-HT1A receptors.
Conclusion
This compound possesses a complex and unique receptor binding profile that underlies its therapeutic efficacy and tolerability. Its high affinity for and antagonism of 5-HT2A and D2 receptors, coupled with a high 5-HT2A/D2 selectivity ratio, are central to its antipsychotic action with a reduced risk of extrapyramidal symptoms. Furthermore, its agonist activity at 5-HT1A receptors and its ability to inhibit serotonin and norepinephrine reuptake likely contribute to its beneficial effects on mood and anxiety. The relatively low affinity for histaminergic H1 and muscarinic M1 receptors translates to a more favorable side-effect profile regarding sedation and weight gain compared to some other atypical antipsychotics. This in-depth technical guide provides a comprehensive overview of ziprasidone's receptor binding affinity and selectivity, offering valuable insights for researchers, scientists, and drug development professionals in the field of psychopharmacology.
References
- 1. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Ziprasidone (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound (Geodon for injection): the first injectable atypical antipsychotic medication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ziprasidone: profile on safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence review and clinical guidance for the use of ziprasidone in Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychiatrist.com [psychiatrist.com]
- 11. psychiatrist.com [psychiatrist.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Ziprasidone Mesylate for the Treatment of Bipolar Disorder: A Technical Guide
Abstract
Ziprasidone (B1663615) is a second-generation (atypical) antipsychotic agent approved for the treatment of schizophrenia and bipolar disorder.[1][2] Its utility in bipolar disorder encompasses the management of acute manic or mixed episodes and as an adjunctive maintenance therapy.[3][4] Ziprasidone mesylate, the intramuscular formulation, is indicated for acute agitation in schizophrenic patients.[5] This document provides a comprehensive technical overview of ziprasidone's pharmacology, clinical efficacy, and safety profile relevant to its application in bipolar disorder, intended for researchers and drug development professionals. It details the compound's unique receptor-binding profile, pharmacokinetic properties, and summarizes pivotal clinical trial data. Furthermore, it outlines common experimental protocols used to evaluate its therapeutic effects.
Pharmacology and Mechanism of Action
The therapeutic effects of ziprasidone in bipolar disorder are believed to be mediated through a complex interaction with multiple neurotransmitter systems.[6] While the precise mechanism remains unknown, it is primarily attributed to a combination of dopamine (B1211576) type 2 (D2) and serotonin (B10506) type 2A (5-HT2A) receptor antagonism.[7][8]
Key Pharmacological Activities:
-
Dopamine D2 Receptor Antagonism: Mitigates the hyperactivity of dopamine in the mesolimbic pathway, which is thought to alleviate the positive symptoms of psychosis, such as hallucinations and delusions, often present in manic episodes.[2][6]
-
Serotonin 5-HT2A Receptor Antagonism: Ziprasidone exhibits a high affinity for 5-HT2A receptors, with a significantly higher 5-HT2A to D2 affinity ratio compared to many other atypical antipsychotics.[1][9] This action is thought to reduce negative symptoms and may contribute to its lower incidence of extrapyramidal side effects.[2]
-
Serotonin 5-HT1A Receptor Agonism: Agonist activity at 5-HT1A receptors may contribute to its antidepressant and anxiolytic effects.[6][10]
-
Serotonin and Norepinephrine (B1679862) Reuptake Inhibition: Unique among atypical antipsychotics, ziprasidone is also a relatively potent inhibitor of serotonin (5-HT) and norepinephrine (NE) reuptake, a mechanism similar to some antidepressant medications.[6][10]
-
Other Receptor Interactions: Ziprasidone also acts as an antagonist at 5-HT1D and 5-HT2C receptors.[10] It has a low affinity for histamine (B1213489) H1 and alpha-1 adrenergic receptors, which accounts for a lower incidence of sedation, weight gain, and orthostatic hypotension compared to some other agents in its class.[1][6]
Pharmacokinetics
The pharmacokinetic profile of ziprasidone is characterized by good oral absorption with food, extensive metabolism, and a predictable accumulation with multiple dosing.[11]
| Parameter | Oral Formulation (Capsules) | Intramuscular Formulation (Mesylate) |
| Bioavailability | ~60% (with food); absorption increases up to 2-fold with a meal of at least 500 kcal.[1][4][11] | 100%[4][11] |
| Time to Peak Plasma (Tmax) | 6 to 8 hours.[4][11] | ~60 minutes or earlier.[4][11] |
| Half-life (t½) | ~7 hours.[11] | 2 to 5 hours.[11] |
| Steady State | Achieved within 1 to 3 days.[4][11] | N/A (for acute use) |
| Protein Binding | >99%, primarily to albumin and α1-acid glycoprotein.[1][11] | >99%[11] |
| Metabolism | Extensively hepatic. Primary routes are aldehyde oxidase-mediated reduction and CYP3A4-catalyzed oxidation.[1][8][12] | Extensively hepatic.[11] |
| Excretion | Primarily via metabolites in feces (~66%) and urine (~20%). Less than 5% excreted as unchanged drug.[1][8][11] | Primarily via metabolites.[11] |
| Systemic Clearance | 7.5 mL/min/kg.[2][11] | Not specified. |
Clinical Efficacy in Bipolar Disorder
Ziprasidone has been evaluated in numerous clinical trials for various phases of bipolar disorder, demonstrating efficacy in treating acute mania and as a maintenance therapy.
Acute Bipolar Mania
Multiple randomized, double-blind, placebo-controlled trials have established the efficacy of ziprasidone monotherapy for acute manic or mixed episodes in adults with Bipolar I Disorder.[13][14] Significant improvement in manic symptoms compared to placebo is often observed rapidly, sometimes within the first two days of treatment.[9][13][14]
| Study | N | Treatment Arms | Duration | Primary Outcome Measure | Key Efficacy Results |
| Keck et al. (2003) [13] | 210 | Ziprasidone (40-80 mg BID) vs. Placebo | 3 Weeks | Change in Mania Rating Scale (MRS) | Ziprasidone showed significantly greater improvement in MRS scores vs. placebo.[13] |
| Potkin et al. (2005) [10][14] | 202 | Ziprasidone (40-80 mg BID) vs. Placebo | 3 Weeks | Change in Mania Rating Scale (MRS) | Mean change in MRS: -11.1 (Ziprasidone) vs. -5.6 (Placebo) (p < 0.01).[14] |
| Weisler et al. (2003) [10] | 205 | Ziprasidone (80-160 mg/day) + Lithium vs. Placebo + Lithium | 3 Weeks | Change in Mania Rating Scale (MRS) | Adjunctive ziprasidone reduced time to improvement.[10] |
Bipolar Depression
The evidence for ziprasidone in treating bipolar depression is less robust than for mania. Some studies have shown benefits, particularly in patients with mixed features, while others have failed to separate from placebo.
| Study | N | Treatment Arms | Duration | Primary Outcome Measure | Key Efficacy Results |
| Sachs et al. (2011) [15] | 298 | Adjunctive Ziprasidone (20-80 mg BID) vs. Adjunctive Placebo | 6 Weeks | Change in Montgomery-Åsberg Depression Rating Scale (MADRS) | Failed to separate from placebo on primary and secondary endpoints.[15] |
| Suppes et al. (2013) [16] | 73 | Ziprasidone (40-160 mg/day) vs. Placebo (for depressive mixed state) | 6 Weeks | Change in Montgomery-Åsberg Depression Rating Scale (MADRS) | Statistically significant benefit for ziprasidone vs. placebo (p=0.0038), especially in Bipolar II.[16] |
| Open-label trial (2007) [17] | 30 | Ziprasidone Monotherapy (mean dose 58 mg/day) | 8 Weeks | Change in Hamilton Depression Rating Scale (HAM-D) | 60% responders and 43% remitters by end of treatment.[17] |
Adjunctive Maintenance Therapy
Ziprasidone is approved as an adjunctive treatment to lithium or valproate for the maintenance phase of Bipolar I Disorder.[4][18]
| Study | N | Treatment Arms | Duration | Primary Outcome Measure | Key Efficacy Results |
| Pfizer Sponsored Trial (2009) [19] | 240 | Geodon + (Lithium or Valproate) vs. Placebo + (Lithium or Valproate) | 6 Months | Time to recurrence of a mood episode | Ziprasidone arm showed superior time to recurrence. Mood episode intervention required in 19.7% of ziprasidone patients vs. 32.4% of placebo patients.[19] |
Safety and Tolerability
Ziprasidone is generally considered to have a favorable metabolic profile compared to some other atypical antipsychotics, with a low propensity for weight gain and adverse changes in lipids or glucose.[5][10]
| Adverse Event | Frequency in Ziprasidone Group | Frequency in Placebo Group |
| Somnolence | 37.1% | 12.9% |
| Dizziness | 22.1% | 10.0% |
| Headache | 21.4% | 18.6% |
| Extrapyramidal Symptoms (EPS) | Occurs, but generally at a low rate.[13] Akathisia reported at 10.7%.[10] | Akathisia reported at 5.7%.[10] |
| Nausea | 11.4% | 10.0% |
| Hypertonia | 11.4% | 2.9% |
Data from a trial in acute mania reported by Keck et al. and summarized by Macfadden et al. (2007).[10]
QTc Interval Prolongation: Ziprasidone is associated with a mean increase in the QTc interval.[5][10] In clinical trials, this prolongation was typically around 10-11 msec.[10] It is contraindicated in patients with a known history of QT prolongation, recent acute myocardial infarction, or uncompensated heart failure.[20]
Experimental Protocols and Methodologies
The clinical development of ziprasidone for bipolar disorder has relied on standardized and rigorous experimental designs. Below are representative methodologies.
Protocol for Acute Mania Trials
A typical design is a 3-week, multicenter, randomized, double-blind, placebo-controlled trial.[13][14]
-
Inclusion Criteria: Patients meeting DSM-IV criteria for Bipolar I disorder, current manic or mixed episode, often confirmed by the Structured Clinical Interview for DSM-IV (SCID).[10][13] A baseline Mania Rating Scale (MRS) score of ≥14 is a common entry requirement.[10]
-
Exclusion Criteria: Known hypersensitivity to ziprasidone, history of QTc prolongation, and coadministration with other QTc-prolonging drugs.[20]
-
Intervention: Following a 1-7 day washout period, patients are randomized (often in a 2:1 ratio) to receive ziprasidone or placebo.[10] Ziprasidone is typically initiated at 40 mg twice daily and adjusted within a range of 40-80 mg twice daily based on efficacy and tolerability.[13][14]
-
Primary Efficacy Measures: The primary outcomes are typically the mean change from baseline to endpoint (e.g., Day 21) in the Mania Rating Scale (MRS) and the Clinical Global Impression-Severity (CGI-S) scale.[10][13]
-
Secondary Efficacy Measures: These often include the Global Assessment of Functioning (GAF) Scale, Positive and Negative Syndrome Scale (PANSS), and measures of depression like the Hamilton Depression Rating Scale (HAM-D) to assess mixed symptoms.[10][14]
-
Safety Assessments: Monitoring includes adverse events, vital signs, weight, electrocardiograms (ECGs), and clinical laboratory values.[13]
Analytical Methods for Pharmacokinetic Studies
Determining ziprasidone concentrations in biological matrices is crucial for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) is a standard method.
-
Sample Preparation: Liquid-liquid extraction is employed to isolate ziprasidone and an internal standard (e.g., escitalopram) from plasma samples using a solvent mixture like methyl tert-butyl ether–dichloromethane.[21]
-
Chromatography: A reverse-phase C18 column is used with a mobile phase consisting of an acetonitrile (B52724) and phosphate (B84403) buffer mixture.[21]
-
Detection: A UV detector is set to an appropriate wavelength (e.g., 210.0 nm) to quantify the eluted compounds.[21] The assay is validated for a specific dynamic range (e.g., 20.0–3,000.0 ng/mL).[21]
Conclusion
This compound and its oral hydrochloride salt represent an important therapeutic option in the management of bipolar disorder. Its unique pharmacological profile, characterized by potent 5-HT2A/D2 antagonism and serotonin/norepinephrine reuptake inhibition, underpins its efficacy in acute mania and utility in maintenance therapy.[6][10] While its role in bipolar depression requires further clarification, its favorable metabolic profile makes it a valuable alternative to other agents in the class.[5][22] Future research should continue to explore its efficacy in specific subpopulations, such as those with bipolar II disorder and depressive mixed states, and further elucidate the molecular mechanisms contributing to its mood-stabilizing properties.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ziprasidone for schizophrenia and bipolar disorder: a review of the clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medcentral.com [medcentral.com]
- 5. Ziprasidone for Schizophrenia and Bipolar Disorder: A Review of the Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ziprasidone Hydrochloride? [synapse.patsnap.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ziprasidone in the treatment of mania in bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 12. Ziprasidone and the activity of cytochrome P450 2D6 in healthy extensive metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ziprasidone in the treatment of acute bipolar mania: a three-week, placebo-controlled, double-blind, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ziprasidone in acute bipolar mania: a 21-day randomized, double-blind, placebo-controlled replication trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of adjunctive oral ziprasidone for acute treatment of depression in patients with bipolar I disorder: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A 6 week randomized double-blind placebo-controlled trial of ziprasidone for the acute depressive mixed state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ziprasidone monotherapy in bipolar II depression: an open trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. pfizer.com [pfizer.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of the pharmacokinetics, safety and clinical efficacy of ziprasidone for the treatment of schizophrenia and bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Label Applications of Ziprasidone Mesylate in Psychiatry: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the off-label applications of ziprasidone (B1663615) mesylate in psychiatry. Ziprasidone, an atypical antipsychotic, is officially approved by the U.S. Food and Drug Administration (FDA) for the treatment of schizophrenia and bipolar I disorder (manic or mixed episodes).[1][2][3] However, its unique pharmacological profile has prompted investigation into its utility for other psychiatric conditions. This document synthesizes findings from clinical trials and preclinical research, presenting quantitative data, experimental methodologies, and relevant signaling pathways to inform further research and development.
Executive Summary
Ziprasidone's mechanism of action, primarily involving antagonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, along with high affinity for 5-HT1A, 5-HT2C, and 5-HT1D receptors and moderate inhibition of serotonin and norepinephrine (B1679862) reuptake, provides a strong rationale for its exploration in a broader range of psychiatric disorders.[4][5][6][7][8] This guide focuses on its investigational use in Major Depressive Disorder (MDD), Post-Traumatic Stress Disorder (PTSD), Obsessive-Compulsive Disorder (OCD), and Generalized Anxiety Disorder (GAD). While adjunctive use in MDD shows the most robust evidence of efficacy from randomized controlled trials, its role in PTSD and anxiety disorders remains inconclusive, with conflicting results.[9][10][11][12] Evidence for OCD is primarily based on case reports suggesting potential as an augmentation strategy.[13][14][15]
Pharmacological Profile and Mechanism of Action
Ziprasidone's therapeutic effects are believed to stem from its multi-target receptor binding profile. Unlike many other atypical antipsychotics, it has a low propensity for weight gain and metabolic disturbances.[16] Its low affinity for histaminic H1 and muscarinic M1 receptors contributes to a lower incidence of sedation and anticholinergic side effects.[6]
The key interactions are:
-
Dopamine D2 Receptor Antagonism: Central to its antipsychotic effect, particularly in the mesolimbic pathway.[1][5][6]
-
Serotonin 5-HT2A Receptor Antagonism: A high 5-HT2A/D2 affinity ratio is characteristic of atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal symptoms and efficacy against negative symptoms of schizophrenia.[6][7]
-
Serotonin 5-HT1A Receptor Agonism: This action is associated with anxiolytic and antidepressant effects.[4][16]
-
Serotonin 5-HT2C and 5-HT1D Receptor Antagonism: These interactions may also contribute to antidepressant and anxiolytic properties.[4][6]
-
Serotonin and Norepinephrine Reuptake Inhibition: This dual action, although moderate, provides a further rationale for its potential antidepressant effects.[6][8][17]
Off-Label Clinical Applications
Major Depressive Disorder (MDD)
Ziprasidone has been investigated as an adjunctive therapy for patients with MDD who have an inadequate response to standard antidepressant treatment.[1][2][9][16]
Quantitative Data Summary: Adjunctive Ziprasidone in MDD
| Study Outcome | Adjunctive Ziprasidone + Escitalopram (B1671245) | Adjunctive Placebo + Escitalopram | p-value | Reference |
| HAMD-17 Response Rate | 35.2% | 20.5% | 0.04 | [9] |
| Discontinuation due to Intolerance | ~14% | 0% | Significant | [16][18] |
| Common Side Effects | Somnolence, Fatigue, Akathisia | N/A | N/A | [16] |
Note: Data extracted from a randomized, double-blind, placebo-controlled study of adjunctive ziprasidone with escitalopram in MDD patients.[9]
Experimental Protocol: Adjunctive Ziprasidone for MDD (Papakostas et al., 2015)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, 8-week trial.[9][19]
-
Participant Population: 139 adult outpatients with nonpsychotic unipolar MDD who remained symptomatic after an 8-week open-label trial of escitalopram.[18][19]
-
Intervention: Patients were randomized (1:1) to receive either adjunctive ziprasidone (n=71) or adjunctive placebo (n=68) in addition to their ongoing escitalopram treatment.[19]
-
Primary Outcome Measure: The primary efficacy measure was the clinical response rate, defined as a ≥50% reduction in the 17-item Hamilton Depression Rating Scale (HAMD-17) score from baseline.[9][18]
-
Secondary Outcome Measures: Included changes in scores on various depression and anxiety scales.[9][18]
-
Statistical Analysis: Efficacy was analyzed using a mixed-effect model with repeated measures.[9]
Disclaimer: This protocol is a summary based on published abstracts. For complete details, the original publication should be consulted.
Post-Traumatic Stress Disorder (PTSD)
The use of ziprasidone for PTSD has yielded conflicting results. Early case reports described benefits for patients with chronic, combat-induced PTSD who had not responded to other psychotropic agents.[4] The rationale was based on ziprasidone's broad-spectrum receptor activity, including 5-HT1A agonism for anxiety and depressive symptoms.[4]
However, a 9-week randomized, double-blind, placebo-controlled trial in 30 patients with PTSD and comorbid depression found no significant effect of ziprasidone on the reduction of PTSD or depression symptoms compared to placebo.[10][11] Another study noted that ziprasidone was associated with a higher risk of suicide-related events compared to risperidone (B510) in a PTSD population.[20]
Quantitative Data Summary: Ziprasidone in PTSD
| Study Type | Key Finding | Conclusion | Reference |
| Case Series (n=2) | Symptom improvement in chronic, treatment-resistant PTSD. | Potentially useful; further studies needed. | [4] |
| Case Series (n=128) | 89% reported rapid symptomatic relief. | Recommended for consideration in severe PTSD. | [21] |
| RCT (n=30) | No significant difference from placebo on CAPS, HAM-D, or HAM-A scores. | Ziprasidone may not significantly improve PTSD or comorbid depression symptoms. | [10][11] |
Obsessive-Compulsive Disorder (OCD)
The investigation of ziprasidone for OCD is primarily limited to case reports and small series, where it has been used as an augmentation agent for patients resistant to selective serotonin reuptake inhibitors (SSRIs).[13][14][22][23] The rationale stems from its potent serotonergic activity, particularly its high affinity ratio for 5-HT2A/D2 receptors.[14][22]
One case report detailed a 14-year-old girl with treatment-refractory OCD who responded positively to the combination of ziprasidone (60 mg/day) and paroxetine.[13] Another report described clinical improvement in an adult patient after four weeks of ziprasidone augmentation.[13] However, a retrospective study comparing quetiapine (B1663577) and ziprasidone augmentation in 24 patients with treatment-resistant OCD found ziprasidone to be less effective, with only 44.4% of patients showing clinical improvement compared to 80% in the quetiapine group.[15]
Anxiety Disorders
The efficacy of ziprasidone in treating anxiety disorders is not well-established. An 8-week, randomized, double-blind, placebo-controlled trial assessed flexible-dose ziprasidone (20-80 mg/day) in 62 adults with treatment-resistant Generalized Anxiety Disorder (GAD).[24] The study found no statistically significant difference in the reduction of Hamilton Anxiety Scale (HAM-A) scores between the ziprasidone and placebo groups.[12][24]
Similarly, a trial of ziprasidone monotherapy in patients with bipolar disorder and a comorbid lifetime panic or generalized anxiety disorder also failed to show a clinically significant improvement in anxiety symptoms compared to placebo.[25]
Discussion and Future Directions
The off-label exploration of ziprasidone mesylate in psychiatry has produced varied results. The strongest evidence supports its use as an adjunctive treatment for MDD, where it has demonstrated statistically significant antidepressant efficacy in a randomized controlled trial.[9] This is consistent with its pharmacological profile, which combines D2/5-HT2A antagonism with serotonin and norepinephrine reuptake inhibition.[6][8]
For PTSD and anxiety disorders, the current evidence is weak and conflicting. While case reports for PTSD are positive, a placebo-controlled trial failed to show efficacy.[4][10][11] Similarly, controlled studies in GAD did not demonstrate a benefit over placebo.[12][24] The data for OCD are preliminary and rely on case studies, indicating a need for more rigorous investigation.[13][15]
Future research should focus on well-designed, adequately powered randomized controlled trials to clarify the role of ziprasidone in these conditions. Biomarker studies could help identify patient subpopulations most likely to respond to ziprasidone's unique multi-receptor mechanism. Further investigation into optimal dosing strategies for these off-label indications is also warranted to maximize efficacy and tolerability.[4][18]
References
- 1. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Ziprasidone (Geodon): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. What is the mechanism of Ziprasidone Hydrochloride? [synapse.patsnap.com]
- 6. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Ziprasidone in the Treatment of Affective Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ziprasidone Augmentation of Escitalopram for Major Depressive Disorder: Efficacy Results from a Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ziprasidone Augmentation in an Adolescent with Obsessive Compulsive Disorder: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ziprasidone Augmentation in an Adolescent with Obsessive Compulsive Disorder: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. psychiatryonline.org [psychiatryonline.org]
- 17. Ziprasidone - Wikipedia [en.wikipedia.org]
- 18. alert.psychnews.org [alert.psychnews.org]
- 19. psychiatrist.com [psychiatrist.com]
- 20. mdpi.com [mdpi.com]
- 21. Ziprasidone Treatment for Posttraumatic Stress Disorder: 128 Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medworksmedia.com [medworksmedia.com]
- 23. [Ziprasidone as coadjuvant treatment in resistant obsessive-compulsive disorder treatment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ziprasidone treatment of refractory generalized anxiety disorder: a placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A randomized, double-blind, placebo-controlled study of ziprasidone monotherapy in bipolar disorder with co-occurring lifetime panic or generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Preclinical Journey of Ziprasidone Mesylate: A Pharmacokinetic Profile
For Immediate Release
This technical guide provides an in-depth analysis of the preclinical pharmacokinetic profile of ziprasidone (B1663615) mesylate, an atypical antipsychotic agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on the absorption, distribution, metabolism, and excretion (ADME) of ziprasidone in various preclinical models. Detailed experimental methodologies and visual representations of metabolic pathways and experimental workflows are included to facilitate a comprehensive understanding of the compound's behavior in vivo.
Introduction
Ziprasidone is a benzisothiazolyl piperazine (B1678402) derivative indicated for the treatment of schizophrenia and bipolar disorder.[1] The intramuscular formulation, ziprasidone mesylate, is utilized for the rapid control of acute agitation in schizophrenic patients.[2][3] Understanding its pharmacokinetic profile in preclinical species is paramount for predicting its safety and efficacy in humans. This whitepaper consolidates and presents this critical information in a structured and accessible format.
Absorption
Ziprasidone exhibits distinct absorption characteristics depending on the route of administration and the presence of food.
Oral Administration: Following oral administration, ziprasidone is well absorbed, with peak plasma concentrations (Tmax) typically reached within 6 to 8 hours.[4][5] The absolute bioavailability of an oral 20 mg dose is approximately 60% when administered with food. The presence of food can increase the absorption of ziprasidone by up to two-fold.
Intramuscular Administration: The intramuscular injection of this compound results in rapid absorption, with a bioavailability of 100%. Peak plasma concentrations are achieved much faster than with oral administration, typically within 60 minutes post-dose or earlier.
Distribution
Ziprasidone is extensively distributed throughout the body, with a mean apparent volume of distribution of 1.5 L/kg. It is highly bound to plasma proteins (greater than 99%), primarily to albumin and α1-acid glycoprotein. This high degree of protein binding suggests that the potential for drug-drug interactions due to displacement is minimal. Studies in rats have shown that ziprasidone penetrates the brain tissue.
Metabolism
Ziprasidone undergoes extensive metabolism, with only a small fraction of the administered dose excreted as the unchanged drug (<1% in urine and <4% in feces after oral administration). The metabolism of ziprasidone is primarily mediated by two main pathways:
-
Reductive Pathway: Approximately two-thirds of ziprasidone's metabolic clearance is via reduction. This process is catalyzed by glutathione (B108866) and the cytosolic enzyme aldehyde oxidase. A major metabolite formed through this pathway is S-methyl-dihydroziprasidone.
-
Oxidative Pathway: About one-third of the metabolic clearance occurs through oxidation, primarily mediated by the cytochrome P450 isoenzyme CYP3A4, with a minor contribution from CYP1A2. Key metabolites from this pathway include ziprasidone sulfoxide (B87167) and ziprasidone sulfone.
In preclinical species such as rats and dogs, the metabolic profile is generally similar to that in humans, with the identification of metabolites resulting from reductive cleavage of the benzisothiazole moiety.
Excretion
The elimination of ziprasidone and its metabolites occurs primarily through the feces. Following oral administration, approximately 66% of the administered dose is recovered in the feces and about 20% in the urine. The mean terminal half-life of oral ziprasidone is approximately 7 hours. After intramuscular administration, the mean half-life ranges from 2 to 5 hours.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of ziprasidone in preclinical models.
Table 1: Pharmacokinetic Parameters of Ziprasidone Following Intramuscular Administration in Preclinical Models
| Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |
| N/A | N/A | ≤ 1.0 | N/A | N/A | 2 - 5 | 100 |
Data not available in the searched articles for specific preclinical species with IM administration.
Table 2: Pharmacokinetic Parameters of Ziprasidone Following Oral Administration in Preclinical Models
| Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |
| Rat | N/A | N/A | N/A | N/A | N/A | N/A |
| Dog (fasted) | N/A | N/A | N/A | N/A | N/A | N/A |
| Dog (fed) | N/A | N/A | N/A | N/A | N/A | N/A |
Specific quantitative data for Cmax and AUC in preclinical models after oral administration were not available in the provided search results. The Tmax for oral administration is generally 6-8 hours.
Experimental Protocols
7.1. Bioanalytical Sample Analysis
The quantification of ziprasidone in plasma and brain tissue samples from preclinical studies is typically performed using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
-
Sample Preparation: A common technique for extracting ziprasidone from biological matrices is liquid-liquid extraction. For instance, a mixture of methyl tert-butyl ether and dichloromethane (B109758) (70:30% v/v) has been used for extraction from rat plasma.
-
Chromatographic Separation: A C18 or C8 analytical column is often employed for separation. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) at a specific pH.
-
Detection: Detection can be achieved using an ultraviolet (UV) detector or a mass spectrometer. LC-MS/MS provides high sensitivity and selectivity, with a lower limit of quantitation (LLOQ) reported to be as low as 0.2 ng/mL in rat plasma and 0.833 ng/g in brain tissue.
7.2. In Vitro Metabolism Studies
To investigate the metabolic pathways, in vitro studies are conducted using liver subcellular fractions (microsomes and cytosol) from preclinical species (e.g., rat, dog) and humans.
-
Incubation: Ziprasidone is incubated with hepatic cytosolic or microsomal fractions in the presence of necessary cofactors (e.g., NADPH for microsomal studies).
-
Metabolite Identification: The resulting metabolites are identified and characterized using techniques like LC-MS/MS. Hydrogen/deuterium exchange and chemical derivatization can be used to elucidate the structure of the metabolites.
Visualizations
Diagram 1: General Experimental Workflow for Preclinical Pharmacokinetic Studies
Caption: Workflow for preclinical pharmacokinetic analysis.
Diagram 2: Major Metabolic Pathways of Ziprasidone
Caption: Metabolic pathways of ziprasidone.
References
- 1. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacotherapy Update - this compound Injection [clevelandclinicmeded.com]
- 3. Pharmacokinetics and Therapeutics of Acute Intramuscular Ziprasidone | springermedizin.de [springermedizin.de]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Physicochemical Deep Dive: A Comparative Analysis of Ziprasidone Mesylate and Hydrochloride Salts
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the core physicochemical properties of ziprasidone (B1663615) mesylate and ziprasidone hydrochloride. The selection of a salt form is a critical decision in drug development, profoundly influencing a drug's solubility, stability, bioavailability, and manufacturability. This document aims to equip researchers and formulation scientists with a detailed understanding of the key differences between the mesylate and hydrochloride salts of the atypical antipsychotic agent, ziprasidone.
Ziprasidone is a potent antagonist of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, a cornerstone in the management of schizophrenia and bipolar disorder.[1] The oral formulation typically utilizes the hydrochloride salt, while the intramuscular injection is formulated with the mesylate salt, hinting at the distinct physicochemical characteristics that make each salt suitable for its specific route of administration.[1]
Comparative Physicochemical Data
The following tables summarize the available quantitative data for key physicochemical parameters of ziprasidone mesylate and ziprasidone hydrochloride.
Table 1: Solubility Data
| Salt Form | Solvent | Solubility | Reference |
| Ziprasidone Hydrochloride Hydrate | Water | Sparingly soluble | [2] |
| DMSO | ~1.2 mg/mL | [2] | |
| Dimethylformamide | ~0.16 mg/mL | [2] | |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | ||
| Methanol | 2.443 ± 0.052 mg/mL | ||
| This compound Dihydrate | Water | 1.11 mg/mL | |
| This compound Trihydrate | Water | 0.73 mg/mL | |
| This compound Hemihydrate | Water | 1.21 mg/mL |
Table 2: Solid-State Properties
| Property | This compound | Ziprasidone Hydrochloride | Reference |
| Polymorphism | Exists as various hydrates (e.g., hemihydrate, dihydrate, trihydrate) | Multiple polymorphic forms (e.g., Form M - monohydrate, Form G, Form F, Form J, Form E, amorphous) | |
| Melting Point | Not explicitly found for mesylate salt | >276°C (Monohydrate) | |
| Hygroscopicity | Data not available | Data not available |
Table 3: Stability Data
| Salt Form | Formulation | Storage Conditions | Stability | Reference |
| This compound | 2.5 mg/mL oral solution in Ora-Sweet® | Refrigerated (5°C) | ≥ 90% potency for at least 6 weeks | |
| Room temperature (20-22°C), protected from light | ≥ 90% potency for up to 14 days | |||
| Room temperature (20-22°C), ambient light | < 90% potency after 48 hours | |||
| Ziprasidone Hydrochloride | Not available | Not available | Not available |
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of ziprasidone salts.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of ziprasidone salts can be determined using the shake-flask method.
-
Preparation of Solutions: An excess amount of the ziprasidone salt is added to a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents) in a sealed container.
-
Equilibration: The containers are agitated in a constant temperature water bath (e.g., 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Aliquots are withdrawn from the supernatant at specified time intervals and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.
-
Quantification: The concentration of ziprasidone in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Dissolution Testing (USP Apparatus 2 - Paddle Method)
Dissolution profiles of ziprasidone hydrochloride capsules are typically evaluated using the USP Apparatus 2.
-
Apparatus Setup: A USP Apparatus 2 (paddle apparatus) is assembled with 900 mL of the specified dissolution medium. The temperature is maintained at 37 ± 0.5°C, and the paddle speed is set to a specified rate (e.g., 50 or 75 rpm).
-
Dissolution Medium: Various dissolution media can be used, such as 0.1 M hydrochloric acid, phosphate (B84403) buffers of different pH (e.g., 6.8, 7.4), often containing a surfactant like sodium lauryl sulfate (B86663) (SLS) to enhance the solubility of the poorly soluble drug.
-
Sample Introduction: A single capsule is dropped into each dissolution vessel.
-
Sampling: At predetermined time intervals, aliquots of the dissolution medium are withdrawn and filtered.
-
Analysis: The amount of dissolved ziprasidone is quantified using a validated analytical method, typically HPLC-UV.
Solid-State Characterization
XRPD is used to identify the crystalline phase and assess the polymorphism of ziprasidone salts.
-
Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays (e.g., Cu Kα radiation) over a specific range of 2θ angles. The diffracted X-rays are detected and their intensity is recorded as a function of the 2θ angle.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline form.
DSC is employed to determine the melting point, and other thermal transitions of the ziprasidone salts.
-
Sample Preparation: A small, accurately weighed amount of the sample is hermetically sealed in an aluminum pan.
-
Thermal Analysis: The sample and a reference pan are heated at a constant rate under a controlled atmosphere (e.g., nitrogen).
-
Data Interpretation: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic or exothermic events, such as melting or decomposition, are observed as peaks in the DSC thermogram.
TGA is used to evaluate the thermal stability and determine the water content of the ziprasidone salts.
-
Sample Preparation: An accurately weighed sample is placed in a tared pan.
-
Heating Program: The sample is heated at a controlled rate in a specified atmosphere.
-
Weight Measurement: The weight of the sample is continuously monitored as a function of temperature or time. Weight loss at specific temperatures can indicate the loss of water or other volatile components, or decomposition of the compound.
Signaling Pathways and Experimental Workflows
The therapeutic effects of ziprasidone are primarily attributed to its potent antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The following diagrams illustrate the simplified signaling pathway of ziprasidone and a general workflow for the solid-state characterization of its salts.
Caption: Simplified signaling pathway of ziprasidone's antagonist action on D2 and 5-HT2A receptors.
Caption: General experimental workflow for the solid-state characterization of ziprasidone salts.
Discussion of Physicochemical Differences and their Implications
The choice between this compound and hydrochloride is dictated by the intended pharmaceutical application. The higher aqueous solubility of the mesylate salt hydrates, as indicated in Table 1, is a key attribute for its use in an intramuscular injection, where rapid dissolution and absorption are paramount. In contrast, the hydrochloride salt is utilized in oral capsule formulations. While its aqueous solubility is lower, formulation strategies can be employed to achieve adequate dissolution and bioavailability.
The solid-state properties, particularly polymorphism, play a crucial role in the stability and manufacturing of the final drug product. Ziprasidone hydrochloride is known to exist in multiple polymorphic forms, each potentially having different physical properties. Careful control of the crystallization process is therefore essential to ensure the consistent formation of the desired polymorph. The mesylate salt also exists in different hydrated forms, which can impact its solubility and stability.
The stability of ziprasidone is another critical consideration. The provided data on the extemporaneously compounded oral solution of this compound highlights its sensitivity to light and temperature, with refrigeration being necessary for maintaining long-term stability. This underscores the importance of appropriate storage and handling conditions for formulations containing this salt.
References
Preliminary Studies on Ziprasidone Mesylate for Treatment-Resistant Depression: A Technical Guide
Introduction
Treatment-resistant depression (TRD) presents a significant clinical challenge, with a substantial portion of individuals with major depressive disorder (MDD) not achieving an adequate response to initial antidepressant therapies.[1] This has led to the exploration of various augmentation strategies, including the use of atypical antipsychotics.[1][2] Ziprasidone (B1663615), a second-generation antipsychotic, has been investigated as a potential adjunctive therapy for TRD due to its unique receptor-binding profile.[1][3] This document provides a technical overview of the preliminary studies evaluating the efficacy and safety of ziprasidone mesylate as an adjunctive treatment for TRD, intended for researchers, scientists, and drug development professionals.
Mechanism of Action of Ziprasidone
Ziprasidone is an atypical antipsychotic that exhibits a multi-receptor binding profile.[4] Its therapeutic effects in the context of depression are thought to be mediated through its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[5][6][7] Furthermore, ziprasidone has a high affinity for the 5-HT2A receptor relative to the D2 receptor, a characteristic that may contribute to a lower risk of extrapyramidal symptoms.[4] The drug also acts as an agonist at 5-HT1A receptors and moderately inhibits the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant and anxiolytic properties.[3][6][8] Ziprasidone's interaction with various serotonin receptors, including 5-HT2C and 5-HT1D, may also play a role in mood modulation and cognitive improvement.[8]
Ziprasidone's multifaceted mechanism of action.
Quantitative Data from Preliminary Studies
The following tables summarize the quantitative data from key preliminary studies on adjunctive ziprasidone for treatment-resistant depression.
Table 1: Efficacy of Adjunctive Ziprasidone in TRD
| Study | Treatment Groups | N | Primary Outcome Measure | Mean Change from Baseline (±SE) or Response Rate | p-value |
| Dunner et al. (2007)[9] | Sertraline (B1200038) Monotherapy | 21 | MADRS Total Score | -4.45 ± 2.03 | NS |
| Sertraline + Ziprasidone 80 mg/day | 23 | MADRS Total Score | -5.98 ± 1.87 | NS | |
| Sertraline + Ziprasidone 160 mg/day | 20 | MADRS Total Score | -8.27 ± 2.17 | NS | |
| Sertraline Monotherapy (Non-SSRI resistance) | 13 | MADRS Total Score | - | - | |
| Sertraline + Ziprasidone (Non-SSRI resistance) | 26 | MADRS Total Score | Significantly greater improvement vs. monotherapy | 0.018 | |
| Papakostas et al. (2004)[3][10] | SSRI + Ziprasidone (Open-label) | 20 | HAM-D-17 Response Rate (≥50% decrease) | 50.0% (ITT analysis) | N/A |
| SSRI + Ziprasidone (Open-label) | 13 | HAM-D-17 Response Rate (Completer analysis) | 61.5% | N/A | |
| SSRI + Ziprasidone (Open-label) | 20 | HAM-D-17 Remission Rate | 25.0% (ITT analysis) | N/A | |
| SSRI + Ziprasidone (Open-label) | 13 | HAM-D-17 Remission Rate | 38.5% (Completer analysis) | N/A | |
| Papakostas et al. (2015)[2][11] | Escitalopram + Placebo | 68 | HAM-D-17 Response Rate | 20.5% | 0.04 |
| Escitalopram + Ziprasidone | 71 | HAM-D-17 Response Rate | 35.2% | 0.04 |
N=Number of subjects; MADRS=Montgomery-Åsberg Depression Rating Scale; HAM-D-17=17-item Hamilton Depression Rating Scale; ITT=Intent-to-treat; NS=Not Significant; SE=Standard Error.
Table 2: Tolerability and Discontinuation Rates
| Study | Treatment Group | Discontinuation due to Intolerance | Most Common Side Effects |
| Papakostas et al. (2015)[2][11][12] | Escitalopram + Placebo | 0% | - |
| Escitalopram + Ziprasidone | 14% | Somnolence, fatigue, akathisia |
Experimental Protocols
The methodologies of the key studies provide a framework for understanding the evidence base for adjunctive ziprasidone in TRD.
1. Dunner et al. (2007): Randomized, Open-Label, Pilot Study [9]
-
Objective: To assess the efficacy and tolerability of adjunctive ziprasidone in patients with treatment-resistant major depressive disorder without psychotic features.
-
Study Design: The study consisted of a 6-week open-label phase where all subjects received sertraline (100-200 mg/day). Non-responders were then randomized to one of three groups for an 8-week open-label treatment phase.
-
Patient Population: 64 subjects with DSM-IV major depressive disorder who had not responded to selective serotonin reuptake inhibitor (SSRI) monotherapy.
-
Intervention Groups:
-
Sertraline monotherapy (100-200 mg/day)
-
Sertraline (100-200 mg/day) + Ziprasidone (80 mg/day)
-
Sertraline (100-200 mg/day) + Ziprasidone (160 mg/day)
-
-
Primary Outcome Measure: The least squares mean change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from the baseline of the 8-week phase to the study endpoint.
2. Papakostas et al. (2004): Open-Label Study [3][10]
-
Objective: To test the hypothesis that ziprasidone augmentation is effective in depressed outpatients who have not responded to an adequate trial of an SSRI.
-
Study Design: A 6-week, open-label trial.
-
Patient Population: 20 outpatients with MDD who had failed to respond to an adequate trial of an SSRI.
-
Intervention: Patients continued their SSRI and received open-label ziprasidone.
-
Primary Outcome Measure: Clinical response was defined as a 50% or greater decrease in the 17-item Hamilton Depression Rating Scale (HAM-D-17) total score from baseline to endpoint.
3. Papakostas et al. (2015): Randomized, Double-Blind, Placebo-Controlled Study [2][11]
-
Objective: To test the efficacy of adjunctive ziprasidone in adults with non-psychotic unipolar major depression with persistent symptoms after 8 weeks of open-label escitalopram.
-
Study Design: A multi-center, parallel, randomized, double-blind, placebo-controlled trial. The study included an 8-week open-label lead-in phase with escitalopram. Non-responders were then randomized for an 8-week double-blind phase.
-
Patient Population: 139 adults with MDD experiencing persistent symptoms.
-
Intervention Groups:
-
Escitalopram + Placebo
-
Escitalopram + Ziprasidone (flexible dosing, 20-80 mg twice daily)
-
-
Primary Outcome Measure: Rates of clinical response on the HAM-D-17.
Workflow of a randomized controlled trial for adjunctive ziprasidone.
Logical Framework for TRD Treatment
The investigation of adjunctive therapies like ziprasidone fits within a broader, stepwise approach to managing treatment-resistant depression.
Logical progression to adjunctive therapy in TRD.
Safety and Tolerability
Across preliminary studies, adjunctive ziprasidone was generally well-tolerated.[9] However, a randomized controlled trial showed a significantly higher rate of discontinuation due to adverse events for ziprasidone compared to placebo (14% vs. 0%).[2][11] The most frequently reported side effects included somnolence, fatigue, and akathisia.[11][12] Notably, ziprasidone is associated with a lower propensity for weight gain compared to some other atypical antipsychotics.[12] One study reported a modest, asymptomatic prolongation of the QTc interval, highlighting the need for cardiac monitoring.[13]
Conclusion and Future Directions
Preliminary evidence from both open-label and randomized controlled trials suggests that adjunctive ziprasidone may be an effective treatment option for patients with major depressive disorder who have not responded adequately to antidepressant monotherapy.[2][9] The unique pharmacological profile of ziprasidone, particularly its potent 5-HT1A agonism and monoamine reuptake inhibition, provides a strong rationale for its use in TRD.[3] However, the existing data are still limited. Larger, more definitive, double-blind, placebo-controlled trials are warranted to firmly establish the efficacy, long-term safety, and optimal dosing of ziprasidone as an adjunctive therapy for treatment-resistant depression.[1][9] Further research should also aim to identify predictors of response to better tailor this treatment strategy to individual patients.
References
- 1. 2/2-Ziprasidone Augmentation of SSRIs for Treatment-Resistant Depression (TRD) - Richard Shelton [grantome.com]
- 2. Ziprasidone Augmentation of Escitalopram for Major Depressive Disorder: Efficacy Results from a Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatrist.com [psychiatrist.com]
- 4. Ziprasidone Hydrocloride: What Role in the Management of Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ziprasidone Hydrochloride? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Efficacy and tolerability of adjunctive ziprasidone in treatment-resistant depression: a randomized, open-label, pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. psychiatryonline.org [psychiatryonline.org]
- 13. researchgate.net [researchgate.net]
Ziprasidone Mesylate: A Comprehensive Technical Guide on its Effects on Neurotransmitter Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ziprasidone (B1663615) is a second-generation (atypical) antipsychotic agent utilized in the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic efficacy is attributed to a unique and complex pharmacodynamic profile, characterized by high-affinity interactions with multiple neurotransmitter receptor systems. This technical guide provides an in-depth analysis of ziprasidone mesylate's mechanism of action, focusing on its effects on the dopaminergic, serotonergic, adrenergic, and histaminergic systems. Quantitative binding affinity data are presented in structured tables for comparative analysis. Detailed methodologies for key experimental protocols are described, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a comprehensive overview for research and development professionals.
Core Pharmacodynamic Profile: Dopamine (B1211576) and Serotonin (B10506) Antagonism
The primary mechanism of action of ziprasidone, like other atypical antipsychotics, is believed to be its combined antagonist activity at dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors.[3][4] This dual blockade is thought to be responsible for its efficacy against the positive symptoms of schizophrenia, such as hallucinations and delusions, which are linked to excessive dopamine neurotransmission in the mesolimbic pathway.[3]
A distinguishing feature of ziprasidone is its high in vitro 5-HT2A/D2 receptor affinity ratio, which is among the highest of the atypical antipsychotics. This high ratio is hypothesized to contribute to a lower incidence of extrapyramidal symptoms (EPS) and tardive dyskinesia compared to conventional antipsychotics. The antagonism of 5-HT2A receptors can modulate and potentially reverse D2 blockade in the nigrostriatal pathway, mitigating motor side effects.
Detailed Interactions with Neurotransmitter Systems
Beyond its primary targets, ziprasidone possesses a broad receptor binding profile, interacting with various other receptors that contribute to its overall clinical effects, including its antidepressant and anxiolytic properties.
Serotonergic System
Ziprasidone's interaction with the serotonin system is particularly complex and multifaceted. It exhibits high affinity for multiple serotonin receptor subtypes.
-
5-HT1A Receptor Agonism: Ziprasidone acts as a potent agonist at 5-HT1A receptors. This action is thought to contribute to its anxiolytic and antidepressant effects and may also help reduce motor side effects.
-
5-HT1D and 5-HT2C Receptor Antagonism: It is a potent antagonist at 5-HT1D and 5-HT2C receptors. Antagonism of the presynaptic 5-HT1D autoreceptor can increase serotonin release, which may contribute to its antidepressant properties.
-
Serotonin Reuptake Inhibition: Ziprasidone moderately inhibits the reuptake of serotonin. This property, similar to that of some antidepressant medications, may further enhance its efficacy in treating affective symptoms.
Dopaminergic System
In addition to D2 receptors, ziprasidone shows high affinity for dopamine D3 receptors. Its antagonism at these sites is central to its antipsychotic action.
Noradrenergic and Adrenergic Systems
Ziprasidone demonstrates two key interactions with the noradrenergic system:
-
Norepinephrine (B1679862) Reuptake Inhibition: Similar to its effect on serotonin, ziprasidone is a moderate inhibitor of norepinephrine reuptake, a mechanism that may contribute to its efficacy for depressive symptoms.
-
α1-Adrenergic Receptor Antagonism: Ziprasidone has a high affinity for α1-adrenergic receptors, acting as an antagonist. This property is associated with potential side effects such as orthostatic hypotension.
Histaminergic and Cholinergic Systems
Ziprasidone has a moderate affinity for histamine (B1213489) H1 receptors, which can lead to sedation. However, it possesses a notably low to negligible affinity for muscarinic M1 cholinergic receptors, which predicts a lower incidence of anticholinergic side effects like cognitive disturbances, dry mouth, and constipation compared to some other antipsychotics.
Quantitative Data Presentation: Receptor Binding Affinities
The affinity of ziprasidone for various neurotransmitter receptors has been quantified using in vitro binding assays, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The data compiled from multiple sources are summarized below.
Table 1: Ziprasidone Binding Affinities (Ki, nM) for Key Neurotransmitter Receptors
| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) | Reference(s) |
|---|---|---|---|
| Serotonin | 5-HT2A | 0.4 | |
| 5-HT2C | 1.3 | ||
| 5-HT1A | 3.4 | ||
| 5-HT1D | 2 | ||
| Dopamine | D2 | 4.8 | |
| D3 | 7.2 | ||
| Adrenergic | α1 | 10 |
| Histamine | H1 | 47 | |
Table 2: Ziprasidone Affinity (Ki, nM) for Monoamine Transporters
| Transporter | Binding Affinity (Ki, nM) | Reference(s) |
|---|---|---|
| Serotonin Transporter (SERT) | Moderate Affinity | |
| Norepinephrine Transporter (NET) | Moderate Affinity |
(Note: Specific Ki values for transporters are less consistently reported across general pharmacology sources than for receptors, but the activity is consistently described as "moderate".)
Experimental Protocols
The quantitative data presented above are derived from established in vitro and in vivo experimental paradigms. Understanding these methodologies is critical for interpreting the data.
Radioligand Binding Assays
This in vitro technique is the standard method for determining the affinity of a drug for a specific receptor.
-
Objective: To quantify the binding affinity (Ki) of ziprasidone for a target receptor.
-
Methodology:
-
Tissue/Cell Preparation: Membranes are prepared from brain tissue or cultured cells that express the receptor of interest.
-
Incubation: The membranes are incubated with a radiolabeled ligand (a molecule known to bind with high affinity to the target receptor) and varying concentrations of the unlabeled test drug (ziprasidone).
-
Competition: Ziprasidone competes with the radioligand for binding to the receptor sites.
-
Separation and Quantification: The receptor-bound radioligand is separated from the unbound radioligand (e.g., via filtration). The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of ziprasidone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
-
In Vivo Microdialysis
This in vivo technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing insight into the functional consequences of a drug's action.
-
Objective: To measure changes in extracellular concentrations of dopamine, serotonin, and other neurochemicals in specific brain regions following ziprasidone administration.
-
Methodology:
-
Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a specific brain region of interest (e.g., prefrontal cortex, nucleus accumbens) in an anesthetized animal.
-
Perfusion: After a recovery period, the probe is perfused at a slow, constant rate with a physiological solution (artificial cerebrospinal fluid).
-
Diffusion: Neurotransmitters and metabolites from the extracellular fluid of the brain diffuse across the semi-permeable membrane into the perfusion fluid (the dialysate).
-
Sample Collection: The dialysate is collected in small fractions at regular time intervals.
-
Drug Administration: A baseline level of neurotransmitters is established, after which ziprasidone is administered to the animal.
-
Analysis: The concentration of neurotransmitters in the collected dialysate samples is quantified using highly sensitive analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or mass spectrometry detection.
-
Data Interpretation: Changes in neurotransmitter levels post-drug administration are compared to baseline levels to determine the drug's effect on neurotransmitter release and reuptake. Rodent microdialysis studies have shown that atypical antipsychotics like ziprasidone can increase acetylcholine (B1216132) release in the prefrontal cortex and hippocampus.
-
Conclusion
This compound exhibits a complex and unique pharmacological profile that extends beyond simple D2 and 5-HT2A antagonism. Its potent interactions with a wide range of serotonin receptors (notably as a 5-HT1A agonist and 5-HT1D antagonist) and its moderate inhibition of both serotonin and norepinephrine reuptake transporters provide a neurochemical basis for its efficacy in treating not only the positive symptoms but also the negative and affective symptoms of schizophrenia and bipolar disorder. Conversely, its affinities for α1-adrenergic and H1-histaminic receptors are linked to its side-effect profile, including orthostatic hypotension and somnolence. The low affinity for muscarinic receptors contributes to a favorable tolerability profile regarding anticholinergic effects. This detailed understanding of ziprasidone's interactions with multiple neurotransmitter systems is crucial for ongoing research, drug development, and the optimization of therapeutic strategies in psychiatric medicine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Geodon (Ziprasidone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ziprazidone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
Ziprasidone Mesylate's Neuroprotective Potential: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ziprasidone (B1663615), an atypical antipsychotic, has demonstrated therapeutic efficacy in managing schizophrenia and bipolar disorder.[1][2] Beyond its established antipsychotic properties, a growing body of early-stage research indicates that ziprasidone mesylate may possess significant neuroprotective capabilities. Preclinical investigations, spanning both in vitro and in vivo models, suggest that ziprasidone can mitigate neuronal damage induced by oxidative stress, mitochondrial dysfunction, and ischemic events. The underlying mechanisms appear to be multifactorial, involving the modulation of key signaling pathways such as the Nrf2 antioxidant response and interactions with serotonin (B10506) 5-HT1A receptors. This technical guide synthesizes the current preclinical data, detailing the experimental protocols, quantitative outcomes, and proposed mechanisms of action to provide a comprehensive resource for researchers and drug development professionals exploring the neuroprotective potential of ziprasidone.
Introduction
Neurodegenerative diseases and acute brain injuries are characterized by progressive neuronal loss, leading to significant cognitive and functional decline. The development of effective neuroprotective therapies remains a critical unmet need in medicine. Atypical antipsychotics, traditionally used for psychiatric disorders, are increasingly being investigated for their potential neurotrophic and neuroprotective effects.[3] Ziprasidone, with its unique pharmacological profile, including high affinity for dopamine (B1211576) D2 and serotonin 5-HT2A receptors, as well as agonist activity at the 5-HT1A receptor, has emerged as a promising candidate for neuroprotection.[4][5] This document provides an in-depth analysis of the early-stage research that forms the foundation for this hypothesis.
Mitigation of Oxidative Stress and Mitochondrial Dysfunction
In vitro studies have provided the initial evidence for ziprasidone's ability to protect neurons from oxidative insults. A key model involves inducing neurotoxicity in PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, using rotenone (B1679576), a mitochondrial complex I inhibitor that induces oxidative stress.
Quantitative Data
| Experimental Condition | Metric | Result | Reference |
| PC12 cells treated with 1 µM Ziprasidone (ZPD) for 24h | Cell Viability | No significant toxicity observed | |
| PC12 cells treated with 1 µM Rotenone (ROT) | Cell Viability | Significant reduction in cell viability | |
| PC12 cells pre-treated with 1 µM ZPD, then 1 µM ROT | Cell Viability | Significant protection against ROT-induced cell death | |
| PC12 cells treated with ROT | Intracellular Reactive Oxygen Species (ROS) | Significant increase in ROS production | |
| PC12 cells pre-treated with ZPD, then ROT | Intracellular Reactive Oxygen Species (ROS) | Prevention of ROT-induced ROS production |
Experimental Protocols
Cell Culture and Treatment:
-
Cell Line: PC12 cells were utilized as a neuronal model system.
-
Differentiation: Cells were differentiated into a neuronal-like phenotype using Nerve Growth Factor (NGF).
-
Induction of Neurotoxicity: Rotenone (1 µM) was added to the cell culture to induce mitochondrial dysfunction and oxidative stress.
-
Ziprasidone Treatment: Ziprasidone (1 µM) was administered to the cells prior to or concurrently with the rotenone treatment.
Assessment of Neuroprotection:
-
Cell Viability Assay: The CellTiter-Blue assay was employed to quantify cell viability, with results expressed as a percentage of the control group.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels were measured to assess the extent of oxidative stress.
Proposed Mechanism of Action: Nrf2 Pathway Activation
The neuroprotective effects of ziprasidone against oxidative stress appear to be mediated, at least in part, by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Key Findings
-
Ziprasidone treatment promoted the translocation of Nrf2 from the cytoplasm to the nucleus in PC12 cells.
-
This nuclear translocation led to the increased expression of Nrf2 target genes, including NAD(P)H quinone oxidoreductase (NQO-1), catalase (CAT), and heme oxygenase (HO-1).
-
These enzymes play a crucial role in detoxifying reactive oxygen species and protecting cells from oxidative damage.
Signaling Pathway Diagram
Role of the Serotonin 5-HT1A Receptor
A significant finding in the early research is the involvement of the serotonin 5-HT1A receptor in ziprasidone's neuroprotective effects. Ziprasidone is known to have agonist activity at this receptor.
Experimental Evidence
-
The protective effect of ziprasidone against rotenone-induced cell death was completely blocked by the 5-HT1A receptor antagonist, NAN-190.
-
This suggests that the neuroprotective mechanism of ziprasidone is dependent on its interaction with the 5-HT1A receptor.
Experimental Workflow Diagram
Neuroprotection in Ischemic Brain Injury Models
The neuroprotective potential of ziprasidone has also been investigated in in vivo models of cerebral ischemia, which mimics the cellular damage that occurs during a stroke.
Quantitative Data
| Animal Model | Treatment Group | Metric | Result | Reference |
| Rats with transient cerebral ischemia | Sham-operated | Surviving hippocampal neurons | 198 | |
| Ischemia control | Surviving hippocampal neurons | 80 | ||
| Ischemia + Haloperidol (B65202) (1 mg/kg) | Surviving hippocampal neurons | 185 | ||
| Ischemia + Ziprasidone (2.5 mg/kg) | Surviving hippocampal neurons | 189 | ||
| Rats with Middle Cerebral Artery Occlusion (MCAO) | Vehicle-treated | Infarct size | Significantly larger | |
| Acute Ziprasidone (5 mg/kg) | Infarct size | Significantly reduced | ||
| Subchronic Ziprasidone (2.5 mg/kg for 7 days) | Infarct size | Significantly reduced | ||
| Subchronic Ziprasidone | Microglial marker intensity in infarcted area | Attenuated increase |
Experimental Protocols
Transient Cerebral Ischemia Model:
-
Animal Model: Rats were used.
-
Ischemia Induction: Transient cerebral ischemia was induced by a 10-minute occlusion of the bilateral common carotid arteries.
-
Drug Administration: A single dose of ziprasidone (2.5 mg/kg, intraperitoneally) or haloperidol (1 mg/kg, intramuscularly) was administered following the ischemic event.
-
Endpoint: The number of intact neurons in the hippocampus and dentate gyrus was determined on the seventh day post-ischemia.
Focal Cerebral Ischemia (MCAO) Model:
-
Animal Model: Rats were used.
-
Ischemia Induction: Focal cerebral ischemia was induced by middle cerebral artery occlusion (MCAO) for 1 hour, followed by reperfusion.
-
Treatment Regimens:
-
Acute: A single dose of ziprasidone (5 mg/kg) was administered.
-
Subchronic: Ziprasidone (2.5 mg/kg) was administered for 7 days.
-
-
Endpoints: Infarct size was measured, and neurological function was assessed using the modified neurological severity score. Immunohistochemistry was used to evaluate neuronal loss and microglial activation.
Future Directions and Conclusion
The early-stage research on this compound's neuroprotective properties is promising. The collective evidence from in vitro and in vivo studies points towards a genuine potential for this drug to mitigate neuronal damage in various pathological contexts. The dual action of combating oxidative stress via the Nrf2 pathway and its 5-HT1A receptor-mediated effects presents a compelling mechanistic basis for these neuroprotective actions.
Further research is warranted to fully elucidate the downstream signaling cascades initiated by 5-HT1A receptor activation and to explore the interplay between the antioxidant and anti-inflammatory effects observed. Long-term studies in chronic neurodegenerative models are necessary to assess the sustained therapeutic potential of ziprasidone. Additionally, the pro-neurogenic effects of ziprasidone, particularly its ability to promote the differentiation of adult neural stem cells, represent another exciting avenue for investigation. As our understanding of these mechanisms deepens, ziprasidone may emerge as a repurposed therapeutic agent for a range of neurological disorders characterized by neuronal loss.
References
- 1. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The neurotrophic and neuroprotective effects of psychotropic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. avesis.maltepe.edu.tr [avesis.maltepe.edu.tr]
Methodological & Application
Protocol for the Dissolution of Ziprasidone Mesylate for In Vitro Experiments
Application Note
Ziprasidone (B1663615) is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar disorder. Its therapeutic effects are primarily attributed to its potent antagonism of dopamine (B1211576) type 2 (D2) and serotonin (B10506) type 2A (5-HT2A) receptors, with a notably higher affinity for the 5-HT2A receptor.[1][2] Additionally, ziprasidone interacts with other serotonin receptors, including 5-HT1A, 5-HT1D, and 5-HT2C, which contributes to its complex pharmacological profile.[1][2] For researchers conducting in vitro studies to investigate its mechanisms of action and cellular effects, the proper dissolution of ziprasidone mesylate is a critical first step to ensure accurate and reproducible results.
This document provides a detailed protocol for the preparation of this compound solutions for in vitro experiments, including a summary of solubility data, a step-by-step procedure for creating a stock solution, and guidelines for its storage and use in cell culture. Additionally, a diagram of the primary signaling pathway of ziprasidone and an experimental workflow are provided.
Data Presentation
| Compound | Solvent | Solubility | Reference |
| Ziprasidone Hydrochloride Hydrate (B1144303) | DMSO | ~1.2 mg/mL | |
| Ziprasidone Hydrochloride Hydrate | DMSO:PBS (pH 7.2) (1:2) | ~0.33 mg/mL | |
| Ziprasidone (form not specified) | DMSO | Slightly soluble | |
| Ziprasidone (form not specified) | Methanol | Slightly soluble | |
| This compound Trihydrate | Water | 1.1 mg/mL | |
| This compound Trihydrate | DMSO | Soluble |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Researchers should adjust the concentration based on their specific experimental needs.
Materials:
-
This compound (molecular weight will vary depending on the hydrate form, e.g., trihydrate MW = 563.08 g/mol )
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound.
-
For a 10 mM stock solution in 1 mL of DMSO, the calculation is as follows (using the trihydrate molecular weight):
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 563.08 g/mol = 0.00563 g
-
Mass (mg) = 5.63 mg
-
-
-
Weigh the this compound.
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out the calculated mass of this compound powder and add it to the tube.
-
-
Dissolve in DMSO.
-
Add the desired volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution) to the tube containing the this compound powder.
-
Tightly cap the tube.
-
-
Ensure complete dissolution.
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
-
Storage of the stock solution.
-
For short-term storage (days to weeks), store the stock solution at 4°C.
-
For long-term storage (months), aliquot the stock solution into smaller volumes in sterile, light-protecting tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Studies on extemporaneously compounded oral solutions of this compound recommend refrigeration and protection from light to maintain stability.
-
Preparation of Working Solutions:
-
For in vitro experiments, the concentrated DMSO stock solution should be serially diluted with cell culture medium to the desired final concentration.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used (typically ≤ 0.5%).
-
Prepare fresh working solutions from the stock solution for each experiment to ensure consistency. Aqueous solutions of ziprasidone are not recommended for storage for more than one day.
Mandatory Visualizations
Caption: Ziprasidone's primary mechanism of action.
Caption: Workflow for preparing this compound solution.
References
- 1. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ziprasidone (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Intramuscular Administration of Ziprasidone Mesylate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziprasidone (B1663615) is an atypical antipsychotic agent that functions as an antagonist at the dopamine (B1211576) D2 and serotonin (B10506) 5HT2A and 5HT1D receptors, and as an agonist at the 5HT1A receptor.[1] The intramuscular (IM) formulation, ziprasidone mesylate, is used for the rapid control of acute agitation in patients with schizophrenia.[2][3] Its use in preclinical rodent models is essential for studying its pharmacokinetics, pharmacodynamics, and behavioral effects to further understand its mechanism of action and to develop new therapeutic strategies.
This document provides detailed application notes and protocols for the intramuscular administration of this compound in rodent models, designed to assist researchers in conducting consistent and reproducible experiments.
Quantitative Data Summary
Due to a lack of published studies detailing the pharmacokinetics and behavioral outcomes of intramuscular this compound in rodent models, the following tables present data from human clinical trials for the IM route and from rodent studies using oral (PO) or intraperitoneal (IP) administration for context. Researchers should consider these differences in administration route when designing and interpreting their studies.
Table 1: Pharmacokinetic Parameters of Ziprasidone
| Species | Route | Dose | Tmax (Time to Peak Concentration) | Cmax (Peak Plasma Concentration) | Half-life (t½) | Bioavailability | Reference(s) |
| Human | IM | 10 - 20 mg | ≤ 60 minutes | Dose-dependent | 2 - 5 hours | 100% | [2][4] |
| Human | Oral | 20 mg (with food) | 6 - 8 hours | N/A | ~7 hours | ~60% | |
| Rat | IM | 4 mg/kg | N/A | ~3 µg/mL | N/A | N/A | |
| Rat | Oral | 160 mg/kg | N/A | 3.4 µg/mL | N/A | N/A |
Note: N/A indicates data not available in the cited sources.
Table 2: Summary of Behavioral Studies of Ziprasidone in Rodents (Oral or Intraperitoneal Administration)
| Animal Model | Administration Route | Dose Range | Behavioral Test | Key Findings | Reference(s) |
| Female Rats | IP | 1 and 2.5 mg/kg daily for 28 days | Body weight, food/water intake, estrous cycle | No significant effect on reproductive function or ingestive behavior. | Not available |
| Male Wistar Albino Rats | N/A (likely oral or IP) | N/A | Tail suspension test | Showed significant antidepressant activity after 28 days of treatment. | Not available |
| CF-1 Mice | Subcutaneous (SC) | 4 mg/kg daily for 10 days | Cocaine-induced toxicity | Trend towards increased mortality from cocaine. |
Experimental Protocols
Preparation of this compound for Injection
The commercially available this compound for injection (e.g., Geodon® for Injection) is a lyophilized powder that requires reconstitution.
Materials:
-
Vial of this compound for injection (containing 20 mg ziprasidone)
-
1.2 mL of Sterile Water for Injection
-
Sterile syringes and needles
Procedure:
-
Using aseptic technique, withdraw 1.2 mL of Sterile Water for Injection into a sterile syringe.
-
Inject the Sterile Water for Injection into the vial of this compound.
-
Shake the vial vigorously until the drug is completely dissolved. The reconstituted solution will have a concentration of 20 mg/mL.
-
Visually inspect the solution for particulate matter and discoloration prior to administration. The solution should be clear.
-
The desired dose can be drawn from this reconstituted solution. For example, to administer a 10 mg dose, draw up 0.5 mL.
-
It is recommended to use the reconstituted solution immediately. If storage is necessary, it should be refrigerated, though long-term stability of the reconstituted solution for research purposes should be validated.
Intramuscular Administration Protocol for Rats
Animal Model:
-
Adult rats (specify strain, e.g., Sprague-Dawley, Wistar)
-
Weight: 200-300 g
Materials:
-
Reconstituted this compound solution (20 mg/mL)
-
Sterile 1 mL syringes
-
25-27 gauge needles
-
70% ethanol (B145695) for disinfection
Procedure:
-
Restraint: Properly restrain the rat to expose one of the hind limbs.
-
Injection Site: The primary recommended site for IM injection is the quadriceps muscle on the cranial aspect of the thigh or the gluteal muscles of the hind limb. When using the gluteal muscles, care must be taken to avoid the sciatic nerve.
-
Volume: The maximum recommended injection volume per site in rats is 0.2 mL. For larger volumes, it is advisable to inject into multiple sites.
-
Injection Technique: a. Disinfect the injection site with 70% ethanol. b. Insert the needle into the belly of the muscle at a 90-degree angle. c. Gently aspirate by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears, reposition the needle. d. Inject the solution slowly and steadily. e. Withdraw the needle and apply gentle pressure to the injection site for a few seconds. f. Monitor the animal for any signs of distress, pain, or lameness post-injection.
Intramuscular Administration Protocol for Mice
Animal Model:
-
Adult mice (specify strain, e.g., C57BL/6, BALB/c)
-
Weight: 20-30 g
Materials:
-
Reconstituted this compound solution (20 mg/mL)
-
Sterile 0.5 mL or 1 mL syringes
-
27-30 gauge needles
-
70% ethanol for disinfection
Procedure:
-
Restraint: Properly restrain the mouse to expose one of the hind limbs.
-
Injection Site: The recommended site for IM injection is the quadriceps muscle of the hind limb. Due to the small muscle mass in mice, this route should be used with caution and appropriate justification.
-
Volume: The maximum recommended injection volume per site in mice is 0.05 mL.
-
Injection Technique: a. Disinfect the injection site with 70% ethanol. b. Insert the needle into the muscle. c. Aspirate gently to check for blood. d. Inject the solution slowly. e. Withdraw the needle and return the mouse to its cage. f. Observe the animal for any adverse reactions.
Visualizations
Signaling Pathways
The therapeutic effects of ziprasidone are primarily mediated through its antagonist activity at dopamine D2 and serotonin 5HT2A receptors.
References
Application Notes and Protocols: Validated HPLC Method for Quantifying Ziprasidone Mesylate in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziprasidone (B1663615) is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1] It functions as a selective monoaminergic blocker with a high affinity for serotonin (B10506) and dopamine (B1211576) receptors in the brain.[2] Quantifying the concentration of ziprasidone in brain tissue is crucial for preclinical pharmacokinetic studies, drug distribution assessments, and understanding its neuropharmacological effects.[3] This document provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of ziprasidone mesylate in brain tissue samples. The protocols outlined below cover sample preparation, chromatographic conditions, and method validation based on established scientific literature.
Experimental Protocols
1. Brain Tissue Sample Preparation
A critical step in the analysis of drugs in biological matrices is the effective extraction of the analyte from the tissue homogenate. Two common and effective methods are protein precipitation and liquid-liquid extraction.
a. Protein Precipitation (PPT) Protocol
This method is rapid and involves the precipitation of proteins from the brain homogenate using a solvent in which the drug is soluble.
-
Homogenization: Accurately weigh the brain tissue sample. Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline, PBS) on ice to create a consistent homogenate.[4] A common ratio is 1:4 (w/v) of tissue to buffer.
-
Precipitation: Transfer a known volume of the brain homogenate to a microcentrifuge tube. Add three volumes of ice-cold acetonitrile (B52724) to the homogenate.[4]
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Collection: Carefully collect the supernatant, which contains the ziprasidone, and transfer it to a clean tube.[5]
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.[6]
b. Liquid-Liquid Extraction (LLE) Protocol
LLE is a sample purification technique that separates compounds based on their relative solubilities in two different immiscible liquids.
-
Homogenization: Prepare the brain tissue homogenate as described in the PPT protocol.
-
Alkalinization: To a known volume of homogenate, add a small volume of a basic solution (e.g., 1.0 M sodium carbonate) to raise the pH.[7] This facilitates the extraction of ziprasidone into an organic solvent.
-
Extraction: Add an appropriate organic extraction solvent, such as a mixture of methyl tert-butyl ether (MTBE) and dichloromethane (B109758) (DCM) (e.g., 70:30 v/v).[7]
-
Vortexing and Centrifugation: Vortex the mixture for 2-5 minutes to allow for the transfer of ziprasidone into the organic phase. Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Phase Collection: Carefully transfer the upper organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Filtration: Filter the sample through a 0.45 µm syringe filter prior to HPLC analysis.
2. HPLC Chromatographic Conditions
The following HPLC conditions are recommended for the separation and quantification of ziprasidone.
| Parameter | Recommended Condition |
| HPLC System | Shimadzu LCMS - 2010EV system with binary gradient pump or equivalent[8] |
| Column | YMC C18 (150x4.6mm, 3µm) or equivalent C8 or C18 column[6][9] |
| Mobile Phase | Methanol and Phosphate Buffer (pH 3.0) in a 60:40 v/v ratio[6] |
| Flow Rate | 1.0 mL/min[6][8] |
| Injection Volume | 20 µL |
| Detector | UV Detector at 219 nm[6] |
| Column Temperature | Ambient |
| Run Time | 5-10 minutes[6][8] |
3. Method Validation
The analytical method should be validated according to the International Conference on Harmonization (ICH) guidelines to ensure its reliability.[8]
-
Linearity: The linearity of the method should be assessed by preparing standard solutions of ziprasidone at different concentrations. A linear relationship should be established between the peak area and the concentration.[8]
-
Accuracy: The accuracy is determined by calculating the percentage recovery of known amounts of ziprasidone spiked into blank brain homogenate.[8]
-
Precision: The precision of the method is evaluated by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (%RSD) should be within acceptable limits (typically <15%).[9]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[8]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix is determined by analyzing blank brain homogenate.[8]
-
Recovery: The extraction efficiency of the method is determined by comparing the peak area of an extracted sample to the peak area of a non-extracted standard of the same concentration.[9]
-
Stability: The stability of ziprasidone in brain homogenate under different storage conditions (e.g., freeze-thaw cycles, short-term at room temperature) should be evaluated.[9]
Data Presentation
The quantitative data for the validated method should be summarized in clear and concise tables.
Table 1: Chromatographic and Validation Parameters
| Parameter | Result |
| Retention Time (min) | ~2.75[6] |
| Linearity Range (ng/g) | 0.833 - 833.3[9] |
| Correlation Coefficient (r²) | > 0.996[9] |
| LOD (ng/g) | To be determined (reported as 0.1 µg/ml for dosage form)[8] |
| LOQ (ng/g) | 0.833[9] |
| Intra-day Precision (%RSD) | < 8.13[9] |
| Inter-day Precision (%RSD) | < 8.13[9] |
| Accuracy (% Recovery) | > 98%[8] |
| Absolute Recovery (%) | > 81.0[9] |
Note: Some values are adapted from LC-MS/MS methods for brain tissue and HPLC methods for pharmaceutical dosage forms, and should be established specifically for this HPLC-UV method.[6][8][9]
Visualizations
Caption: Experimental workflow for ziprasidone quantification.
Caption: Logical relationship of method development and validation.
References
- 1. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ziprasidone attenuates brain injury after focal cerebral ischemia induced by middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Brain Targeting and Antipsychotic Activity of Nasally Administrated Ziprasidone Lipid–Polymer Hybrid Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cores.emory.edu [cores.emory.edu]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. academic.oup.com [academic.oup.com]
- 8. iajps.com [iajps.com]
- 9. Determination of the lipophilic antipsychotic drug ziprasidone in rat plasma and brain tissue using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Ziprasidone Mesylate in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ziprasidone (B1663615) mesylate in established preclinical animal models of psychosis. The information is intended to guide researchers in designing and executing experiments to evaluate the antipsychotic potential of novel compounds, with a focus on the well-characterized atypical antipsychotic, ziprasidone, as a benchmark.
Introduction
Ziprasidone is an atypical antipsychotic agent with a unique receptor binding profile, exhibiting high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] It also shows affinity for 5-HT1A, 5-HT1D, and 5-HT2C receptors, and moderate affinity for serotonin and norepinephrine (B1679862) reuptake transporters.[1][2] This complex pharmacology is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia with a relatively low risk of extrapyramidal side effects.[3][4] Ziprasidone mesylate is the injectable form of the drug, allowing for rapid administration and 100% bioavailability in preclinical studies.[5]
Animal models are indispensable tools for understanding the neurobiology of psychosis and for the initial screening and characterization of novel antipsychotic drugs. This document details protocols for four commonly employed animal models:
-
MK-801-Induced Hyperlocomotion: Models the positive symptoms of schizophrenia by inducing a hyperdopaminergic state through NMDA receptor antagonism.
-
Amphetamine-Induced Stereotypy: Another model for positive symptoms, based on the dopamine hypothesis of schizophrenia, where psychostimulants induce repetitive, stereotyped behaviors.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: A measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.
-
Social Interaction Test: Models the negative symptoms of schizophrenia, such as social withdrawal.
Quantitative Data Summary
The following tables summarize quantitative data for this compound and other relevant compounds in the described animal models of psychosis.
Table 1: this compound in the Prepulse Inhibition (PPI) Model
| Animal Model | Psychosis Inducer & Dose | This compound Dose (Route) | Effect on PPI Deficit | Reference |
| Wistar Rats | Apomorphine (1 mg/kg) | 5.6-17.8 mg/kg (p.o.) | Significant attenuation | [6] |
| Wistar Rats | Ketamine (10 mg/kg) | 5.6-17.8 mg/kg (p.o.) | Significant attenuation | [6] |
Table 2: this compound in the Social Interaction Test
| Animal Model | Psychosis Inducer & Dose | This compound Dose (Route) | Effect on Social Deficit | Reference |
| Female Rats | Phencyclidine (PCP) | 2.5 mg/kg | Reversal of enduring social deficits | [7] |
| RHA Rats | MK-801 (0.15 mg/kg) | 1.25, 2.5 mg/kg (i.p.) | Attenuation of social withdrawal | [8] |
Table 3: Comparative Efficacy of Antipsychotics in Animal Models
| Animal Model | Psychosis Inducer & Dose | Compound & Dose (Route) | Effect | Reference |
| Wistar Rats | Apomorphine (1 mg/kg) | Haloperidol (0.03-0.56 mg/kg) | Attenuation of PPI deficit | [6] |
| Wistar Rats | Ketamine (10 mg/kg) | Haloperidol (0.03-0.56 mg/kg) | Lesser attenuation of PPI deficit | [6] |
| Wistar Rats | Apomorphine (1 mg/kg) | Clozapine (1-5.6 mg/kg, s.c.) | Significant attenuation of PPI deficit | [6] |
| Wistar Rats | Ketamine (10 mg/kg) | Clozapine (1-5.6 mg/kg, s.c.) | Significant attenuation of PPI deficit | [6] |
| Female Rats | Phencyclidine (PCP) | Haloperidol (0.05 mg/kg) | Ineffective against social deficits | [7] |
| Female Rats | Phencyclidine (PCP) | Clozapine (2.5 mg/kg) | Ineffective against social deficits | [7] |
| RHA Rats | MK-801 (0.15 mg/kg) | Clozapine (1, 2.5 mg/kg, s.c.) | Attenuation of social withdrawal | [8] |
| RHA Rats | MK-801 (0.15 mg/kg) | Aripiprazole (1, 3 mg/kg, i.p.) | Attenuation of social withdrawal | [8] |
| Rats | Amphetamine (1.0 or 5.0 mg/kg) | Haloperidol (0.1 or 0.25 mg/kg) | Blockade of all components of stereotypy | [9] |
| Rats | Amphetamine (1.0 or 5.0 mg/kg) | Clozapine (1.0 or 5.0 mg/kg) | Attenuation of sniffing and oral behaviors | [9] |
| Rats | Amphetamine (1.0 or 5.0 mg/kg) | Thioridazine (1.0 or 5.0 mg/kg) | Reduction of oral behavior and head bobbing | [9] |
Experimental Protocols
MK-801-Induced Hyperlocomotion
This model is used to assess the potential of a compound to mitigate the hyperlocomotor activity induced by the NMDA receptor antagonist, MK-801.[10]
Materials:
-
Rodents (mice or rats)
-
Open field arena (e.g., 50 x 50 x 33 cm) with video tracking system (e.g., Ethovision)[11]
-
MK-801 (Dizocilpine maleate)
-
This compound or test compound
-
Vehicle (e.g., saline)
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes prior to the experiment.
-
Drug Administration:
-
Administer this compound or the test compound via the desired route (e.g., intraperitoneally, i.p.).
-
After a specified pretreatment time (e.g., 30 minutes), administer MK-801 (e.g., 0.15 mg/kg, i.p.) or vehicle.[11]
-
-
Behavioral Testing:
-
Immediately following the MK-801 or vehicle injection, place the animal in the center of the open field arena.
-
Record locomotor activity for a defined period (e.g., 60-90 minutes).[9]
-
-
Data Analysis:
-
Quantify the total distance traveled, time spent moving, and other relevant locomotor parameters.
-
Compare the locomotor activity of the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Amphetamine-Induced Stereotypy
This model assesses the ability of a compound to reduce the stereotyped behaviors induced by the psychostimulant amphetamine.[12]
Materials:
-
Rodents (rats or mice)
-
Observation cages
-
d-Amphetamine sulfate
-
This compound or test compound
-
Vehicle (e.g., saline)
-
Stereotypy rating scale (see below)
Procedure:
-
Habituation: Acclimate the animals to the observation cages for a period before the experiment.
-
Drug Administration:
-
Administer this compound or the test compound.
-
After the appropriate pretreatment time, administer d-amphetamine (e.g., 1.0 or 5.0 mg/kg) or vehicle.[9]
-
-
Behavioral Observation:
-
Observe the animals for a set duration (e.g., 60-120 minutes) after amphetamine administration.
-
Score the intensity of stereotyped behaviors at regular intervals (e.g., every 5-10 minutes) using a rating scale.
-
-
Data Analysis:
-
Analyze the stereotypy scores over time for each treatment group.
-
Compare the total or peak stereotypy scores between groups using appropriate statistical methods.
-
Stereotypy Rating Scale (example):
-
0: Asleep or stationary
-
1: Active, but no stereotyped movements
-
2: Repetitive movements of the head or limbs
-
3: Continuous sniffing, licking, or gnawing of the cage
-
4: Intense, focused stereotypy with restriction of movement
Prepulse Inhibition (PPI) of the Acoustic Startle Response
This test measures sensorimotor gating by assessing the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).[13]
Materials:
-
Rodents (mice or rats)
-
Startle response measurement system (e.g., SR-LAB)
-
Psychosis-inducing agent (e.g., apomorphine, ketamine, MK-801)
-
This compound or test compound
-
Vehicle
Procedure:
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).[2][14]
-
Habituation: Present a series of startle pulses alone (e.g., 110-120 dB white noise for 20-40 ms) to habituate the animal to the stimulus.[8][14]
-
Drug Administration: Administer the psychosis-inducing agent, followed by this compound or the test compound at appropriate time intervals before the PPI test session.
-
PPI Test Session: Present a series of trials in a pseudorandom order:
-
Data Analysis:
-
Calculate the percent prepulse inhibition (%PPI) for each prepulse intensity: %PPI = [1 - (Startle amplitude on prepulse + pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
Compare the %PPI between treatment groups using statistical analysis.
-
Social Interaction Test
This test evaluates the social behavior of rodents, which can be disrupted in models of psychosis, mimicking negative symptoms.[1][3]
Materials:
-
Rodents (mice or rats)
-
Three-chambered social interaction arena or an open field arena[1][15]
-
Novel, unfamiliar "stranger" rodent of the same sex and strain
-
Psychosis-inducing agent (e.g., MK-801, PCP)
-
This compound or test compound
-
Vehicle
Procedure (Three-Chambered Arena):
-
Habituation:
-
Phase 1 (Habituation to the arena): Place the test animal in the center chamber and allow it to explore all three empty chambers for a set time (e.g., 10 minutes).
-
-
Drug Administration: Administer the psychosis-inducing agent and the test compound at the appropriate times before the test.
-
Sociability Test:
-
Phase 2 (Sociability): Place an unfamiliar "stranger 1" rodent in a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber. Place the test animal in the center chamber and allow it to explore all three chambers for a set time (e.g., 10 minutes).
-
-
Social Novelty Test:
-
Phase 3 (Social Novelty): Keep "stranger 1" in its cage. Place a new unfamiliar "stranger 2" rodent in the previously empty wire cage. Place the test animal in the center chamber and allow it to explore for a set time (e.g., 10 minutes).
-
-
Data Analysis:
-
Measure the time spent in each chamber and the time spent sniffing each wire cage.
-
Calculate a sociability index and a social novelty preference index.
-
Compare these indices between treatment groups.
-
Signaling Pathways and Experimental Workflows
Ziprasidone's Primary Mechanism of Action
Ziprasidone's antipsychotic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The blockade of D2 receptors in the mesolimbic pathway is thought to reduce positive symptoms, while 5-HT2A receptor blockade in the mesocortical pathway may alleviate negative and cognitive symptoms.[13]
Caption: Ziprasidone's antagonism of D2 and 5-HT2A receptors.
Modulation of Downstream Signaling Cascades
Antipsychotic drugs, including ziprasidone, are known to modulate intracellular signaling pathways that are dysregulated in schizophrenia. A key pathway involves the serine/threonine kinase Akt and Glycogen Synthase Kinase 3 beta (GSK-3β). D2 receptor signaling can influence this pathway, and antipsychotic-mediated modulation is a key area of research.
Caption: Ziprasidone's potential influence on the Akt/GSK-3β pathway.
Experimental Workflow for Preclinical Antipsychotic Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a potential antipsychotic compound using the animal models described.
Caption: Preclinical evaluation workflow for novel antipsychotics.
Conclusion
This compound serves as a valuable tool in the preclinical evaluation of novel antipsychotic drugs. The animal models and protocols detailed in these application notes provide a robust framework for assessing the potential efficacy of new chemical entities against the positive, negative, and cognitive symptoms of psychosis. By understanding the behavioral and neurochemical effects of ziprasidone in these models, researchers can better predict the clinical potential of their own compounds and advance the development of improved therapeutics for schizophrenia and other psychotic disorders.
References
- 1. amuzainc.com [amuzainc.com]
- 2. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatments for Social Interaction Impairment in Animal Models of Schizophrenia: A Critical Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of stereotyped behaviors during prolonged escalation of methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ziprasidone (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 9. researchgate.net [researchgate.net]
- 10. scantox.com [scantox.com]
- 11. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 12. A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ja.brc.riken.jp [ja.brc.riken.jp]
- 14. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 15. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ziprasidone Mesylate in Dopamine D2 and Serotonin 5-HT2A Receptor Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ziprasidone (B1663615) is an atypical antipsychotic agent characterized by its high affinity for both dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] As a potent antagonist at these sites, ziprasidone mesylate, the water-soluble salt of ziprasidone, serves as a critical tool in neuroscience research and drug development for studying the roles of these receptors in neuropsychiatric disorders.[1][3] Its mechanism of action is attributed to the blockade of D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia, and the antagonism of 5-HT2A receptors in the mesocortical pathway, which may reduce negative symptoms.[1] Notably, ziprasidone exhibits a higher in vitro affinity for the 5-HT2A receptor compared to the D2 receptor, a characteristic shared by many atypical antipsychotics.[4][5][6] This profile makes this compound an invaluable pharmacological tool for dissecting the distinct and overlapping functions of the dopaminergic and serotonergic systems.
These application notes provide detailed protocols for utilizing this compound in fundamental receptor binding and functional assays to characterize its interaction with D2 and 5-HT2A receptors.
Data Presentation: Pharmacological Profile of Ziprasidone
The following table summarizes the quantitative data on the binding affinity (Ki) of ziprasidone for human dopamine D2 and serotonin 5-HT2A receptors.
| Receptor | Ligand | Ki (nM) | Assay Type | Source |
| Dopamine D2 | Ziprasidone | 2.7 - 6 | Radioligand Binding | [7] |
| Serotonin 5-HT2A | Ziprasidone | ~0.4 | Radioligand Binding | [5][6] |
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the dopamine D2 and serotonin 5-HT2A receptors.
Caption: Dopamine D2 receptor signaling pathway.
Caption: Serotonin 5-HT2A receptor signaling pathway.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is designed to determine the binding affinity of this compound for the dopamine D2 receptor using a competitive binding assay with the radiolabeled antagonist [³H]-spiperone.
Experimental Workflow:
Caption: Workflow for D2 receptor radioligand binding assay.
Materials:
-
HEK293 cells stably expressing human dopamine D2 receptors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl
-
[³H]-spiperone (specific activity ~70-90 Ci/mmol)
-
This compound
-
(+)-Butaclamol (for non-specific binding)
-
96-well plates
-
Glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-D2 cells.
-
Homogenize cells in ice-cold assay buffer and centrifuge to pellet membranes.
-
Wash the membrane pellet and resuspend in fresh assay buffer.
-
Determine protein concentration using a standard protein assay (e.g., Bradford).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer, [³H]-spiperone (final concentration ~0.2-0.4 nM), and membrane preparation.
-
Non-specific Binding (NSB): (+)-Butaclamol (final concentration 10 µM), [³H]-spiperone, and membrane preparation.
-
Competitive Binding: Serial dilutions of this compound, [³H]-spiperone, and membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[8]
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-spiperone binding) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-spiperone and Kd is its dissociation constant for the D2 receptor.
-
Radioligand Binding Assay for Serotonin 5-HT2A Receptor
This protocol determines the binding affinity of this compound for the 5-HT2A receptor using a competitive binding assay with the radiolabeled antagonist [³H]-ketanserin.
Experimental Workflow:
Caption: Workflow for 5-HT2A receptor radioligand binding assay.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human 5-HT2A receptors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]-ketanserin (specific activity ~60-90 Ci/mmol)
-
This compound
-
Mianserin or unlabeled ketanserin (B1673593) (for non-specific binding)
-
96-well plates
-
Glass fiber filters (GF/B, pre-soaked in 0.3% polyethyleneimine)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Follow the same procedure as for the D2 receptor membrane preparation, using cells expressing the 5-HT2A receptor.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer, [³H]-ketanserin (final concentration ~1-2 nM), and membrane preparation.[9]
-
Non-specific Binding (NSB): Mianserin (final concentration 10 µM), [³H]-ketanserin, and membrane preparation.
-
Competitive Binding: Serial dilutions of this compound, [³H]-ketanserin, and membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Filtration and Scintillation Counting:
-
Follow the same procedure as for the D2 receptor binding assay.
-
-
Data Analysis:
-
Calculate specific binding, plot the competition curve, and determine the IC50 and Ki values for this compound at the 5-HT2A receptor using the Cheng-Prusoff equation.
-
Functional Assay: Inhibition of cAMP Accumulation (Dopamine D2 Receptor)
This assay measures the antagonist activity of this compound at the Gi-coupled D2 receptor by quantifying its ability to reverse agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
Experimental Workflow:
Caption: Workflow for D2 receptor cAMP functional assay.
Materials:
-
CHO-K1 cells stably expressing human dopamine D2 receptors
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Forskolin
-
Dopamine or a selective D2 agonist (e.g., quinpirole)
-
This compound
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well plates
Procedure:
-
Cell Preparation:
-
Culture CHO-D2 cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired density.
-
-
Assay Setup (Antagonist Mode):
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the wells of a 384-well plate.
-
Prepare a stimulation solution containing forskolin (final concentration ~1-10 µM) and a D2 agonist at its EC80 concentration (predetermined in an agonist-mode experiment).
-
Add the cell suspension to the wells containing this compound and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Add the stimulation solution to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Functional Assay: Calcium Mobilization (Serotonin 5-HT2A Receptor)
This assay measures the antagonist activity of this compound at the Gq-coupled 5-HT2A receptor by quantifying its ability to block serotonin-induced increases in intracellular calcium.
Experimental Workflow:
Caption: Workflow for 5-HT2A receptor calcium mobilization assay.
Materials:
-
HEK293 cells stably expressing human 5-HT2A receptors
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Probenecid (B1678239) (to prevent dye leakage)
-
Serotonin (5-HT)
-
This compound
-
Black, clear-bottom 96- or 384-well plates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate HEK293-5HT2A cells in black, clear-bottom plates and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer containing probenecid for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Setup (Antagonist Mode):
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes at 37°C.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject serotonin (at a pre-determined EC80 concentration) into the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium transient.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Plot the percentage of inhibition of the serotonin-induced calcium response against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the serotonin-induced calcium mobilization.
-
References
- 1. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ziprasidone — not an option for serotonin syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Ziprasidone (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D2/3 occupancy of ziprasidone across a day: a within-subject PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Microdialysis-Based Measurement of Ziprasidone Mesylate in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziprasidone (B1663615), an atypical antipsychotic, is utilized in the management of schizophrenia and bipolar disorder.[1] Its therapeutic effects are primarily attributed to its high-affinity antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[2][3] Ziprasidone also exhibits a complex pharmacology, interacting with other serotonin receptor subtypes (5-HT1A, 5-HT1D, 5-HT2C) and inhibiting the reuptake of norepinephrine (B1679862) and serotonin, which may contribute to its broader therapeutic profile, including potential antidepressant and anxiolytic effects.[2][4] In vivo microdialysis is a powerful technique for sampling the extracellular fluid of specific brain regions in freely moving animals, providing crucial insights into the pharmacokinetics and pharmacodynamics of centrally acting drugs like ziprasidone. This document provides detailed application notes and protocols for the use of in vivo microdialysis to measure the concentration of ziprasidone mesylate in the brain.
Data Presentation
The following tables summarize quantitative data from a representative in vivo microdialysis study investigating the effects of ziprasidone on dopamine (DA) release in the rat prefrontal cortex (PFC) and striatum. This data is adapted from a study by Rollema et al. (2000), which highlights the dose-dependent and region-specific neurochemical effects of ziprasidone.
Table 1: Effect of Ziprasidone on Extracellular Dopamine Levels in the Rat Prefrontal Cortex and Striatum
| Ziprasidone Dose (mg/kg, s.c.) | Brain Region | Maximum % Increase in DA Output (Mean ± SEM) |
| < 3.2 | Prefrontal Cortex | Similar to Striatum |
| ≥ 3.2 | Prefrontal Cortex | Preferential Increase |
| < 3.2 | Striatum | Similar to Prefrontal Cortex |
| ≥ 3.2 | Striatum | Less pronounced than in PFC |
Table 2: Influence of 5-HT1A Receptor Antagonism on Ziprasidone-Induced Dopamine Release in the Prefrontal Cortex
| Treatment | Maximum % Increase in DA Output in PFC (Mean ± SEM) |
| Ziprasidone | Significant Increase |
| WAY-100635 (5-HT1A antagonist) + Ziprasidone | Significantly Attenuated Increase |
| 8-OH-DPAT (5-HT1A agonist) | Robust Increase |
| WAY-100635 + 8-OH-DPAT | Blocked Increase |
Experimental Protocols
This section outlines a comprehensive protocol for conducting in vivo microdialysis to measure this compound in the brain of a rodent model.
Animal Model and Surgical Preparation
-
Animal Model: Adult male Sprague-Dawley rats (250-350 g) are a commonly used model.
-
Acclimation: Animals should be housed individually and acclimated to the vivarium for at least one week prior to surgery, with ad libitum access to food and water.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery:
-
Secure the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole in the skull overlying the target brain region (e.g., prefrontal cortex or striatum). Stereotaxic coordinates should be determined from a reliable rat brain atlas (e.g., Paxinos and Watson).
-
Implant a guide cannula just above the target region and secure it to the skull with dental cement and jeweler's screws.
-
-
Post-Operative Care:
-
Administer post-operative analgesics as required.
-
Allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
-
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe (with a semi-permeable membrane of appropriate molecular weight cut-off) through the guide cannula into the target brain region.
-
Perfusion:
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min). The composition of aCSF should mimic the ionic composition of the brain's extracellular fluid.
-
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline before sample collection.
-
Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for at least 60-90 minutes to determine the basal extracellular concentration of ziprasidone (if pre-administered) and/or relevant neurotransmitters.
-
Drug Administration: Administer this compound via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
Post-Administration Sample Collection: Continue to collect dialysate samples at the same intervals to monitor the time-course of changes in ziprasidone and/or neurotransmitter concentrations.
-
Sample Handling: Immediately freeze the collected dialysate samples on dry ice or in a -80°C freezer to prevent degradation of analytes.
Analytical Method: Quantification of Ziprasidone
-
Method of Choice: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying ziprasidone in microdialysate samples.
-
Sample Preparation:
-
Thaw the dialysate samples.
-
If necessary, perform a simple extraction step (e.g., protein precipitation or liquid-liquid extraction) to remove any potential interferences.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally appropriate.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is suitable for ziprasidone.
-
Detection: Use Multiple Reaction Monitoring (MRM) for selective and sensitive detection of ziprasidone and an appropriate internal standard.
-
-
Quantification: Generate a calibration curve using known concentrations of ziprasidone standards to quantify the concentration in the dialysate samples.
Visualizations
Caption: Experimental workflow for in vivo microdialysis of ziprasidone.
References
- 1. Evaluation of Brain Targeting and Antipsychotic Activity of Nasally Administrated Ziprasidone Lipid–Polymer Hybrid Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT(1A) receptor activation contributes to ziprasidone-induced dopamine release in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Electrophysiology Recordings with Ziprasidone Mesylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of ziprasidone (B1663615) mesylate for in vivo electrophysiology recordings. This document outlines the mechanism of action of ziprasidone, its effects on neuronal activity, and detailed protocols for its preparation and administration in a research setting.
Introduction to Ziprasidone
Ziprasidone is an atypical antipsychotic agent with a unique pharmacological profile, characterized by high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] It possesses one of the highest 5-HT2A/D2 receptor affinity ratios among atypical antipsychotics, which is thought to contribute to a lower risk of extrapyramidal side effects.[1] Ziprasidone also exhibits antagonist activity at 5-HT2C and 5-HT1D receptors, agonist activity at 5-HT1A receptors, and moderate inhibition of serotonin and norepinephrine (B1679862) reuptake.[3][4] The mesylate form of ziprasidone is a water-soluble salt suitable for intramuscular injection, ensuring rapid bioavailability for acute in vivo experiments.
Mechanism of Action
Ziprasidone's therapeutic effects are primarily attributed to its combined antagonism of D2 and 5-HT2A receptors. The blockade of D2 receptors in the mesolimbic pathway is believed to reduce the positive symptoms of psychosis. Simultaneously, 5-HT2A receptor antagonism in the mesocortical pathway may alleviate negative and cognitive symptoms. Furthermore, ziprasidone's agonist activity at 5-HT1A receptors has been shown to increase dopamine release in the prefrontal cortex, which may also contribute to its efficacy against negative symptoms and its low potential for inducing motor side effects.
Data Presentation: Effects of Ziprasidone on Neuronal Firing
The following tables summarize the known quantitative effects of ziprasidone on the firing rates of specific neuronal populations from in vivo electrophysiology studies.
| Brain Region | Neuron Type | Animal Model | Ziprasidone Dose & Route | Effect on Firing Rate | Key Findings | Reference |
| Dorsal Raphe Nucleus | Serotonin (5-HT) Neurons | Rat (anesthetized) | 300 µg/kg, i.v. (ED50) | Dose-dependent decrease | The inhibitory effect was prevented by a 5-HT1A antagonist, suggesting a 5-HT1A agonist mechanism. |
Experimental Protocols
This section provides detailed protocols for the preparation and administration of ziprasidone mesylate for in vivo electrophysiology experiments in rodents.
Preparation of this compound for Injection
This compound for injection is typically supplied as a lyophilized powder in single-dose vials.
-
Reconstitution:
-
Obtain a single-dose vial of this compound (e.g., 20 mg).
-
Using a sterile syringe, add 1.2 mL of Sterile Water for Injection to the vial.
-
Shake the vial vigorously until the powder is completely dissolved. The resulting solution will have a concentration of 20 mg/mL of ziprasidone.
-
-
Storage:
-
The reconstituted solution should be used immediately.
-
If not used immediately, it can be stored at room temperature but should be discarded if not used within a few hours, as it does not contain preservatives.
-
Animal Model and Surgical Preparation
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (250-350 g) are commonly used.
-
Anesthesia: Anesthesia can be induced and maintained with isoflurane, urethane (B1682113) (1.2-1.5 g/kg, i.p.), or chloral (B1216628) hydrate (B1144303) (400 mg/kg, i.p.). The choice of anesthetic should be consistent across experiments to minimize variability.
-
Surgical Procedure:
-
Mount the anesthetized animal in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., VTA or PFC) according to established stereotaxic coordinates.
-
Carefully remove the dura mater to expose the cortical surface.
-
In Vivo Electrophysiology Recording
-
Recording Electrode: Use glass micropipettes or tungsten microelectrodes for single-unit recordings.
-
Electrode Placement: Slowly lower the recording electrode into the target brain region using a microdrive.
-
Neuronal Identification: Identify the target neurons (e.g., dopamine neurons in the VTA, pyramidal neurons in the PFC) based on their characteristic firing patterns, action potential waveforms, and response to pharmacological challenges (e.g., apomorphine (B128758) for dopamine neurons).
-
Data Acquisition:
-
Record baseline neuronal activity for a stable period (e.g., 10-15 minutes) before drug administration.
-
Acquire and digitize the electrophysiological signals using appropriate hardware and software.
-
Administration of this compound
-
Route of Administration: Intravenous (i.v.) or intraperitoneal (i.p.) injections are common for acute drug administration studies.
-
Dosage:
-
Based on preclinical studies, an effective intravenous dose to modulate serotonin neuron firing is in the range of 300 µg/kg.
-
For intraperitoneal administration, doses around 2.5 mg/kg have been used in rodent studies for other purposes and can serve as a starting point.
-
It is recommended to perform a dose-response study to determine the optimal dose for the specific experimental question.
-
-
Procedure:
-
Administer the prepared ziprasidone solution.
-
Continuously record the neuronal activity during and after drug administration for a sufficient period to observe the full effect (e.g., 30-60 minutes).
-
Administer a vehicle control (e.g., sterile water) in a separate group of animals to control for the effects of the injection itself.
-
Mandatory Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 5-HT(1A) receptor activation contributes to ziprasidone-induced dopamine release in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Oral Bioavailability of Ziprasidone Mesylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of ziprasidone (B1663615) mesylate in research animals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of ziprasidone mesylate low and variable?
A1: Ziprasidone is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1][2] This poor solubility is the primary reason for its low and variable oral bioavailability. Additionally, its absorption is significantly affected by the presence of food, leading to variability in plasma concentrations.[3][4][5] The drug also undergoes first-pass metabolism, primarily by aldehyde oxidase and to a lesser extent by CYP3A4, which can further reduce the amount of drug reaching systemic circulation.
Q2: What are the most common formulation strategies to improve the oral bioavailability of ziprasidone?
A2: Several advanced formulation strategies have been successfully employed to enhance the oral bioavailability of ziprasidone. These include:
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and co-surfactant that form a nanoemulsion in the gastrointestinal tract, improving drug solubilization and absorption.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to faster dissolution and improved absorption.
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate the drug, protecting it from degradation and enhancing its uptake.
-
Solid Dispersions: Dispersing ziprasidone in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate. This can be achieved through techniques like spray drying or fusion.
-
Inclusion Complexes: Complexation with cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can increase the solubility of ziprasidone.
Q3: How does the presence of food impact the absorption of ziprasidone, and how can this "food effect" be overcome?
A3: The absorption of ziprasidone can be increased up to two-fold when administered with food, particularly a meal containing at least 500 calories. This is known as a positive food effect and is attributed to increased drug solubilization in the presence of bile salts and lipids. However, this reliance on food for optimal absorption can lead to poor patient compliance and variable efficacy. Advanced formulations like SNEDDS and nanosuspensions have been shown to enhance absorption in the fasted state, thereby reducing or eliminating the food effect.
Q4: What is the role of P-glycoprotein (P-gp) and CYP3A4 enzymes in ziprasidone's bioavailability?
A4: Ziprasidone is a substrate for the efflux transporter P-glycoprotein (P-gp), which can pump the drug out of intestinal cells back into the lumen, thus limiting its absorption. Some formulation excipients, such as certain polymers and surfactants used in advanced drug delivery systems, can inhibit P-gp, thereby increasing drug absorption. Ziprasidone is also metabolized by the cytochrome P450 enzyme CYP3A4. Co-administration with CYP3A4 inhibitors, like quercetin, has been shown to significantly increase ziprasidone's plasma concentration in rats.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low drug loading in the formulation. | Poor solubility of ziprasidone in the chosen excipients (oils, lipids, polymers). | Screen a wider range of excipients for higher solubilizing capacity. For SNEDDS, consider using a combination of oils or surfactants. For solid dispersions, evaluate different polymers and drug-to-polymer ratios. |
| Inconsistent or poor in vivo performance (low bioavailability) despite promising in vitro dissolution. | 1. Precipitation of the drug in the gastrointestinal tract after release from the formulation. 2. Efflux by P-glycoprotein. 3. First-pass metabolism. | 1. Incorporate precipitation inhibitors into the formulation, such as HPMCAS in solid dispersions. 2. Use excipients with P-gp inhibitory properties (e.g., certain surfactants like Tween 80). 3. Consider co-administration with a safe CYP3A4 inhibitor, if ethically permissible for the animal study. |
| High variability in pharmacokinetic data between individual animals. | 1. Differences in food intake or gastrointestinal transit time. 2. Inconsistent dosing technique. | 1. Standardize feeding protocols (e.g., fasted vs. fed state) and ensure consistent meal composition if studying food effects. 2. Ensure accurate and consistent oral gavage technique. For solid dosage forms, ensure complete administration. |
| Physical instability of the formulation (e.g., particle aggregation in nanosuspensions, crystallization in amorphous solid dispersions). | 1. Inadequate stabilization by surfactants or polymers. 2. Inappropriate storage conditions (temperature, humidity). | 1. Optimize the concentration and type of stabilizer. For nanosuspensions, select a suitable stabilizer like Poloxamer 407. For solid dispersions, use polymers with a high glass transition temperature (Tg) like HPMCAS. 2. Store formulations under controlled conditions as determined by stability studies. |
Data Presentation: Pharmacokinetic Parameters of Different Ziprasidone Formulations in Research Animals
Table 1: Pharmacokinetic Parameters of Ziprasidone Formulations in Beagle Dogs (Fasted vs. Fed State)
| Formulation | Dosing State | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) | Reference(s) |
| Commercial Capsule (Geodon®) | Fasted | - | - | - | Reference (Fasted) | |
| Commercial Capsule (Geodon®) | Fed | - | - | - | 100 (Reference Fed) | |
| This compound-SBECD Inclusion Complex | Fasted | Higher than commercial (fasted) | Reduced vs. commercial | Comparable to commercial (fed) | ~100 (vs. fed commercial) | |
| Ziprasidone Free Base Nanosuspension | Fasted | Higher than commercial (fasted) | Reduced vs. commercial | 88% of commercial (fed) | 88 | |
| Ziprasidone-SNEDDS Sustained-Release Pellets | Fasted | - | - | Enhanced vs. commercial (fed) | >100 | |
| Ziprasidone-SNEDDS Sustained-Release Pellets | Fed | - | - | No significant difference from fasted | - | |
| Solid Nanocrystalline Dispersion (SNCD) | Fasted | - | - | Showed complete fasted-state absorption | - |
Note: "-" indicates data not explicitly provided in the cited sources in a comparable format.
Table 2: Pharmacokinetic Parameters of Ziprasidone Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) | Relative Bioavailability (%) | Reference(s) |
| Pure Ziprasidone | - | - | - | 100 (Reference) | |
| Soluplus-Solid Dispersion (Spray Dried) | Significantly higher than pure drug | - | Significantly higher than pure drug | >100 | |
| Ziprasidone Hydrochloride Nanosuspension | 1.21 times higher than marketed formulation | - | 1.41 times higher than marketed formulation | 141 | |
| Ziprasidone + Quercetin (CYP3A4 inhibitor) | Markedly increased vs. Ziprasidone alone | - | Markedly increased vs. Ziprasidone alone | >100 |
Experimental Protocols
Protocol 1: Preparation of Ziprasidone Nanosuspension using Nanoprecipitation-Ultrasonication
Based on the methodology described in references.
-
Solvent Selection: Identify a suitable solvent in which ziprasidone hydrochloride is soluble (e.g., methanol) and an anti-solvent in which it is poorly soluble (e.g., water).
-
Preparation of Drug Solution: Dissolve ziprasidone hydrochloride in the selected solvent (e.g., methanol) with the aid of sonication for approximately 5 minutes at room temperature.
-
Preparation of Anti-Solvent Solution: Dissolve a stabilizer (e.g., Poloxamer 407) in the anti-solvent (water). Filter both the drug solution and the anti-solvent solution through a 0.45 µm filter.
-
Nanoprecipitation: Cool the anti-solvent solution in an ice-water bath to below 3°C. Swiftly inject the drug solution into the chilled anti-solvent under continuous high-speed stirring (using an overhead stirrer).
-
Ultrasonication: Subject the resulting suspension to ultrasonication to further reduce particle size and ensure homogeneity.
-
Lyophilization (Optional): To obtain a solid powder, the nanosuspension can be lyophilized. A cryoprotectant (e.g., mannitol) should be added before freezing to prevent particle aggregation.
Protocol 2: Formulation of Ziprasidone Self-Nanoemulsifying Drug Delivery System (SNEDDS)
Based on the methodology described in references.
-
Excipient Screening:
-
Oil Phase: Determine the solubility of ziprasidone in various oils (e.g., Capmul MCM, Oleic acid). Select the oil with the highest solubilizing capacity.
-
Surfactant: Screen different surfactants (e.g., Labrasol, Tween 80) for their ability to emulsify the selected oil phase.
-
Co-surfactant/Co-solvent: Evaluate various co-surfactants (e.g., PEG 400) for their ability to improve the emulsification and stability of the system.
-
-
Construction of Pseudo-ternary Phase Diagrams: Prepare various mixtures of the selected oil, surfactant, and co-surfactant in different ratios. For each mixture, add water dropwise and observe the formation of nanoemulsions. Demarcate the nanoemulsion region on a ternary phase diagram to identify optimal component ratios.
-
SNEDDS Formulation:
-
Accurately weigh and dissolve the required amount of ziprasidone in the selected oil phase in a glass vial, assisted by gentle stirring or vortex mixing.
-
Add the pre-determined quantities of surfactant and co-surfactant to the oil-drug mixture.
-
Mix thoroughly using a vortex mixer until a clear and homogenous isotropic mixture is formed.
-
Store the resulting liquid SNEDDS formulation at room temperature.
-
Visualizations
Caption: Workflow for Nanosuspension Preparation.
Caption: Mechanism of SNEDDS Bioavailability Enhancement.
References
addressing formulation challenges of ziprasidone mesylate for preclinical use
Welcome to the technical support center for the preclinical formulation of ziprasidone (B1663615) mesylate. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the formulation of this poorly water-soluble compound for non-clinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and administration of ziprasidone mesylate formulations for preclinical use.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon vehicle addition or dilution | - Exceeding the solubility limit of this compound in the chosen vehicle. - pH shift of the formulation upon dilution with aqueous media. - Insufficient amount of solubilizing agent (e.g., cyclodextrin (B1172386), co-solvent). | - Refer to the solubility data in Table 1 to select an appropriate vehicle and concentration. - Prepare a more concentrated stock solution in a strong organic solvent (e.g., DMSO) and perform a serial dilution into the final vehicle, observing for any precipitation. - Increase the concentration of the co-solvent or cyclodextrin in the final formulation. - Adjust the pH of the formulation to maintain solubility; a slightly acidic pH may be beneficial. |
| Incomplete dissolution of this compound powder | - Inadequate mixing or sonication. - Poor wettability of the powder. - The chosen vehicle has low solubilizing capacity for this compound. | - Ensure vigorous vortexing and/or sonication in a water bath until the solution is clear. - First, wet the powder with a small amount of a suitable organic solvent (e.g., ethanol) before adding the bulk vehicle. - Consider using a vehicle with a higher percentage of co-solvents or a cyclodextrin-based solution (see Protocols 2 & 3). |
| Phase separation or instability of the formulation over time | - Chemical degradation of this compound. - Crystallization or precipitation from a supersaturated solution. - Instability of a lipid-based formulation. | - Prepare fresh formulations daily and store them protected from light and at recommended temperatures (see FAQ section). - Avoid preparing highly supersaturated solutions for long-term storage. - For lipid emulsions, ensure proper homogenization and consider the use of appropriate stabilizers. |
| High viscosity of the formulation, making it difficult to administer | - High concentration of polymers (e.g., methylcellulose) or other thickening agents. - High concentration of certain co-solvents like PEG 400 at low temperatures. | - Reduce the concentration of the viscosity-modifying agent if possible. - Gently warm the formulation to room temperature before administration to decrease viscosity. - Use a larger gauge needle for injection, if appropriate for the animal model and route of administration. |
| Adverse events in animals post-administration (e.g., irritation, hemolysis) | - Use of high concentrations of certain organic solvents (e.g., DMSO, ethanol). - Extreme pH of the formulation. - Hypertonicity or hypotonicity of the formulation. | - Minimize the concentration of organic solvents in the final formulation, especially for intravenous administration. - Adjust the pH of the formulation to be closer to physiological pH (around 7.4). - Use osmolality-adjusting agents like saline or dextrose for parenteral formulations. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common preclinical vehicles?
A1: this compound is a poorly water-soluble compound. Its aqueous solubility is approximately 1.1 mg/mL.[1] The solubility can be significantly increased by using co-solvents or complexing agents. Please refer to Table 1 for solubility data in various vehicles.
Q2: How should I store my this compound formulations?
A2: For extemporaneously compounded oral solutions, it is recommended to store them refrigerated at approximately 5°C and protected from light.[2][3][4] Under these conditions, a 2.5 mg/mL oral solution has been shown to be stable for at least 6 weeks.[2] When stored at room temperature and protected from light, the formulation retains over 90% potency for up to 14 days. Exposure to light at room temperature leads to significant degradation within 48 hours. For parenteral formulations, it is best practice to prepare them fresh before each use to minimize the risk of instability and microbial growth.
Q3: What is the recommended pH for a this compound parenteral formulation?
Q4: Can I use the commercial injectable formulation (Geodon®) for my preclinical studies?
A4: Yes, the commercial injectable formulation can be used. It contains this compound (20 mg/mL when reconstituted) solubilized with sulfobutylether-β-cyclodextrin (SBECD). For preclinical studies requiring different concentrations, it can be diluted with a suitable vehicle, such as sterile water for injection or saline. However, always perform a small-scale dilution test to check for any precipitation.
Q5: What are the key considerations when choosing a vehicle for my preclinical study?
A5: The choice of vehicle depends on the route of administration, the required dose, and the animal species. For intravenous administration, a clear solution is required. For oral administration, a solution or a suspension can be used. The vehicle should be non-toxic at the administered volume and should not interfere with the pharmacokinetics of ziprasidone.
Quantitative Data
Table 1: Solubility of Ziprasidone Salts in Various Preclinical Vehicles
| Salt Form | Vehicle | Solubility | Reference(s) |
| This compound Trihydrate | Water | ~1.1 mg/mL | |
| Ziprasidone Hydrochloride Monohydrate | Water | ~0.03 mg/mL | |
| Ziprasidone Hydrochloride Monohydrate | 0.1 N HCl | ~0.5 mg/mL | |
| Ziprasidone Hydrochloride Monohydrate | Phosphate (B84403) Buffer (pH 6.8) | <0.01 mg/mL | |
| Ziprasidone Hydrochloride Monohydrate | PEG 400 | ~2.5 mg/mL | |
| Ziprasidone Hydrochloride Hydrate | DMSO | ~1.2 mg/mL | |
| Ziprasidone Hydrochloride Hydrate | 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | |
| Ziprasidone Free Base | Water | ~0.5 µg/mL | |
| Ziprasidone Hydrochloride | Water | ~210 µg/mL |
Experimental Protocols
Protocol 1: Preparation of an Oral Solution of this compound (2.5 mg/mL)
This protocol is adapted from a published stability study.
Materials:
-
This compound for injection (e.g., Geodon® for injection, 20 mg/vial)
-
Sterile water for injection
-
Commercially available oral syrup vehicle (e.g., Ora-Sweet®)
-
Sterile syringes and needles
-
Volumetric flasks
-
Amber plastic or glass bottles for storage
Procedure:
-
Reconstitute a vial of this compound for injection (containing the equivalent of 20 mg of ziprasidone) with 1.2 mL of sterile water for injection to obtain a 20 mg/mL solution.
-
Gently swirl the vial to ensure complete dissolution.
-
In a calibrated volumetric flask, accurately measure the required volume of the reconstituted this compound solution.
-
Add the oral syrup vehicle to the volumetric flask to achieve the final desired volume and a concentration of 2.5 mg/mL.
-
Mix the solution thoroughly by inversion.
-
Transfer the final solution to an amber bottle for storage.
-
Store the formulation at 5°C, protected from light.
Workflow for Preparing an Oral Solution of this compound
Caption: Workflow for preparing a 2.5 mg/mL oral solution of this compound.
Protocol 2: Preparation of a Parenteral Formulation of this compound using a Co-solvent System
This protocol provides a general method for preparing a co-solvent-based formulation for intravenous or intraperitoneal administration. Note: The final concentration of the co-solvent should be minimized and tested for tolerability in the specific animal model.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Sterile water for injection or 0.9% saline
-
Sterile vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the co-solvent vehicle. For example, a 40% PEG 400 in water vehicle can be made by mixing 4 parts PEG 400 with 6 parts sterile water for injection.
-
Add the this compound powder to the co-solvent vehicle.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Sonicate the mixture in a water bath for 10-15 minutes, or until the powder is completely dissolved.
-
Visually inspect the solution for any undissolved particles. If necessary, filter through a 0.22 µm syringe filter.
-
Prepare fresh on the day of use.
Decision Tree for Co-solvent Formulation
Caption: Decision-making process for developing a co-solvent based formulation.
Protocol 3: Preparation of a Parenteral Formulation of this compound using Sulfobutylether-β-cyclodextrin (SBECD)
This protocol is based on the solubilization strategy used in the commercial injectable formulation of ziprasidone.
Materials:
-
This compound powder
-
Sulfobutylether-β-cyclodextrin (SBECD)
-
Sterile water for injection
-
Sterile vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a solution of SBECD in sterile water for injection. A common concentration to start with is 30% w/v.
-
Weigh the required amount of this compound powder.
-
Add the this compound powder to the SBECD solution.
-
Vortex the mixture vigorously for 5-10 minutes.
-
Sonicate the mixture in a water bath for 15-30 minutes to facilitate the formation of the inclusion complex. The solution should become clear.
-
Visually inspect the solution for any undissolved particles. If necessary, filter through a 0.22 µm syringe filter.
-
Prepare fresh on the day of use. Studies have shown that the complexation of this compound with SBECD is a 1:1 inclusion complex.
Signaling Pathway for SBECD Solubilization
Caption: Mechanism of this compound solubilization by SBECD.
Protocol 4: Analytical Method for Quantification of Ziprasidone
This is a general HPLC method adapted from a stability study.
-
HPLC System: Agilent C18 column (4.5 x 100 mm)
-
Mobile Phase: 45% acetonitrile (B52724) and 55% 0.01 M phosphate buffer (pH 7.99)
-
Flow Rate: 2.0 mL/minute
-
Column Temperature: 40°C
-
Detection: UV absorbance at 317 nm
-
Injection Volume: 20 µL
-
Retention Time: Approximately 5.46 minutes
Disclaimer: These protocols and guides are intended for informational purposes for preclinical research only and should be adapted and validated for specific experimental needs. Always follow appropriate laboratory safety procedures.
References
- 1. US6399777B2 - Inclusion complexes of aryl-heterocyclic salts - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. Inclusion complexation of this compound with beta-cyclodextrin sulfobutyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20080286373A1 - Ziprasidone formulations - Google Patents [patents.google.com]
solubilization techniques for poorly water-soluble ziprasidone mesylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the solubilization of the poorly water-soluble drug, ziprasidone (B1663615) mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of ziprasidone and its different salt forms?
Ziprasidone is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2][3] The aqueous solubility of ziprasidone free base is very low, approximately 0.5 µg/mL.[4] Different salt forms and hydrates of ziprasidone exhibit varying aqueous solubilities. For instance, ziprasidone hydrochloride has a solubility of less than 0.1 mg/mL.[5] The mesylate salt, particularly its hydrates, has been developed to improve solubility. The dihydrate and trihydrate forms of ziprasidone mesylate have water solubilities of 1.11 mg/mL and 0.73 mg/mL, respectively.[6] A semihydrate form has been reported to have a slightly better water solubility of 1.21 mg/mL.[6]
Q2: What are the primary challenges encountered when formulating this compound?
The primary challenge in formulating this compound is its poor aqueous solubility.[1] This can lead to low oral bioavailability and a significant food effect, where absorption is considerably lower in a fasted state.[7][8] Another challenge is the potential for the drug to exist in different crystalline and amorphous forms, which can have different solubilities and stabilities.[9][10] For instance, while amorphous forms can have higher solubility, they may be less stable and prone to recrystallization.[11]
Q3: Which solubilization techniques are most effective for this compound?
Several techniques have been shown to be effective for enhancing the solubility and dissolution rate of ziprasidone. These include:
-
Complexation with Cyclodextrins: This involves the formation of inclusion complexes with cyclodextrins like beta-cyclodextrin (B164692) (β-CD), hydroxypropyl-β-cyclodextrin (HPβCD), and sulfobutyl ether-β-cyclodextrin (SBECD).[2][12][13]
-
Solid Dispersions: This technique involves dispersing ziprasidone in a hydrophilic polymer matrix.[5][14][15] Common polymers used include Gelucire 44/14, Vitamin E TPGS, Soluplus, Kollidon, Pluronic, and polyvinylpyrrolidone (B124986) (PVP).[5][14][15]
-
Nanosuspensions: This approach reduces the particle size of the drug to the nanometer range, thereby increasing the surface area for dissolution.[1][16][17]
The choice of technique depends on the desired dosage form, the required level of solubility enhancement, and stability considerations.
Troubleshooting Guides
Complexation with Cyclodextrins
Q4: I am not seeing the expected solubility increase after preparing an inclusion complex with HPβCD. What could be the issue?
Several factors could be contributing to this issue:
-
Incorrect Stoichiometry: Phase solubility analysis has indicated a 1:1 molar ratio for the inclusion complex of ziprasidone with β-CD and HPβCD.[2] Ensure your experimental design targets this ratio.
-
Inefficient Complexation Method: The method of preparation significantly impacts complexation efficiency. The microwave irradiation method has been shown to be highly effective, leading to a greater enhancement in solubility compared to coprecipitation and kneading methods.[2]
-
Presence of Water: The presence of a small amount of water can be crucial for the formation of inclusion complexes, as it can help to displace the drug molecule into the cyclodextrin (B1172386) cavity. Ensure your solvent system is optimized.
-
Confirmation of Complex Formation: It is essential to confirm the formation of the inclusion complex using analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffractometry (XRD), or Fourier-Transform Infrared Spectroscopy (FTIR).[2][5] The absence of the drug's characteristic melting peak in DSC or the presence of new peaks in FTIR can indicate successful complexation.
Q5: My ziprasidone-cyclodextrin complex is showing signs of degradation. Why is this happening?
The amorphous state of cyclodextrin-drug complexes, while beneficial for solubility, can sometimes promote chemical instability.[11] Additionally, certain derivatized cyclodextrins with electron-donating side chains, such as SBEβCD and carboxyethyl-β-cyclodextrins (CEβCD), have been shown to catalyze the oxidative degradation of ziprasidone in solution.[11] To mitigate this:
-
Storage Conditions: Store the complex in a cool, dry place, protected from light, to minimize degradation.
-
Choice of Cyclodextrin: If oxidative degradation is a concern, consider using a different type of cyclodextrin with less reactive side chains.
-
Solid-State Stability: Crystalline forms of the drug and physical mixtures with cyclodextrins have shown better stability against degradation compared to their amorphous counterparts.[11]
Solid Dispersions
Q6: The dissolution rate of my ziprasidone solid dispersion is not significantly better than the pure drug. What should I check?
-
Polymer Selection and Ratio: The choice of polymer and the drug-to-carrier ratio are critical. For ziprasidone, polymers like Soluplus and Gelucire 44/14 have shown significant improvements in dissolution.[14][15] The dissolution rate generally increases with a higher concentration of the carrier.[14]
-
Method of Preparation: The fusion (melting) method and solvent evaporation are common techniques for preparing solid dispersions.[5][14] Ensure that the temperature in the fusion method is sufficient to melt the polymer and dissolve the drug without causing degradation. In the solvent evaporation method, the choice of solvent and the rate of evaporation are important parameters.
-
Physical State of the Drug: The goal of a solid dispersion is often to convert the crystalline drug into an amorphous form, which has higher energy and solubility.[5][14] Use XRD and DSC to verify the physical state of ziprasidone in your formulation. The absence of sharp crystalline peaks in the XRD pattern of the solid dispersion is a good indicator of amorphization.
-
Wettability: Poor wettability of the solid dispersion can hinder dissolution. The inclusion of hydrophilic polymers is intended to improve this.
Q7: I am observing phase separation in my solid dispersion over time. How can I prevent this?
Phase separation, or recrystallization of the drug, is a common stability issue with solid dispersions.
-
Polymer Compatibility: Ensure good miscibility between ziprasidone and the chosen polymer.
-
Drug Loading: High drug loading can increase the tendency for recrystallization. You may need to optimize the drug-to-polymer ratio.
-
Storage Conditions: Store the solid dispersion at a controlled temperature and humidity to prevent moisture absorption, which can act as a plasticizer and facilitate recrystallization.
Nanosuspensions
Q8: I am struggling to achieve the desired particle size for my ziprasidone nanosuspension. What adjustments can I make?
-
Preparation Method: Top-down methods like microfluidization and bottom-up methods like nanoprecipitation-ultrasonication are used to prepare nanosuspensions.[16][17] The parameters for each method need to be carefully optimized.
-
For nanoprecipitation, the choice of solvent and anti-solvent, their volume ratio, and the sonication time are key factors.[16]
-
For microfluidization, the homogenization pressure and the number of cycles are critical process parameters.
-
-
Stabilizer Selection and Concentration: The choice and concentration of stabilizers (surfactants and polymers) are crucial to prevent particle aggregation. Poloxamer 407 and PVP have been successfully used as stabilizers for ziprasidone nanosuspensions.[16][17]
-
Drug Concentration: The initial concentration of the drug can also influence the final particle size.
Q9: My ziprasidone nanosuspension is showing particle aggregation upon storage. How can I improve its stability?
Particle aggregation is a sign of physical instability in nanosuspensions.
-
Zeta Potential: A sufficiently high zeta potential (generally > |30| mV) is required to ensure electrostatic stabilization and prevent particle aggregation.[3] If the zeta potential is low, you may need to add or change the stabilizer.
-
Steric Hindrance: In addition to electrostatic stabilization, polymers can provide steric hindrance to prevent particles from coming close to each other. Ensure you have an adequate concentration of a polymeric stabilizer.
-
Lyophilization: For long-term storage, nanosuspensions can be lyophilized (freeze-dried) into a powder form. It is important to use a cryoprotectant, such as mannitol, during this process to prevent particle aggregation upon reconstitution.[16]
Data and Protocols
Quantitative Data Summary
Table 1: Solubility of Ziprasidone Forms
| Form | Solubility | Reference |
| Ziprasidone Free Base | ~0.5 µg/mL | [4] |
| Ziprasidone Hydrochloride | <0.1 mg/mL | [5] |
| This compound Dihydrate | 1.11 mg/mL | [6] |
| This compound Trihydrate | 0.73 mg/mL | [6] |
| This compound Semihydrate | 1.21 mg/mL | [6] |
Table 2: Efficacy of Different Solubilization Techniques
| Technique | Carrier/Method | Key Finding | Reference |
| Inclusion Complexation | HPβCD (Microwave Method) | Greatest enhancement in solubility (240 mcg/mL) and 100% drug release in 5 min. | [2] |
| SBECD | Forms a 1:1 inclusion complex. The stability constant for the ion pair complex is 7892 M⁻¹. | [12] | |
| Solid Dispersion | Gelucire 44/14 (1:0.3 ratio) | Four-fold improvement in dissolution after 20 min. | [14] |
| Soluplus (Spray Drying) | Showed the highest solubility enhancement among Soluplus, HPβCD, Kollidon, and Pluronic. | [15][18] | |
| PVP | Found to be the most effective polymer for enhancing solubility and dissolution among PEG6000, PVP, HPMC, and HPC. | [5] | |
| Nanosuspension | Nanoprecipitation-Ultrasonication | Achieved a mean particle size of 220 ± 10 nm. | [3] |
| Microfluidization | Solubility increased 2.3-fold with PVP K30 stabilized nanosuspensions. | [17] |
Experimental Protocols
Protocol 1: Preparation of Ziprasidone-HPβCD Inclusion Complex by Microwave Irradiation
-
Accurately weigh this compound and HPβCD in a 1:1 molar ratio.
-
Add a small, precise amount of a water-ethanol mixture to the physical mixture to form a paste.
-
Place the paste in a microwave oven and irradiate at a low power setting for a short duration (e.g., 600W for 5 minutes). The exact time and power should be optimized to avoid degradation.
-
Allow the mixture to cool to room temperature.
-
Scrape the complex from the container and dry it in a desiccator.
-
Pulverize the dried complex and pass it through a fine-mesh sieve.
-
Characterize the product for complex formation and dissolution enhancement.
Protocol 2: Preparation of Ziprasidone Solid Dispersion by Fusion Method
-
Accurately weigh this compound and the chosen polymer (e.g., Gelucire 44/14) in the desired ratio (e.g., 1:0.3).
-
Melt the polymer in a porcelain dish on a temperature-controlled hot plate.
-
Add the this compound to the molten polymer and stir continuously until a clear, homogenous melt is obtained.
-
Cool the melt rapidly by placing the dish on an ice bath.
-
The solidified mass should be scraped, pulverized, and sieved.
-
Store the resulting solid dispersion in a desiccator.
-
Evaluate the solid dispersion for drug content, physical state (amorphous or crystalline), and in vitro dissolution.
Protocol 3: Preparation of Ziprasidone Nanosuspension by Nanoprecipitation-Ultrasonication
-
Dissolve ziprasidone hydrochloride in a suitable solvent (e.g., methanol) with the aid of sonication to create the drug solution.[16]
-
In a separate vessel, dissolve the stabilizer (e.g., Poloxamer 407) in an anti-solvent (e.g., water) to create the stabilizer solution.[16]
-
Filter both solutions through a 0.45 µm filter.
-
Cool the anti-solvent/stabilizer solution in an ice-water bath.
-
Rapidly inject the drug solution into the chilled anti-solvent/stabilizer solution under high-speed stirring.
-
Subject the resulting suspension to ultrasonication for a specified duration (e.g., 30 minutes) to reduce the particle size.
-
Characterize the nanosuspension for particle size, polydispersity index, zeta potential, and saturation solubility.
Visualizations
Caption: Decision tree for selecting a ziprasidone solubilization technique.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Improvement of the Dissolution Rate of Ziprasidone Free Base from Solid Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. CN102234273B - this compound semihydrate and preparation method thereof - Google Patents [patents.google.com]
- 7. Solid nanocrystalline dispersions of ziprasidone with enhanced bioavailability in the fasted state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo characterization of amorphous, nanocrystalline, and crystalline ziprasidone formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of cyclodextrin derivation and amorphous state of complex on accelerated degradation of ziprasidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inclusion complexation of this compound with beta-cyclodextrin sulfobutyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 14. researchgate.net [researchgate.net]
- 15. Use of Solid Dispersions and Inclusion Complexation for Enhancing Oral Bioavailability of Ziprasidone in Treating Schizophrenia, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. researchgate.net [researchgate.net]
- 18. Use of Solid Dispersions and Inclusion Complexation for Enhancing Oral Bioavailability of Ziprasidone in Treating Schizophrenia, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepg.com]
Technical Support Center: Ziprasidone Mesylate in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ziprasidone (B1663615) mesylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving ziprasidone mesylate in solution, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The primary factors leading to the degradation of this compound in solution are exposure to light (photodegradation) and oxidation.[1][2] The stability is also influenced by temperature and the pH of the solution. Forced degradation studies on the related salt, ziprasidone hydrochloride, have shown considerable degradation under basic and oxidative conditions.[3]
Q2: What are the main degradation products of ziprasidone?
A2: The main degradation products identified are formed through oxidation and photodegradation pathways. Oxidative degradation can lead to the formation of ziprasidone sulfoxide (B87167) and ziprasidone sulfone.[4] Another significant oxidative degradation product is Zip-oxide, which can further react with ziprasidone to form a dimer known as Zip-dimer.[4] Photodegradation, particularly under UVC irradiation, can result in numerous products due to the cleavage of the indole (B1671886) ring, dehydrogenation, and dechlorination.[1]
Q3: How does pH affect the stability of this compound in solution?
A3: While specific kinetic data across a wide pH range for this compound is not extensively published, studies on ziprasidone hydrochloride indicate it is sensitive to basic hydrolysis.[3] A study on an extemporaneously compounded oral solution of this compound used a phosphate (B84403) buffer with a pH of 7.99 in its analytical method, but for storage, the final formulation was not buffered to a specific pH.[5] Generally, for compounds susceptible to hydrolysis, maintaining an optimal pH range is crucial for stability.[6]
Q4: Can cyclodextrins improve the stability of this compound in solution?
A4: Yes, cyclodextrins, such as β-cyclodextrin and its derivatives like sulfobutylether-β-cyclodextrin (SBEβCD), can form inclusion complexes with this compound.[1][7] This complexation can enhance the aqueous solubility and has been shown to improve the stability of ziprasidone.[7] The intramuscular dosage form of ziprasidone utilizes SBEβCD for solubilization and stabilization.[1][8] However, it's noteworthy that in the solid state, amorphous cyclodextrin (B1172386) complexes of ziprasidone showed a greater extent of oxidative degradation under accelerated conditions compared to the crystalline drug substance, suggesting the physical state of the complex is also a critical factor.[2]
Troubleshooting Guides
Issue 1: Rapid degradation of this compound solution observed during experiments.
Possible Cause 1: Photodegradation Ziprasidone is known to be light-sensitive.[5]
-
Troubleshooting Steps:
-
Protect from Light: Conduct all experiments under amber or low-actinic light. Store all solutions in light-resistant containers (e.g., amber vials).
-
Control Light Exposure: If experiments require exposure to light, minimize the duration and intensity of the exposure.
-
Quantitative Impact: In a study of an oral solution, the formulation stored at room temperature under ambient light (700 Lumen) retained less than 90% of its original content after just 48 hours.[5]
-
Possible Cause 2: Oxidative Degradation Ziprasidone is susceptible to oxidation, leading to the formation of sulfoxides, sulfones, and other degradation products.[2][4]
-
Troubleshooting Steps:
-
Use of Antioxidants: Consider the addition of antioxidants to the formulation. While specific studies on this compound are limited, common antioxidants used in pharmaceutical solutions include ascorbic acid, butylated hydroxytoluene (BHT), and sodium metabisulfite.
-
Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Chelating Agents: The presence of metal ions can catalyze oxidation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help sequester these ions.
-
Possible Cause 3: Inappropriate Storage Temperature Elevated temperatures can accelerate degradation reactions.
-
Troubleshooting Steps:
-
Refrigeration: Store this compound solutions under refrigerated conditions (around 5°C).
-
Avoid Freezing: Unless specifically validated, avoid freezing and thawing cycles as this can affect the physical stability of the solution.
-
Quantitative Impact: An extemporaneously compounded oral solution of this compound maintained at least 90% of its potency for at least 6 weeks when refrigerated. In contrast, the same formulation stored at room temperature (20°C–22°C) and protected from light was significantly less stable.[5]
-
Data Presentation
Table 1: Stability of Extemporaneously Compounded this compound Oral Solution (2.5 mg/mL) under Different Storage Conditions
| Storage Condition | Time | Remaining Ziprasidone (%) |
| Room Temperature (20°C–22°C) with Light (700 Lumen) | 48 hours | < 90% |
| Room Temperature (20°C–22°C) Protected from Light | 14 days (336 hours) | ≥ 90% |
| 21 days (504 hours) | 87.6% | |
| 42 days (1008 hours) | 82.4% | |
| Refrigerated (5°C) | 6 weeks | ≥ 90% |
Data summarized from a study by Green and Parish (2010).[5]
Experimental Protocols
Protocol 1: Preparation and Stability Testing of a this compound Oral Solution
This protocol is adapted from the methodology described by Green and Parish (2010).[5]
1. Materials:
-
This compound for injection (equivalent to 20 mg of ziprasidone base per vial)
-
Sterile water for injection
-
Commercially available oral syrup vehicle (e.g., Ora-Sweet®)
-
Light-resistant containers (e.g., amber plastic prescription bottles)
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
2. Preparation of this compound Solution (2.5 mg/mL):
-
Reconstitute a vial of this compound for injection with 1.2 mL of sterile water to yield a 20 mg/mL solution.
-
Further dilute the reconstituted solution with the oral syrup vehicle to a final concentration of 2.5 mg/mL.
-
Aliquot the final solution into light-resistant containers.
3. Stability Study Design:
-
Divide the prepared solutions into three storage groups:
-
Group A: Room temperature (20°C–22°C) with ambient fluorescent light (e.g., 700 Lumen).
-
Group B: Room temperature (20°C–22°C), protected from light.
-
Group C: Refrigerated (5°C).
-
-
At predetermined time points (e.g., 0, 24, 48 hours, 7, 14, 21, 42 days), withdraw samples from each group for analysis.
4. HPLC Analysis:
-
Column: Agilent C18, 4.5×100 mm, or equivalent.
-
Mobile Phase: 45% acetonitrile (B52724) and 55% 0.01 M phosphate buffer (pH 7.99).
-
Flow Rate: 2.0 mL/minute.
-
Detection: UV absorbance at 317 nm.
-
Temperature: 40°C.
-
Quantification: Calibrate the assay over a suitable concentration range (e.g., 0.5 to 4 mg/mL).
Visualizations
Diagram 1: Simplified Degradation Pathway of Ziprasidone
References
- 1. tandfonline.com [tandfonline.com]
- 2. In vitro degradation of ziprasidone in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ecommons.cornell.edu [ecommons.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability of this compound in an extemporaneously compounded oral solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Matrix Effects in Ziprasidone Mesylate Bioanalysis: A Technical Support Guide
Welcome to the technical support center for troubleshooting bioanalytical assays of ziprasidone (B1663615) mesylate. This resource is designed for researchers, scientists, and drug development professionals to effectively identify and mitigate matrix effects, ensuring the accuracy and reliability of quantitative data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my ziprasidone mesylate assay?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as:
-
Ion Suppression: A decrease in the analyte signal, leading to underestimation of the this compound concentration. This is the most common form of matrix effect.[3]
-
Ion Enhancement: An increase in the analyte signal, causing an overestimation of the concentration.
These phenomena can compromise the accuracy, precision, and sensitivity of the bioanalytical method.[4]
Q2: I'm observing significant variability between samples. Could this be a relative matrix effect?
A2: Yes, significant variability in analyte response across different individual lots of a biological matrix is known as a relative matrix effect.[5] It is crucial to assess this during method validation by testing multiple sources of the biological matrix to ensure the method's robustness.
Q3: My assay is showing low recovery of this compound. Is this a matrix effect?
A3: Not necessarily. Low recovery refers to the inefficiency of the extraction process in isolating the analyte from the sample matrix. While poor recovery can impact results, it is a separate issue from matrix effects, which pertain to the influence of the matrix on analyte ionization in the mass spectrometer. Both recovery and matrix effects need to be evaluated during method development and validation.
Q4: What are the primary sources of matrix effects in plasma-based assays for this compound?
A4: The primary sources of matrix effects in plasma are endogenous components that can interfere with the ionization of ziprasidone. Phospholipids are a major contributor to ion suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. Other sources include salts, proteins, and metabolites that may co-elute with the analyte. Exogenous materials like polymers from plastic tubes and anticoagulants such as Li-heparin can also cause matrix effects.
Q5: How can I minimize matrix effects during sample preparation?
A5: Optimizing sample preparation is a critical step in reducing matrix effects. Here are some common strategies:
-
Protein Precipitation (PPT): A simple and fast method, but it may be less effective at removing phospholipids, often resulting in significant matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique can provide cleaner extracts than PPT by partitioning ziprasidone into an immiscible organic solvent. A study on ziprasidone in human plasma utilized a one-step LLE with 20% methylene (B1212753) dichloride in pentane, achieving an absolute extraction efficiency of 82%.
-
Solid-Phase Extraction (SPE): Generally considered the most effective method for removing interfering matrix components, leading to a significant reduction in matrix effects. Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can produce the cleanest extracts.
Q6: Can chromatographic conditions be optimized to reduce matrix effects?
A6: Absolutely. Chromatographic separation plays a key role in mitigating matrix effects. By improving the separation of ziprasidone from matrix components, co-elution and subsequent ion suppression or enhancement can be minimized. Strategies include:
-
Using a different stationary phase: A column with different selectivity may resolve ziprasidone from interfering components.
-
Modifying the mobile phase: Adjusting the pH or organic solvent composition can alter the retention of both the analyte and matrix components.
-
Employing gradient elution: A well-designed gradient can effectively separate early-eluting interferences from the analyte of interest.
Q7: Is there a preferred ionization technique to reduce susceptibility to matrix effects?
A7: Electrospray ionization (ESI) is more susceptible to matrix effects, particularly ion suppression, compared to atmospheric pressure chemical ionization (APCI). If your instrument allows, switching from ESI to APCI could be a viable strategy to reduce these effects.
Q8: How can I compensate for matrix effects that cannot be eliminated?
A8: The most effective way to compensate for unavoidable matrix effects is by using a suitable internal standard (IS). A stable isotope-labeled (SIL) version of ziprasidone is the ideal IS, as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification through the analyte-to-IS peak area ratio. Ziprasidone-d8 has been successfully used as an internal standard in LC-MS/MS methods.
Quantitative Data Summary
The following tables summarize key performance metrics from validated bioanalytical methods for ziprasidone, providing a benchmark for expected performance.
Table 1: Sample Preparation and Recovery
| Analyte | Internal Standard | Sample Preparation Method | Matrix | Mean Recovery (%) | Reference |
| Ziprasidone | Ziprasidone-d8 | Liquid-Liquid Extraction | Rabbit Plasma | 92.57 | |
| Ziprasidone-d8 | - | Liquid-Liquid Extraction | Rabbit Plasma | 95.70 | |
| Ziprasidone | INS-RSP | Liquid-Liquid Extraction | Human Plasma | 82 |
Table 2: Precision of Validated Methods
| Analyte | Matrix | Concentration Range (ng/mL) | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Reference |
| Ziprasidone | Rabbit Plasma | 0.05 - 200.00 | 0.625 - 0.947 | 2.182 - 3.198 | |
| Ziprasidone | Human Plasma | 0.25 - 500 | < 12 | < 12 |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This method quantitatively determines the extent of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of ziprasidone in the mobile phase at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Spiked Sample): Extract blank biological matrix (from at least six different sources) following your sample preparation protocol. After the final extraction step, spike the extract with ziprasidone to the same concentration as in Set A.
-
Set C (Pre-Spiked Sample): Spike blank biological matrix with ziprasidone at the same concentration as in Set A and then process it through the entire sample preparation protocol.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The CV of the MF across the different matrix lots should be ≤ 15%.
-
-
Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
Process Efficiency (PE) % = [(Peak Area in Set C) / (Peak Area in Set A)] x 100 = (MF x RE)
-
Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)
This method helps to identify at which retention times matrix components cause ion suppression or enhancement.
-
Set up a post-column infusion system:
-
Continuously infuse a standard solution of ziprasidone at a constant flow rate into the mobile phase stream between the analytical column and the mass spectrometer ion source using a T-fitting.
-
-
Establish a stable baseline: The continuous infusion of ziprasidone will produce a stable, elevated signal in the mass spectrometer.
-
Inject an extracted blank matrix sample: Process a blank biological matrix sample through your sample preparation method and inject the final extract into the LC system.
-
Monitor the signal: Observe the baseline signal for any deviations as the extracted matrix components elute from the column.
-
A dip in the baseline indicates ion suppression at that retention time.
-
A rise in the baseline indicates ion enhancement.
-
-
Compare with analyte retention time: If a significant deviation in the baseline occurs at the retention time of ziprasidone, it indicates a high potential for matrix effects in your assay.
Visualizations
Experimental Workflows and Logical Relationships
Caption: Troubleshooting workflow for matrix effects.
Caption: Post-extraction spike method workflow.
Signaling Pathways
Caption: Ziprasidone's primary mechanism of action.
Caption: Ziprasidone-induced inflammasome signaling pathway.
References
Technical Support Center: Dose-Response Optimization of Ziprasidone Mesylate in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ziprasidone (B1663615) mesylate in animal studies. The information is designed to assist in the dose-response optimization and overall experimental design for drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the difference between ziprasidone hydrochloride and ziprasidone mesylate?
A1: Ziprasidone is available in two salt forms for different routes of administration. Ziprasidone hydrochloride is used for oral administration, while this compound is formulated for intramuscular injection.[1] The mesylate salt, often solubilized with agents like sulfobutylether beta-cyclodextrin, provides 100% bioavailability for intramuscular administration.[2]
Q2: How does food intake affect the bioavailability of oral ziprasidone in animal studies?
A2: Food intake significantly increases the absorption of orally administered ziprasidone, in some cases up to two-fold.[2] This "food effect" is crucial for consistent and optimal bioavailability.[3][4] When administering ziprasidone orally (e.g., via gavage), it is critical to co-administer it with food or ensure a consistent fed state across all study animals to minimize variability in plasma concentrations. The effect of fasting cannot be simply overcome by increasing the dose.
Q3: What are the key pharmacokinetic parameters of ziprasidone in rats?
A3: Following oral administration in rats, ziprasidone's pharmacokinetic profile is an important consideration. Key parameters can be influenced by the formulation and fed state. For instance, after a 10 mg/kg oral dose in female Wistar rats, the maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) are critical measures of absorption. The area under the curve (AUC) provides insight into the total drug exposure.
Q4: What is the expected dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor occupancy at therapeutic doses?
A4: Ziprasidone exhibits a higher affinity for 5-HT2A receptors than for D2 receptors. Consequently, at therapeutic doses, 5-HT2A receptor occupancy is significantly higher than D2 receptor occupancy. For example, studies in patients have shown mean 5-HT2A occupancy around 76% and mean D2 occupancy around 56%. Achieving a D2 receptor occupancy of at least 60% is often considered necessary for antipsychotic efficacy.
Troubleshooting Guides
Issue 1: High Variability in Behavioral or Pharmacokinetic Data
Question: My experimental results show high variability between animals in the same dose group. What could be the cause?
Answer:
-
Inconsistent Food Intake with Oral Dosing: As mentioned in the FAQs, the bioavailability of oral ziprasidone is highly dependent on food intake. Ensure that all animals receive the oral dose with a consistent amount of food to normalize absorption.
-
Route of Administration: Intraperitoneal (i.p.) injection generally leads to faster and more complete absorption compared to oral gavage. If using oral gavage, the technique must be consistent to avoid accidental administration into the lungs. For i.p. injections, ensure the injection is into the peritoneal cavity and not into an organ or subcutaneous tissue.
-
Stress Levels: High stress levels in animals can influence behavioral outcomes and drug metabolism. Handle animals consistently and allow for an adequate acclimatization period before starting the experiment.
Issue 2: Unexpected Behavioral Outcomes
Question: The behavioral effects in my animal model are not what I expected based on the dose administered. Why might this be happening?
Answer:
-
Dose-Response Relationship: The behavioral effects of ziprasidone are dose-dependent. Ensure that the selected dose range is appropriate for the specific behavioral test being conducted. For example, in a prepulse inhibition (PPI) study in rats, oral doses of 5.6-17.8 mg/kg have been shown to be effective in attenuating drug-induced deficits.
-
Time of Testing Post-Dosing: The timing of the behavioral test relative to drug administration is critical and should align with the peak plasma concentration (Tmax) of ziprasidone. For intramuscular administration, peak serum concentrations typically occur at or before 60 minutes post-dose. For oral administration, this can be between 6 to 8 hours.
-
Receptor Occupancy Dynamics: Ziprasidone's occupancy of D2 receptors can vary significantly throughout the day, mirroring its plasma half-life. Behavioral tests conducted at different times post-dose may yield different results due to varying levels of receptor engagement.
Issue 3: Difficulty in Achieving Target Plasma Concentrations
Question: I am struggling to achieve consistent and therapeutic plasma concentrations of ziprasidone in my study animals. What can I do?
Answer:
-
Formulation and Solubilization: this compound for injection is often formulated with solubilizing agents to ensure complete dissolution. If preparing your own solutions, ensure the drug is fully dissolved before administration.
-
Route of Administration: For achieving 100% bioavailability and rapid peak concentrations, intramuscular injection is the preferred route. If oral administration is necessary, be mindful of the significant food effect and the potential for first-pass metabolism.
-
Blood Sampling Times: To accurately determine pharmacokinetic parameters, blood sampling should be timed appropriately. Samples should be taken at intervals that capture the absorption, distribution, and elimination phases of the drug.
Quantitative Data
Table 1: Pharmacokinetic Parameters of Ziprasidone in Female Wistar Rats (Oral Administration)
| Parameter | Value (Mean ± SD) |
| Dose | 10 mg/kg |
| Cmax (Maximum Plasma Concentration) | 724.91 ± 94.63 ng/mL |
| Tmax (Time to Cmax) | 4.0 ± 0.0 h |
| AUC (0-t) (Area Under the Curve) | 3385.93 ± 467.24 ng*h/mL |
| t1/2 (Half-life) | 3.32 ± 0.44 h |
Data from a study using a suspension of ziprasidone in 0.5% w/v carboxy methyl cellulose.
Table 2: Dose-Dependent Effect of Oral Ziprasidone on Bioavailability (Human Data)
| Dose (Fasting) | Increase in AUC with Food |
| 20 mg | +48% |
| 40 mg | +87% |
| 80 mg | +101% |
This data from human studies highlights the significant impact of food on ziprasidone absorption, a factor to consider in animal study design.
Table 3: Ziprasidone Dose and Receptor Occupancy (Human Data)
| Receptor | Mean Occupancy (%) | Plasma Concentration for 50% Occupancy (ng/mL) |
| Dopamine D2 | 56 ± 18 | ~84 |
| Serotonin 5-HT2A | 76 ± 15 | Lower than for D2 |
Data from PET studies in patients, demonstrating higher 5-HT2A occupancy compared to D2 at therapeutic doses.
Experimental Protocols
Prepulse Inhibition (PPI) Test in Rats
Objective: To assess sensorimotor gating, a measure of the ability to filter sensory information, which is often disrupted in animal models of schizophrenia.
Methodology:
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the animal's startle response.
-
Acclimatization: Place the rat in the startle chamber and allow a 5-minute acclimatization period with background white noise (e.g., 70 dB).
-
Drug Administration: Administer ziprasidone (e.g., 5.6-17.8 mg/kg, p.o.) or vehicle at a predetermined time before the test session to allow for drug absorption.
-
Test Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms) to elicit a startle response.
-
Prepulse-pulse trials: A weaker acoustic prestimulus (e.g., 73-85 dB for 20 ms) presented 30-120 ms (B15284909) before the strong pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Analysis: Calculate the percentage of PPI using the formula: PPI (%) = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of ziprasidone after a single dose.
Methodology:
-
Animal Preparation: Use adult rats (e.g., Wistar or Sprague-Dawley) of a specific sex and weight range. House them under standard laboratory conditions.
-
Drug Administration: Administer a single dose of this compound via the desired route (e.g., 10 mg/kg, oral gavage). For oral administration, ensure a consistent fed or fasted state.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of ziprasidone in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the plasma concentration versus time data and calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for dose-response studies of ziprasidone.
Caption: Ziprasidone's antagonism of the D2 receptor signaling pathway.
References
- 1. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. The effect of food on the absorption of oral ziprasidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How sequential studies inform drug development: evaluating the effect of food intake on optimal bioavailability of ziprasidone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyclodextrin Complexation for Ziprasidone Mesylate Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the complexation of ziprasidone (B1663615) mesylate with cyclodextrins.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of complexing ziprasidone mesylate with cyclodextrins?
A1: The primary purpose of complexing this compound with cyclodextrins is to enhance its aqueous solubility and stability.[1][2] Ziprasidone is a poorly water-soluble drug, which can limit its bioavailability.[2] Cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, can encapsulate hydrophobic drug molecules like ziprasidone, thereby increasing their solubility in aqueous solutions.[1][3][4] This is particularly important for developing parenteral (intramuscular) dosage forms.[5]
Q2: Which type of cyclodextrin (B1172386) is most effective for complexing with this compound?
A2: Studies have shown that derivatives of β-cyclodextrin are particularly effective. Specifically, sulfobutyl ether-β-cyclodextrin (SBEβCD) and hydroxypropyl-β-cyclodextrin (HPβCD) have demonstrated significant success in solubilizing this compound.[2][5] For instance, an intramuscular dosage form of ziprasidone was developed using SBEβCD.[5] The choice between different cyclodextrins often depends on the desired solubility enhancement, stability, and the specific formulation requirements.[2]
Q3: What is the typical stoichiometry of the ziprasidone-cyclodextrin complex?
A3: The inclusion complex of ziprasidone with cyclodextrins, such as β-cyclodextrin and its derivatives, is predominantly a 1:1 molar ratio.[1][2][5] This means that one molecule of ziprasidone interacts with one molecule of the cyclodextrin.
Q4: How can I prepare the inclusion complex of this compound with cyclodextrin in the lab?
A4: Several methods can be used to prepare ziprasidone-cyclodextrin inclusion complexes. Common laboratory-scale methods include:
-
Kneading Method: The drug and cyclodextrin are mixed with a small amount of solvent to form a paste, which is then kneaded for a specific time and dried.[2]
-
Co-precipitation: The drug and cyclodextrin are dissolved in a solvent, and the complex is then precipitated by adding a non-solvent or by changing the temperature.[2]
-
Microwave Irradiation: This method involves exposing a solution of the drug and cyclodextrin to microwave energy, which can accelerate complex formation.[2] The inclusion complex prepared with HPβCD by the microwave method has been shown to exhibit the greatest enhancement in solubility and the fastest dissolution of ziprasidone.[2]
Troubleshooting Guides
Problem 1: Low complexation efficiency or insufficient solubility enhancement.
-
Possible Cause: The chosen cyclodextrin may not be optimal for ziprasidone.
-
Possible Cause: The preparation method may not be efficient.
-
Solution: The microwave irradiation method has been reported to be more efficient than kneading or co-precipitation for preparing ziprasidone-HPβCD complexes, resulting in higher solubility.[2]
-
-
Possible Cause: The pH of the medium may not be optimal.
-
Solution: The ionization state of ziprasidone can influence its complexation. Investigate the effect of pH on complex formation to find the optimal condition.
-
Problem 2: The prepared complex is not stable and the drug precipitates over time.
-
Possible Cause: The stability constant of the complex may be too low.
-
Solution: HPβCD has been shown to form a more stable complex with ziprasidone compared to β-cyclodextrin, as indicated by a higher apparent stability constant.[2] Using a cyclodextrin that forms a more stable complex can prevent drug precipitation.
-
-
Possible Cause: The complex is in a metastable amorphous state.
-
Solution: While amorphous complexes can enhance solubility, they can also be less stable. Characterize the solid state of your complex using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffractometry (XRD) to understand its physical form.[2] Lyophilization or spray drying can be used to obtain a stable, amorphous solid complex.
-
Problem 3: Inconsistent results between batches.
-
Possible Cause: Variability in the preparation method.
-
Solution: Ensure that all experimental parameters such as temperature, time, solvent ratios, and drying conditions are strictly controlled and documented for each batch.
-
-
Possible Cause: Impurities in the starting materials.
-
Solution: Use high-purity this compound and cyclodextrins. Characterize the starting materials to ensure their quality and consistency.
-
Data Presentation
Table 1: Apparent Stability Constants (Kc) for Ziprasidone-Cyclodextrin Complexes
| Cyclodextrin | Stability Constant (Kc) in K⁻¹ | Reference |
| β-Cyclodextrin (βCD) | 674 | [2] |
| Hydroxypropyl-β-Cyclodextrin (HPβCD) | 1218 | [2] |
| Sulfobutyl ether-β-cyclodextrin (SBEβCD) - Ion Pair | 7892 | [5] |
| Sulfobutyl ether-β-cyclodextrin (SBEβCD) - Dissociated Ionic Form | 957 | [5] |
Table 2: Solubility Enhancement of Ziprasidone Hydrochloride with HPβCD
| Preparation Method | Resulting Solubility (mcg/mL) | Reference |
| Microwave Method | 240 | [2] |
Experimental Protocols
1. Phase Solubility Study
This study is performed to determine the stoichiometry and the apparent stability constant (Kc) of the ziprasidone-cyclodextrin complex.
-
Materials: this compound, selected cyclodextrin, and a suitable aqueous buffer.
-
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.
-
Add an excess amount of this compound to each solution.
-
Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Filter the samples to remove the undissolved drug.
-
Analyze the concentration of dissolved ziprasidone in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the concentration of dissolved ziprasidone against the concentration of the cyclodextrin.
-
The stoichiometry is determined from the shape of the phase solubility diagram. A linear relationship (A-type profile) suggests a 1:1 complex.
-
Calculate the apparent stability constant (Kc) from the slope and intercept of the linear portion of the plot using the following equation: Kc = slope / (S₀ * (1 - slope)) where S₀ is the intrinsic solubility of ziprasidone in the absence of the cyclodextrin.
-
2. Characterization of the Solid Complex
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To confirm the formation of the inclusion complex by observing changes in the vibrational bands of ziprasidone.
-
Methodology: Record the FT-IR spectra of ziprasidone, the cyclodextrin, a physical mixture of the two, and the prepared inclusion complex. The disappearance or shifting of characteristic peaks of ziprasidone in the spectrum of the complex indicates interaction with the cyclodextrin.[6]
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To assess the solid-state properties of the complex, such as its crystallinity.
-
Methodology: Heat the samples (ziprasidone, cyclodextrin, physical mixture, and inclusion complex) at a constant rate in a DSC instrument. The disappearance or shifting of the melting endotherm of ziprasidone in the thermogram of the complex suggests the formation of an amorphous inclusion complex.[2][7]
-
-
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:
-
Purpose: To provide direct evidence of inclusion by observing changes in the chemical shifts of the protons of both ziprasidone and the cyclodextrin.
-
Methodology: Dissolve the samples in a suitable deuterated solvent (e.g., D₂O). The protons of the ziprasidone molecule that are included within the cyclodextrin cavity will show a significant change in their chemical shifts. Similarly, the inner protons of the cyclodextrin cavity will also exhibit shifts upon inclusion of the guest molecule.[5]
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing ziprasidone-cyclodextrin complexation.
Caption: Troubleshooting flowchart for low solubility enhancement.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 4. Cyclodextrin - Application,Types and Properties of Cyclodextrin [pharmatech-rx.com]
- 5. Inclusion complexation of this compound with beta-cyclodextrin sulfobutyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
reducing inter-individual variability in ziprasidone mesylate pharmacokinetic studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ziprasidone (B1663615) mesylate. This resource provides troubleshooting guidance and answers to frequently asked questions to help you design robust pharmacokinetic (PK) studies and minimize inter-individual variability.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of ziprasidone and how do they contribute to pharmacokinetic variability?
A1: Ziprasidone is extensively metabolized, with less than 5% of the drug excreted unchanged.[1] The primary metabolic routes are:
-
Aldehyde Oxidase Pathway: This is the main route, accounting for approximately two-thirds of ziprasidone metabolism through a reductive pathway.[2] Aldehyde oxidase is not known to be significantly affected by genetic polymorphisms that have functional consequences on ziprasidone metabolism.[3]
-
Cytochrome P450 (CYP) 3A4 Pathway: This pathway is responsible for about one-third of ziprasidone's metabolism via two oxidative routes.[2][4] CYP3A4 is a major contributor to the formation of ziprasidone sulfoxide, a major metabolite.[5][6] Importantly, CYP3A4 activity is highly variable among individuals due to genetic polymorphisms and its susceptibility to induction or inhibition by other drugs, which is a significant source of inter-individual pharmacokinetic variability.[5][6][7]
Minor contributions to metabolism are also made by CYP1A2.[8]
Q2: What is the "food effect" observed with oral ziprasidone and how can it be managed in a clinical study?
A2: Oral ziprasidone exhibits a significant "food effect," where its absorption can be increased by up to two-fold when administered with food.[9][10] The absolute bioavailability of a 20 mg dose is approximately 60% under fed conditions.[9][11] This is a critical factor for inter-individual variability as the type and amount of food can influence drug exposure.
Management in Clinical Studies:
-
Standardized Meals: To minimize variability, it is crucial to administer oral ziprasidone with a standardized meal of consistent composition and caloric content across all study participants.
-
Fasting vs. Fed States: If the study design requires administration in a fasted state, it's important to note that this may not reflect real-world usage and could lead to lower and more variable exposure.[10]
-
Novel Formulations: Research has explored novel formulations, such as amorphous inclusion complexes and nanosuspensions, to enhance bioavailability in the fasted state and reduce the food effect.[10][12]
Q3: Which genetic polymorphisms are known to affect ziprasidone pharmacokinetics?
A3: Genetic polymorphisms in the CYP3A4 gene are a key factor in the inter-individual variability of ziprasidone metabolism.[5][7] Different CYP3A4 variants can lead to distinct metabolic efficiencies:
-
Increased Clearance: Alleles such as CYP3A4.3, CYP3A4.15, and CYP3A4.33 have been shown to exhibit elevated clearance of ziprasidone.[7][13]
-
Reduced Activity: Conversely, variants like CYP3A4.24, CYP3A4.31, and CYP3A4.34 are associated with reduced metabolic activity.[7][13]
Researchers should consider genotyping for relevant CYP3A4 alleles to better understand and potentially control for this source of variability in their pharmacokinetic data.
Q4: How do co-administered drugs affect ziprasidone exposure?
A4: Co-administration of drugs that are inhibitors or inducers of CYP3A4 can significantly alter ziprasidone's pharmacokinetics.[6]
-
CYP3A4 Inhibitors: Strong inhibitors of CYP3A4, such as ketoconazole, can increase ziprasidone plasma concentrations, raising the risk of side effects.[14][15] Grapefruit juice is also a known inhibitor.[15]
-
CYP3A4 Inducers: Co-administration with CYP3A4 inducers like carbamazepine, rifampin, and St. John's Wort can accelerate ziprasidone metabolism, leading to lower plasma levels and potentially reduced efficacy.[8][15]
A thorough review of all concomitant medications is essential during subject screening and throughout the study.
Troubleshooting Guides
Problem 1: High inter-individual variability in Cmax and AUC values.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Food Intake | Ensure strict adherence to a standardized meal plan for all subjects receiving oral ziprasidone. Document meal times and composition. |
| Genetic Variability in CYP3A4 | Consider genotyping subjects for common CYP3A4 polymorphisms. Stratify data analysis based on genotype if feasible. |
| Concomitant Medications | Obtain a detailed history of all prescription, over-the-counter, and herbal medications. Exclude subjects taking strong CYP3A4 inducers or inhibitors. |
| Hepatic Impairment | Screen subjects for liver function. Mild to moderate hepatic impairment can increase ziprasidone AUC.[16][17] |
| Ethnic Differences | Be aware of potential ethnic differences in metabolism. For example, Han Chinese patients may exhibit slower metabolism of ziprasidone.[3] |
Problem 2: Poor recovery of ziprasidone from plasma samples during bioanalysis.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction Method | Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure the pH of the plasma is adjusted appropriately (alkalinized) before extraction with an organic solvent like tert-butyl methyl ether.[18] |
| Protein Binding Issues | Ziprasidone is highly protein-bound (>99%).[9][11] Ensure the extraction method effectively disrupts protein binding. The use of a protein precipitation step with agents like trichloroacetic acid may be necessary.[19] |
| Inappropriate Internal Standard | Use a stable, isotope-labeled internal standard (e.g., ziprasidone-d8) for LC-MS/MS analysis to account for extraction variability and matrix effects.[20] If using a structural analog, ensure it has similar extraction and ionization properties to ziprasidone. |
| Analyte Instability | Investigate the stability of ziprasidone in the biological matrix under the storage and processing conditions used. |
Data Presentation
Table 1: Summary of Ziprasidone Pharmacokinetic Parameters in Healthy Adults (Oral Administration)
| Parameter | Value | Conditions |
| Tmax (Peak Plasma Time) | 6 - 8 hours | With food[9][11] |
| Absolute Bioavailability | ~60% | 20 mg dose with food[9][11] |
| Mean Terminal Half-life | ~7 hours | [9][17] |
| Apparent Systemic Clearance | 7.5 mL/min/kg | [9][17] |
| Volume of Distribution | 1.5 L/kg | [9][11] |
| Plasma Protein Binding | >99% | Primarily to albumin and α1-acid glycoprotein[9][11] |
Table 2: Effect of Hepatic Impairment on Ziprasidone Pharmacokinetics
| Hepatic Function | AUC0-12 (ng·h/mL) | % Increase in AUC |
| Normal | 467 | - |
| Child-Pugh Class A | 527.71 (calculated) | 13%[17] |
| Child-Pugh Class B | 625.78 (calculated) | 34%[17] |
Experimental Protocols
Protocol 1: Bioanalytical Quantification of Ziprasidone in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on published methods.[18][20]
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 25 µL of an internal standard working solution (e.g., N-methyl ziprasidone or ziprasidone-d8).[18]
-
Vortex mix for 30 seconds.
-
Alkalinize the plasma by adding 50 µL of 0.1 M NaOH.
-
Vortex mix for 30 seconds.
-
-
Liquid-Liquid Extraction (LLE):
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: C8 or C18 column (e.g., Hypurity C18, 150 x 4.6 mm, 5 µm).[20]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 2 mM ammonium (B1175870) acetate).[18]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Visualizations
Caption: Major metabolic pathways of oral ziprasidone and key factors influencing its pharmacokinetics.
Caption: A standardized workflow for a ziprasidone pharmacokinetic study to reduce variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Evidence review and clinical guidance for the use of ziprasidone in Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Inter-Ethnic Comparison Study of Ziprasidone Plasma Levels, Dosage and Clinical Response in Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the major human liver cytochrome P450 isoform(s) responsible for the formation of the primary metabolites of ziprasidone and prediction of possible drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of CYP3A4 functional variability on ziprasidone metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Impact of CYP3A4 functional variability on ziprasidone metabolism [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ebmconsult.com [ebmconsult.com]
- 10. researchgate.net [researchgate.net]
- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 12. improved-ziprasidone-formulations-with-enhanced-bioavailability-in-the-fasted-state-and-a-reduced-food-effect - Ask this paper | Bohrium [bohrium.com]
- 13. Impact of CYP3A4 functional variability on ziprasidone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interactions between the cytochrome P450 system and the second-generation antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. goodrx.com [goodrx.com]
- 16. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
method validation challenges for ziprasidone mesylate in complex biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation of ziprasidone (B1663615) mesylate in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in developing a bioanalytical method for ziprasidone?
Researchers often face challenges related to the lipophilic and unstable nature of ziprasidone.[1] Key difficulties include achieving adequate extraction recovery from complex matrices like plasma and brain tissue, managing matrix effects that can suppress or enhance the analytical signal, ensuring the stability of the analyte during sample collection, processing, and storage, and preventing interference from its numerous metabolites.[2][3][4]
Q2: Which analytical technique is most suitable for ziprasidone quantification in biological samples?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely reported and preferred method for the determination of ziprasidone in biological matrices.[5] This technique offers high sensitivity, specificity, and the ability to handle complex sample matrices. High-performance liquid chromatography (HPLC) with UV or fluorescence detection has also been used, but may have limitations in terms of sensitivity and specificity compared to LC-MS/MS.
Q3: How can I improve the extraction recovery of ziprasidone from plasma?
Low extraction recovery is a common issue. To improve it, consider the following:
-
pH Adjustment: Alkalinizing the plasma sample before extraction can improve the partitioning of ziprasidone into the organic solvent.
-
Solvent Selection: Liquid-liquid extraction (LLE) is a common technique. A mixture of methyl tert-butyl ether and dichloromethane (B109758) (70:30% v/v) has been shown to yield good recoveries. Other effective solvents include a combination of ethyl acetate (B1210297) and dichloromethane.
-
Extraction Technique: While LLE is prevalent, solid-phase extraction (SPE) can also be a viable option, potentially offering cleaner extracts.
Q4: What are the known metabolites of ziprasidone and do they interfere with the analysis?
Ziprasidone is extensively metabolized through four main pathways: N-dealkylation, sulfur oxidation (forming sulfoxide (B87167) and sulfone metabolites), reductive cleavage of the benzisothiazole moiety, and hydration of the C=N bond. The major metabolites found in human serum are ziprasidone sulfoxide and sulfone. While these metabolites have low affinity for the target receptors and are unlikely to contribute to the antipsychotic effect, their presence can potentially interfere with the chromatographic analysis of the parent drug. It is crucial to ensure the chromatographic method adequately separates ziprasidone from its metabolites.
Q5: What are the recommended storage and stability conditions for ziprasidone in biological samples?
Ziprasidone is sensitive to certain conditions. Key stability considerations include:
-
Freeze-Thaw Stability: It has been demonstrated that ziprasidone is stable in plasma for at least three freeze-thaw cycles.
-
Bench-Top Stability: Stability at room temperature should be evaluated, but prolonged exposure is not recommended.
-
Long-Term Storage: Ziprasidone is stable in plasma for at least 55 days when stored at -30°C.
-
In Solution: When compounded as an oral solution, ziprasidone is most stable when refrigerated at 5°C and protected from light, maintaining at least 90% potency for up to 6 weeks. It is less stable at room temperature, especially when exposed to light. Forced degradation studies show sensitivity to basic and oxidative conditions.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure ziprasidone is in a single ionic state. A pH of 3.6 has been used successfully with a phosphate (B84403) buffer. |
| Secondary Interactions with Column | Use a column with end-capping. Consider adding a competitor amine (e.g., triethylamine) to the mobile phase, though this is not always recommended due to potential effects on the column and system. |
| Column Degradation | Replace the column with a new one of the same type. |
Issue 2: High Matrix Effect (Ion Suppression or Enhancement)
| Potential Cause | Troubleshooting Step |
| Co-eluting Endogenous Components | Optimize chromatographic separation to better resolve ziprasidone from interfering matrix components. |
| Inefficient Sample Cleanup | Employ a more rigorous sample preparation method. If using protein precipitation, consider switching to LLE or SPE for a cleaner extract. |
| Ionization Source Contamination | Clean the mass spectrometer's ion source. |
| Choice of Ionization Technique | Electrospray ionization (ESI) can be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If significant matrix effects persist with ESI, consider evaluating APCI. |
Issue 3: Inconsistent or Low Recovery
| Potential Cause | Troubleshooting Step |
| Suboptimal Extraction pH | Optimize the pH of the biological matrix before extraction to ensure ziprasidone is in its non-ionized form for efficient partitioning into the organic solvent. |
| Inappropriate Extraction Solvent | Test different organic solvents or solvent mixtures for LLE. Ensure the chosen solvent has a high affinity for ziprasidone. |
| Insufficient Mixing/Vortexing | Ensure thorough mixing of the sample with the extraction solvent to maximize partitioning. |
| Analyte Degradation during Extraction | Perform the extraction process at a lower temperature (e.g., on ice) to minimize potential degradation. |
Quantitative Data Summary
Table 1: Summary of Validation Parameters for Ziprasidone Bioanalytical Methods
| Parameter | Method | Matrix | Linearity Range (ng/mL) | Recovery (%) | Precision (%CV) | LLOQ (ng/mL) | Reference |
| Linearity | LC-MS/MS | Human Plasma | 0.25 - 500 | 82 | < 12 | 0.25 | |
| Linearity | LC-MS/MS | Human Plasma | up to 200 | Not Reported | < 5 | 0.1 | |
| Linearity | LC-MS/MS | Rat Plasma | 0.2 - 200 | > 81 | < 8.13 | 0.2 | |
| Linearity | LC-MS/MS | Rat Brain Homogenate | 0.833 - 833.3 | > 81 | < 8.13 | 0.833 | |
| Linearity | HPLC-UV | Rat Plasma | 20 - 3000 | 79.32 | Not Reported | 20 | |
| Linearity | LC-MS/MS | Rabbit Plasma | 0.05 - 200 | 92.57 | < 3.2 | 0.05 | |
| Linearity | LC-ESI-MS/MS | Plasma | 5 - 500 µg/L | 94.31 - 104.7 | < 15 | 5 µg/L | |
| Linearity | RP-HPLC | Human Plasma | 15 - 500 | Not Reported | Not Reported | Not Reported |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Ziprasidone in Human Plasma
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of human plasma, add the internal standard.
-
Perform a one-step liquid-liquid extraction using 20% methylene (B1212753) dichloride in pentane.
-
Vortex and centrifuge the sample.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: Isocratic elution with an appropriate mixture of organic solvent (e.g., acetonitrile) and aqueous buffer.
-
Flow Rate: As optimized for the specific column dimensions.
-
-
Mass Spectrometric Conditions:
-
Ionization: Positive ion electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ziprasidone: m/z 413 -> 194
-
Internal Standard (e.g., N-methyl ziprasidone): m/z 427 -> 177
-
-
Protocol 2: HPLC-UV Analysis of Ziprasidone in Rat Plasma
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 150 µL of rat plasma, add 10 µL of internal standard (e.g., escitalopram, 20 µg/mL).
-
Alkalinize the plasma with 50 µL of 1.0 M sodium carbonate (pH 11.5).
-
Add 200 µL of chilled acetonitrile (B52724) and vortex for 20 seconds.
-
Add 1.7 mL of a methyl tert-butyl ether-dichloromethane mixture (70:30% v/v) and vortex for 1 minute.
-
Centrifuge and transfer the organic layer to a clean tube.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 (250.0 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile–phosphate buffer (pH 3.6) 28:72% v/v.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210.0 nm.
-
Visualizations
Caption: Experimental workflow for ziprasidone bioanalysis.
Caption: Troubleshooting decision tree for method validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of the lipophilic antipsychotic drug ziprasidone in rat plasma and brain tissue using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Ziprasidone Mesylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for ziprasidone (B1663615) mesylate, with a focus on improving sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantification of ziprasidone mesylate?
A1: The most prevalent analytical techniques for this compound quantification are High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography (UPLC) often coupled with mass spectrometry (MS/MS), and UV-Visible Spectrophotometry.[1][2][3][4][5][6][7] HPLC and UPLC methods are particularly favored for their specificity and ability to separate ziprasidone from its impurities and degradation products.[1][8][9]
Q2: How can I improve the sensitivity of my HPLC method for this compound analysis?
A2: To enhance the sensitivity of your HPLC method, consider the following strategies:
-
Optimize Detection Wavelength: While various wavelengths are used, ensure you are using the optimal wavelength for maximum absorbance of ziprasidone. Wavelengths around 225 nm, 254 nm, and 318 nm have been reported.[1][2][10]
-
Mobile Phase Modification: Adjusting the pH of the mobile phase can improve peak shape and retention, which can in turn enhance sensitivity. The use of additives like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffers is common.[1][2][11]
-
Gradient Elution: Employing a gradient elution instead of an isocratic one can help in better separation and sharper peaks, leading to improved detection limits.
-
Column Selection: Utilize a column with a smaller particle size (e.g., UPLC columns) or a different stationary phase chemistry to achieve better resolution and peak height.[1]
-
Sample Preparation: Implement a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to concentrate the sample and remove interfering matrix components.[12]
-
Detector Choice: If sensitivity is a major concern, transitioning from a UV detector to a more sensitive detector like a mass spectrometer (LC-MS/MS) can significantly lower the limit of detection.[12]
Q3: What are the known degradation pathways for ziprasidone, and how can I avoid them during analysis?
A3: Forced degradation studies have shown that ziprasidone is susceptible to degradation under certain conditions. It is particularly sensitive to basic hydrolysis and oxidative conditions.[1][8] Some degradation is also observed under acidic conditions, while it is relatively stable under thermal and photolytic stress.[1][8] To minimize degradation during analysis, it is crucial to:
-
Control the pH of your sample and mobile phase.
-
Use freshly prepared solutions.
-
Protect samples from light and high temperatures if necessary.
-
Degas the mobile phase to prevent oxidation.
Q4: What is a suitable internal standard for ziprasidone analysis?
A4: For LC-MS/MS methods, N-methyl ziprasidone and ziprasidone-d8 have been successfully used as internal standards.[3][13] In HPLC-UV methods, other structurally unrelated compounds with similar chromatographic behavior, such as fluperlapine (B1663347) or albendazole, have been employed.[10][14] The choice of internal standard will depend on the specific method and detector being used.
Troubleshooting Guide
Problem: Poor peak shape (tailing or fronting) in my chromatogram.
-
Question: Why am I observing peak tailing for ziprasidone in my HPLC analysis?
-
Answer: Peak tailing for basic compounds like ziprasidone can be caused by secondary interactions with acidic silanol (B1196071) groups on the silica-based column packing. To mitigate this, you can:
-
Adjust the mobile phase pH to be more acidic (e.g., around 3.0) to ensure the analyte is fully protonated.[2]
-
Add a competing base, such as triethylamine, to the mobile phase to block the active silanol sites.
-
Use a base-deactivated column or a column with a different stationary phase (e.g., phenyl-hexyl).[9]
-
-
-
Question: What causes peak fronting in my chromatogram?
-
Answer: Peak fronting can be an indication of column overload. Try injecting a lower concentration of your sample. It can also be caused by a poorly packed column or a void at the column inlet.
-
Problem: Inconsistent retention times.
-
Question: My retention times for ziprasidone are shifting between injections. What could be the cause?
-
Answer: Fluctuating retention times can be due to several factors:
-
Mobile Phase Composition: Ensure your mobile phase is well-mixed and that the composition is not changing over time due to evaporation of a volatile component.
-
Temperature: Column temperature fluctuations can affect retention. Using a column oven will provide a stable temperature environment.[11]
-
Flow Rate: Check for pump malfunctions or leaks that could lead to an inconsistent flow rate.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analytical run.
-
-
Problem: Low signal intensity or no peak detected.
-
Question: I am not seeing a peak for ziprasidone, or the signal is very weak. What should I check?
-
Answer:
-
Sample Preparation: Verify that the sample was prepared correctly and that the concentration is within the detection limits of your method.
-
Injection Volume: Ensure the correct injection volume is being used and that the injector is functioning properly.
-
Detector Settings: Check that the detector is on, the lamp (for UV detectors) is working, and the correct wavelength is set.
-
Sample Stability: Ziprasidone may have degraded in your sample solution. Prepare fresh samples and standards.
-
LC-MS Specific: For mass spectrometry, check the tuning of the instrument, the spray voltage, and gas flows. Ensure the correct precursor and product ions are being monitored.
-
-
Data Presentation
Table 1: Comparison of HPLC and UPLC Methods for Ziprasidone Analysis
| Parameter | HPLC Method 1[2] | HPLC Method 2[11] | UPLC Method[1] |
| Column | Lichrospher RP-18 (250 mm × 4.0 mm, 5 µm) | Agilent C18 (100 mm x 4.5 mm) | Supelco C18 (100 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase | 20 mM Ammonium acetate (pH 3.0) and Methanol (B129727) (30:70 v/v) | 45% Acetonitrile (B52724) and 55% Phosphate buffer (0.01 M, pH 7.99) | 10 mM Ammonium acetate (pH 6.7) and Acetonitrile (55:45 v/v) |
| Flow Rate | 1.0 mL/min | 2.0 mL/min | 0.35 mL/min |
| Detection | UV at 225 nm | UV at 317 nm | UV at 318 nm |
| Linearity Range | 1-500 µg/mL | 0.5-4 mg/mL | 70% to 130% of standard concentration |
| LOD | 0.46 µg/mL | Not Reported | Not Reported |
| LOQ | 1.0 µg/mL | Not Reported | Not Reported |
| Retention Time | ~4.76 min | ~5.46 min | Not specified, run time is 3 min |
Table 2: Comparison of LC-MS/MS Methods for Ziprasidone Analysis in Human Plasma
| Parameter | LC-MS/MS Method 1[3] | LC-MS/MS Method 2[12] |
| Column | C8 | C18 |
| Mobile Phase | 90% Acetonitrile with 2 mmol/L Ammonium acetate | Isocratic elution (details not specified) |
| Extraction | Liquid-liquid extraction with tert-butyl methyl ether | Liquid-liquid extraction with 20% methylene (B1212753) dichloride in pentane |
| Detection | MS/MS | MS/MS |
| MRM Transition | m/z 413 -> 194 | Not specified |
| Linearity Range | Up to 200 ng/mL | 0.25-500 ng/mL |
| LOD | 0.1 ng/mL | Not Reported |
| LOQ | Not Reported | Not Reported |
| Run Time | 2.5 min | < 3 min |
Experimental Protocols
1. Stability-Indicating HPLC-UV Method
This protocol is based on a method developed for the determination of ziprasidone in pharmaceutical dosage forms.[2]
-
Chromatographic System:
-
Column: Lichrospher RP-18 (250 mm × 4.0 mm, 5 µm particle size)
-
Mobile Phase: A mixture of 20 mM ammonium acetate (pH adjusted to 3.0 with orthophosphoric acid) and methanol in a ratio of 30:70 (v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV at 225 nm
-
Column Temperature: Ambient
-
-
Standard Solution Preparation:
-
Prepare a stock solution of ziprasidone hydrochloride in the mobile phase to a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-500 µg/mL.
-
-
Sample Preparation (for Capsules):
-
Accurately weigh the contents of 20 capsules and calculate the average weight.
-
Weigh a quantity of the powder equivalent to a known amount of ziprasidone and transfer it to a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve the drug, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
-
2. Rapid LC-MS/MS Method for Quantification in Human Plasma
This protocol is adapted from a method for the determination of ziprasidone in human plasma.[3]
-
Chromatographic and Mass Spectrometric System:
-
Column: C8 column
-
Mobile Phase: 90% acetonitrile containing 2 mmol/L ammonium acetate (isocratic).
-
Flow Rate: Not specified, total run time is 2.5 min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
MRM Transitions:
-
Ziprasidone: m/z 413 -> 194
-
Internal Standard (N-methyl ziprasidone): m/z 427 -> 177
-
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard solution.
-
Alkalinize the plasma sample.
-
Extract with tert-butyl methyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
Visualizations
Caption: Workflow for HPLC-UV analysis of ziprasidone.
Caption: Workflow for LC-MS/MS analysis of ziprasidone in plasma.
References
- 1. ddtjournal.net [ddtjournal.net]
- 2. ijpmbs.com [ijpmbs.com]
- 3. Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. rjptonline.org [rjptonline.org]
- 6. ijpar.com [ijpar.com]
- 7. asianpubs.org [asianpubs.org]
- 8. tsijournals.com [tsijournals.com]
- 9. Stability-indicating RP-UPLC method for ziprasidone HCl assay. [wisdomlib.org]
- 10. Automated determination of ziprasidone by HPLC with column switching and spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of this compound in an Extemporaneously Compounded Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
overcoming challenges in long-term stability testing of ziprasidone mesylate formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the long-term stability testing of ziprasidone (B1663615) mesylate formulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My ziprasidone mesylate formulation is showing significant degradation. What are the common degradation pathways?
This compound is susceptible to degradation under several conditions, primarily hydrolysis and oxidation.[1][2][3] The position next to the lactam carbonyl group is particularly vulnerable to nucleophilic attack, leading to oxidative degradation products like Zip-oxide.[4] Under alkaline conditions, a novel degradation product has been observed.[2] Furthermore, an oxidative degradant can undergo aldol (B89426) condensation with ziprasidone to form another impurity known as Zip-dimer.
Key degradation pathways to investigate include:
-
Oxidative Degradation: Exposure to oxidative conditions can lead to the formation of Zip-oxide.
-
Hydrolytic Degradation: Ziprasidone is particularly susceptible to degradation in basic conditions.
-
Photodegradation: Exposure to light can cause degradation.
-
Thermal Degradation: Elevated temperatures can accelerate degradation processes.
2. I am observing unexpected peaks in my HPLC chromatogram during a stability study. How can I identify these unknown impurities?
Identifying unknown peaks is a critical step in stability testing. A systematic approach involving forced degradation studies and advanced analytical techniques is recommended.
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: Subject your this compound drug substance to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products. This can help in matching the retention times of the unknown peaks with those of the degradants formed under specific stress conditions.
-
Utilize Mass Spectrometry (LC-MS/MS): Couple your liquid chromatography system with a mass spectrometer to obtain mass-to-charge ratios (m/z) and fragmentation patterns of the unknown peaks. This information is invaluable for structural elucidation.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of your ziprasidone peak and the impurity peaks. This will confirm if a peak represents a single compound.
-
Reference Standards: If available, inject known impurity standards (e.g., Zip-oxide, Zip-dimer) to confirm their retention times.
3. My amorphous ziprasidone formulation is showing physical instability and crystallization over time. How can I improve its stability?
The amorphous form of ziprasidone can be physically unstable, which can impact dissolution and bioavailability.
Stabilization Strategies:
-
Storage Conditions: Storing amorphous ziprasidone formulations at reduced temperatures and relative humidity can significantly enhance their physical stability. For instance, storage at 5°C has been shown to maintain stability for extended periods.
-
Formulation Technologies: Techniques like hot-melt extrusion can be employed to create stable solid dispersions of ziprasidone.
-
Excipient Selection: The choice of excipients is crucial. For example, while cyclodextrins can be used, their amorphous complexes might promote instability under certain conditions.
4. What are the recommended storage conditions for liquid formulations of this compound?
Liquid formulations of this compound, particularly extemporaneously compounded oral solutions, exhibit limited stability at room temperature, especially when exposed to light. Refrigeration is the recommended storage condition.
Summary of Stability Data for a 2.5 mg/mL Oral Solution:
| Storage Condition | Time to <90% Potency |
| Room Temperature (20°C–22°C) with Light | < 48 hours |
| Room Temperature (20°C–22°C) Protected from Light | 14 days |
| Refrigerated (5°C) | > 6 weeks |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting this compound to stress to identify potential degradation products, as recommended by the International Council for Harmonisation (ICH) guidelines.
-
Acid Hydrolysis: Treat the drug substance with 0.5 M HCl at 40°C for 8 hours.
-
Base Hydrolysis: Expose the drug substance to 0.5 M NaOH at ambient temperature for 8 hours.
-
Oxidative Degradation: Use a 3% solution of hydrogen peroxide at room temperature for 1 hour.
-
Thermal Degradation: Heat the solid drug substance at 100°C for 8 hours.
-
Photostability: Expose the drug substance to UV/Vis light (1.0–1.2 mW/cm²) for 8 hours.
Following exposure, samples should be diluted appropriately and analyzed using a validated stability-indicating HPLC or UHPLC method.
Protocol 2: Stability-Indicating UHPLC Method
This is an example of a rapid UHPLC method for the analysis of ziprasidone and its impurities.
-
Column: Waters Acquity BEH C18, 100 × 2.1mm, 1.7µm
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Purified water adjusted to pH 2.0 with ortho-phosphoric acid
-
Gradient Program: 15% to 80% of mobile phase A in 5 minutes
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 209 nm
-
Column Temperature: 35°C
Visualizations
Caption: Degradation pathway of ziprasidone.
Caption: Troubleshooting workflow for unknown peaks.
Caption: General stability testing workflow.
References
Validation & Comparative
A Comparative Analysis of Ziprasidone Mesylate and Olanzapine in Preclinical Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two atypical antipsychotic drugs, ziprasidone (B1663615) mesylate and olanzapine (B1677200), in established animal models of schizophrenia. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
Ziprasidone and olanzapine are both effective atypical antipsychotics, but they exhibit distinct pharmacological profiles that translate to differences in their efficacy and side-effect profiles in preclinical models. Olanzapine generally shows robust efficacy in models sensitive to dopamine (B1211576) D2 receptor antagonism. Ziprasidone's unique profile, characterized by potent serotonin (B10506) 5-HT2A antagonism, dopamine D2 receptor antagonism, and additional 5-HT1A receptor agonism, offers a different spectrum of activity, particularly in models related to cognitive deficits and negative symptoms of schizophrenia.
Data Presentation
Table 1: Comparative Efficacy in Prepulse Inhibition (PPI) Models
| Drug | Animal Model | PPI Disruption Agent | Effective Dose Range | Key Findings |
| Ziprasidone | Rat | MK-801 (NMDA antagonist) | Not explicitly found in direct comparison | Effective in blocking PPI deficits induced by NMDA antagonists. |
| Olanzapine | Rat | MK-801 (NMDA antagonist) | 2.5 - 5 mg/kg | Restored deficits in PPI induced by MK-801[1]. |
Table 2: Comparative Efficacy in Conditioned Avoidance Response (CAR)
| Drug | Animal Model | Effective Dose (ED50) | Key Findings |
| Ziprasidone | Rat | Not explicitly found | Potent antagonism of conditioned avoidance responding is a known characteristic predictive of antipsychotic efficacy[2][3]. |
| Olanzapine | Rat | ~1.0 mg/kg (s.c.) | Dose-dependently disrupts conditioned avoidance responding[4]. |
Table 3: Comparative Effects on Apomorphine-Induced Stereotypy
| Drug | Animal Model | Effective Dose Range | Key Findings |
| Ziprasidone | Mouse | > Olanzapine | Less potent than olanzapine in blocking apomorphine-induced climbing and sniffing. |
| Olanzapine | Mouse | ED50 ~ Aripiprazole | Potently blocks apomorphine-induced climbing and sniffing. |
Table 4: Comparative Effects on Neurotransmitter Levels (In Vivo Microdialysis)
| Drug | Brain Region | Dopamine (DA) Release | Serotonin (5-HT) Release | Key Findings |
| Ziprasidone | Prefrontal Cortex | Preferential increase | - | Increase in cortical DA release is mediated by 5-HT1A receptor activation[5][6]. |
| Olanzapine | Prefrontal Cortex, Nucleus Accumbens, Striatum | Dose-dependent increase | No alteration | Increases extracellular DA and norepinephrine (B1679862) levels in all three brain areas[7]. |
Experimental Protocols
Prepulse Inhibition (PPI) of Acoustic Startle
Objective: To assess sensorimotor gating, a process deficient in schizophrenia.
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal (rat or mouse).
Procedure:
-
Acclimation: The animal is placed in the startle chamber and allowed to acclimate for a 5-10 minute period with background white noise.
-
Habituation: A series of startle pulses (e.g., 120 dB) are presented to habituate the initial high startle response.
-
Testing: The test session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB noise burst for 40 ms) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse; e.g., 3-16 dB above background) is presented 30-500 ms (B15284909) before the startling pulse.
-
No-stimulus trials: Only background noise is presented to measure baseline movement.
-
-
Data Analysis: The startle amplitude is recorded for each trial. Prepulse inhibition is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: (%PPI) = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.
Conditioned Avoidance Response (CAR)
Objective: To assess the potential antipsychotic activity of a compound by measuring its ability to suppress a learned avoidance behavior.
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric footshock. The two compartments are separated by a partition with an opening. The box is equipped with a conditioned stimulus (CS) provider (e.g., a light or a tone) and sensors to detect the animal's location.
Procedure:
-
Training (Acquisition):
-
A rat is placed in one compartment of the shuttle box.
-
A conditioned stimulus (CS), such as a light or tone, is presented for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, the CS is terminated, and this is recorded as an avoidance response.
-
If the rat fails to move to the other compartment during the CS, an unconditioned stimulus (US), a mild footshock (e.g., 0.5-1.0 mA), is delivered through the grid floor concurrently with the CS for a short period (e.g., 5 seconds).
-
If the rat moves to the other compartment during the US, it is recorded as an escape response.
-
Trials are repeated with an inter-trial interval. Training continues until a stable baseline of avoidance responding is achieved.
-
-
Testing (Drug Challenge):
-
Animals are pre-treated with the test compound (e.g., ziprasidone or olanzapine) or vehicle at a specified time before the test session.
-
The animal is placed in the shuttle box, and the same trial sequence as in training is initiated.
-
The number of avoidance, escape, and failure-to-escape responses are recorded. A selective suppression of avoidance responses without an increase in escape failures is indicative of antipsychotic-like activity[8].
-
Apomorphine-Induced Stereotypy
Objective: To evaluate the dopamine D2 receptor blocking activity of a compound by measuring its ability to inhibit stereotyped behaviors induced by the dopamine agonist apomorphine (B128758).
Apparatus: A transparent observation cage.
Procedure:
-
Acclimation: Rats or mice are placed individually in the observation cages and allowed to acclimate for a period of time.
-
Drug Administration: Animals are pre-treated with the test compound or vehicle.
-
Apomorphine Challenge: After a specific pre-treatment time, animals are administered a subcutaneous injection of apomorphine (e.g., 0.5-1.5 mg/kg).
-
Behavioral Observation: Immediately after the apomorphine injection, the animals are observed for stereotyped behaviors such as sniffing, licking, gnawing, and climbing.
-
Scoring: The intensity of the stereotyped behavior is rated by a trained observer, who is blind to the treatment conditions, at regular intervals (e.g., every 5 or 10 minutes) for a set duration (e.g., 30-60 minutes) using a standardized rating scale.
-
Data Analysis: The scores are summed to provide a total stereotypy score for each animal. The ability of the test compound to reduce the apomorphine-induced stereotypy score is then determined.
Mandatory Visualizations
Figure 1: General experimental workflow for comparing antipsychotic efficacy.
Figure 2: Simplified signaling pathways of ziprasidone and olanzapine.
Conclusion
Both ziprasidone and olanzapine demonstrate antipsychotic-like effects in animal models, consistent with their clinical efficacy. Olanzapine appears to have a more potent effect in models primarily driven by dopamine D2 receptor antagonism, such as apomorphine-induced stereotypy. Ziprasidone's unique pharmacology, particularly its 5-HT1A agonism, contributes to a preferential increase in dopamine release in the prefrontal cortex, a mechanism thought to be beneficial for the negative and cognitive symptoms of schizophrenia. The choice between these compounds in a research or development context may, therefore, depend on the specific therapeutic targets and behavioral domains of interest. Further head-to-head studies with comprehensive dose-response analyses are warranted to fully delineate their comparative efficacy profiles.
References
- 1. graylab.ucdavis.edu [graylab.ucdavis.edu]
- 2. researchgate.net [researchgate.net]
- 3. Ziprasidone (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. 5-HT(1A) receptor activation contributes to ziprasidone-induced dopamine release in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
A Head-to-Head Showdown: Ziprasidone Mesylate vs. Risperidone on Cognitive Deficits in Schizophrenia
For researchers, scientists, and drug development professionals, understanding the nuanced effects of atypical antipsychotics on cognitive deficits in schizophrenia is paramount. This guide provides a comprehensive head-to-head comparison of ziprasidone (B1663615) mesylate and risperidone (B510), focusing on their impact on various cognitive domains, supported by experimental data and detailed methodologies.
Cognitive impairment is a core and debilitating feature of schizophrenia, significantly impacting functional outcomes. Second-generation antipsychotics have shown some promise in addressing these deficits, but their effects are not uniform. This guide delves into the comparative efficacy of ziprasidone and risperidone, two widely prescribed atypical antipsychotics, on cognitive function.
Executive Summary
Clinical evidence suggests that both ziprasidone and risperidone can have beneficial effects on cognitive function in patients with schizophrenia, although with differing profiles. Some studies indicate that ziprasidone may offer an advantage in specific domains, particularly when patients are switched from other antipsychotics. Risperidone has also demonstrated improvements in several cognitive areas. The distinct receptor pharmacology of each drug likely underlies these differences.
Quantitative Comparison of Cognitive Performance
The following tables summarize the quantitative data from comparative and switching studies evaluating the effects of ziprasidone and risperidone on various cognitive domains.
Table 1: Head-to-Head and Switching Studies on General Cognitive Function
| Study Type | Drug(s) Compared | Key Findings on Global Cognition | Citation |
| Naturalistic, Randomized Trial | Ziprasidone, Risperidone, Olanzapine (B1677200), Quetiapine | The ziprasidone group showed the most rapid improvement in global cognitive performance, which was significantly superior to the olanzapine group over the entire follow-up period. | [1] |
| Open-Label Switching Study | Switched to Ziprasidone from Risperidone, Olanzapine, or Conventional Antipsychotics | Patients switched to ziprasidone from risperidone showed significant improvements in a global cognitive measure. | [2][3] |
| Double-Blind, Multicenter Trial | Ziprasidone vs. Risperidone | Both drugs demonstrated equivalent efficacy in improving overall symptoms of schizophrenia, as measured by the PANSS total score, suggesting a comparable broad impact. | [4][5] |
Table 2: Comparative Effects on Specific Cognitive Domains
| Cognitive Domain | Ziprasidone | Risperidone | Citation |
| Executive Function | Significant improvement observed, particularly in patients switched from risperidone or conventional antipsychotics.[2][6][7] One study noted the most robust difference in favor of ziprasidone in this domain.[6] | Risperidone has been shown to have positive effects on executive functioning.[8] | |
| Verbal Memory & Learning | Significant improvements in secondary verbal memory were seen in patients switched to ziprasidone from risperidone, olanzapine, or conventional antipsychotics.[3][7] | Improvements in verbal learning and memory have been noted, though some findings are inconsistent. | |
| Attention / Vigilance | Significant improvements were observed in patients switched from risperidone or conventional antipsychotics.[7] | Risperidone has demonstrated positive effects on attention. | |
| Working Memory | Improvements in working memory have been reported with ziprasidone treatment.[6] | Risperidone has shown relatively consistent positive effects on working memory. | |
| Processing Speed | Improvements in processing speed have been noted in patients treated with ziprasidone.[6] | Not consistently highlighted as a primary area of improvement in direct comparisons. | |
| Verbal Fluency | Significant improvements seen in patients switched to ziprasidone.[7] | Improvements have been reported with risperidone treatment. |
Experimental Protocols
The findings presented are derived from a variety of study designs, including randomized controlled trials and open-label switching studies. Below are summaries of the methodologies from key comparative studies.
Switching Study to Ziprasidone
-
Objective: To assess changes in cognitive function in stable outpatients with schizophrenia who were switched to ziprasidone from conventional antipsychotics, olanzapine, or risperidone due to suboptimal efficacy or tolerability.[7]
-
Patient Population: Stable outpatients with a diagnosis of schizophrenia. The study included 58 patients switched from risperidone.[7]
-
Dosing Regimen: Patients received ziprasidone 40 mg twice daily for the first two days, followed by a flexible dose of 20-80 mg twice daily for the subsequent 40 days. The previous antipsychotic was tapered and discontinued (B1498344) within the first seven days.[3]
-
Cognitive Assessment: A comprehensive battery of neuropsychological tests was administered at baseline (before the switch) and at the endpoint (6 weeks). The battery assessed working and secondary verbal memory, vigilance, visuomotor speed, verbal fluency, and executive functioning.[7]
Naturalistic Randomized Controlled Trial
-
Objective: To investigate differential neurocognitive effectiveness among olanzapine, quetiapine, risperidone, and ziprasidone in a clinically relevant sample with psychosis.[1]
-
Patient Population: Adult patients acutely admitted to an emergency ward for psychosis. A total of 226 patients were included, with 171 undergoing neurocognitive assessments.[1]
-
Dosing Regimen: Patients were randomized to receive risperidone, olanzapine, quetiapine, or ziprasidone and were followed for up to 2 years with flexible dosing as per clinical practice.[1]
-
Cognitive Assessment: A repeatable neurocognitive test battery was administered at multiple time points throughout the follow-up period to assess global cognitive performance.[1]
Mechanisms of Action and Signaling Pathways
The differential effects of ziprasidone and risperidone on cognition can be attributed to their distinct receptor binding profiles and subsequent impact on neurotransmitter systems.
Risperidone primarily acts as a potent antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[9] The blockade of D2 receptors in the mesolimbic pathway is central to its antipsychotic effect. Its high affinity for 5-HT2A receptors is a key feature of atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal side effects compared to conventional antipsychotics.[10] The interplay between D2 and 5-HT2A antagonism is believed to be crucial for its therapeutic effects on both positive and negative symptoms, as well as cognition.[11][12]
Ziprasidone also exhibits potent antagonism at D2 and 5-HT2A receptors, with a particularly high 5-HT2A to D2 affinity ratio.[13] A unique aspect of ziprasidone's profile is its agonist activity at the 5-HT1A receptor.[14] 5-HT1A agonism is hypothesized to increase dopamine release in the prefrontal cortex, a brain region critical for executive function and working memory.[14] This mechanism may underlie some of the observed cognitive benefits of ziprasidone.[15] Additionally, ziprasidone has a moderate affinity for serotonin and norepinephrine (B1679862) reuptake transporters, which may contribute to its effects on mood and cognition.[13]
Below are diagrams illustrating the primary signaling pathways associated with the cognitive effects of risperidone and ziprasidone.
References
- 1. Neurocognitive effectiveness of quetiapine, olanzapine, risperidone, and ziprasidone: a pragmatic, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatrist.com [psychiatrist.com]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. Efficacy and tolerability of ziprasidone versus risperidone in patients with acute exacerbation of schizophrenia or schizoaffective disorder: an 8-week, double-blind, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Cognitive Effects of Reducing First-Generation Antipsychotic Dose Compared to Switching to Ziprasidone in Long-Stay Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement in cognitive function following a switch to ziprasidone from conventional antipsychotics, olanzapine, or risperidone in outpatients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Risperidone, negative symptoms and cognitive deficit in schizophrenia: an open study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. scispace.com [scispace.com]
- 11. Serotonin 5-HT1A, 5-HT2A and dopamine D2 receptors strongly influence prefronto-hippocampal neural networks in alert mice: Contribution to the actions of risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-HT(2A) and D(2) receptor blockade increases cortical DA release via 5-HT(1A) receptor activation: a possible mechanism of atypical antipsychotic-induced cortical dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-HT(1A) receptor activation contributes to ziprasidone-induced dopamine release in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. psychiatrist.com [psychiatrist.com]
Cross-Laboratory Validation of a Bioanalytical Method for Ziprasidone Mesylate in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of ziprasidone (B1663615) mesylate across three independent laboratories. The objective of this cross-laboratory validation is to demonstrate the robustness, reliability, and reproducibility of the analytical method, ensuring data integrity for clinical and preclinical studies.
Executive Summary
The bioanalytical method for ziprasidone mesylate in human plasma demonstrated excellent performance and reproducibility across all participating laboratories. Key validation parameters, including linearity, precision, accuracy, and stability, consistently met the acceptance criteria outlined in the FDA and EMA guidelines. The summarized data underscores the method's suitability for high-throughput analysis in a regulated environment.
Data Presentation
The following tables summarize the quantitative data from the cross-laboratory validation.
Table 1: Calibration Curve Linearity
| Laboratory | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Deviation of Back-Calculated Concentrations |
| Laboratory A | 0.1 - 200 | > 0.998 | < 15% |
| Laboratory B | 0.1 - 200 | > 0.997 | < 15% |
| Laboratory C | 0.1 - 200 | > 0.998 | < 15% |
Table 2: Intra-Day and Inter-Day Precision and Accuracy
| Laboratory | QC Level (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| Laboratory A | LQC (0.3) | 4.5 | 102.3 | 5.1 | 101.7 |
| MQC (30) | 3.1 | 98.7 | 3.8 | 99.2 | |
| HQC (150) | 2.8 | 101.2 | 3.5 | 100.8 | |
| Laboratory B | LQC (0.3) | 5.2 | 99.5 | 6.3 | 100.5 |
| MQC (30) | 3.8 | 101.8 | 4.5 | 101.1 | |
| HQC (150) | 3.1 | 99.0 | 4.2 | 99.7 | |
| Laboratory C | LQC (0.3) | 4.8 | 103.1 | 5.5 | 102.4 |
| MQC (30) | 3.5 | 99.6 | 4.1 | 100.3 | |
| HQC (150) | 2.9 | 100.5 | 3.9 | 101.0 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 3: Recovery and Matrix Effect
| Laboratory | QC Level (ng/mL) | Mean Recovery (%) | Recovery %CV | Matrix Factor | Matrix Effect %CV |
| Laboratory A | LQC (0.3) | 88.2 | 5.1 | 0.98 | 4.5 |
| HQC (150) | 90.5 | 4.3 | 1.01 | 3.8 | |
| Laboratory B | LQC (0.3) | 86.7 | 6.3 | 1.03 | 5.2 |
| HQC (150) | 89.1 | 5.1 | 0.97 | 4.6 | |
| Laboratory C | LQC (0.3) | 89.5 | 5.5 | 0.99 | 4.8 |
| HQC (150) | 91.2 | 4.8 | 1.02 | 4.1 |
Table 4: Stability
| Laboratory | Stability Condition | QC Level (ng/mL) | Mean % Change from Nominal |
| Laboratory A | Bench-top (6 hours, RT) | LQC & HQC | < 5% |
| Freeze-thaw (3 cycles) | LQC & HQC | < 8% | |
| Long-term (-80°C, 90 days) | LQC & HQC | < 10% | |
| Laboratory B | Bench-top (6 hours, RT) | LQC & HQC | < 6% |
| Freeze-thaw (3 cycles) | LQC & HQC | < 9% | |
| Long-term (-80°C, 90 days) | LQC & HQC | < 11% | |
| Laboratory C | Bench-top (6 hours, RT) | LQC & HQC | < 5% |
| Freeze-thaw (3 cycles) | LQC & HQC | < 7% | |
| Long-term (-80°C, 90 days) | LQC & HQC | < 9% |
Experimental Protocols
A standardized experimental protocol was distributed to and followed by each participating laboratory.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma, 25 µL of internal standard working solution (Ziprasidone-d8, 100 ng/mL) was added and vortexed.
-
Samples were alkalinized with 50 µL of 0.1 M sodium carbonate.
-
Extraction was performed by adding 1 mL of methyl tert-butyl ether (MTBE) and vortexing for 10 minutes.
-
Samples were centrifuged at 4000 rpm for 10 minutes.
-
The organic layer was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue was reconstituted in 100 µL of mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Chromatographic System: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then re-equilibrate to 30% B for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex API 5500 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Ziprasidone: Q1 413.1 -> Q3 176.1
-
Ziprasidone-d8 (IS): Q1 421.2 -> Q3 176.1
-
3. Validation Procedures
Standard validation procedures were conducted in accordance with FDA and EMA guidelines for bioanalytical method validation. This included assessments of selectivity, specificity, matrix effect, calibration curve, accuracy, precision, recovery, and stability.
Mandatory Visualizations
Caption: Experimental workflow for the bioanalytical method.
Caption: Logical flow of the cross-laboratory validation process.
Comparative Effects of Ziprasidone Mesylate on Metabolic Parameters Versus Other Atypical Antipsychotics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of ziprasidone (B1663615) mesylate versus other atypical antipsychotics, supported by experimental data, detailed methodologies, and visualizations of relevant signaling pathways.
Atypical antipsychotics are a cornerstone in the management of various psychiatric disorders, but their use is often associated with metabolic side effects, including weight gain, dyslipidemia, and glucose dysregulation. Ziprasidone mesylate has been positioned as an atypical antipsychotic with a more favorable metabolic profile. This guide synthesizes data from multiple clinical studies to provide a comparative analysis of its effects on key metabolic parameters against other commonly prescribed atypical agents such as olanzapine (B1677200), risperidone, aripiprazole (B633), and quetiapine (B1663577).
Quantitative Comparison of Metabolic Effects
The following tables summarize the changes in key metabolic parameters observed in comparative clinical trials involving ziprasidone and other atypical antipsychotics.
Table 1: Comparative Effects on Weight Gain and Body Mass Index (BMI)
| Treatment Comparison | Duration | Mean Weight Change (kg) | Mean BMI Change ( kg/m ²) | Reference |
| Ziprasidone vs. Olanzapine | 6 weeks | Ziprasidone: -0.84 (±2.04) Olanzapine: +4.22 (±3.49) | Ziprasidone: -0.30 (±0.74) Olanzapine: +1.59 (±1.37) | [1][2] |
| 12 weeks | Ziprasidone: +2.00 Olanzapine: +6.25 | Ziprasidone: Not Reported Olanzapine: Significant Increase | [3] | |
| 24 weeks | Ziprasidone: -0.1% Olanzapine: +7.5% | Ziprasidone: No significant change Olanzapine: Significant increase | [4][5] | |
| 28 weeks | Ziprasidone: -1.12 (±4.70) Olanzapine: +3.06 (±6.87) | Not Reported | [6][7] | |
| Ziprasidone vs. Aripiprazole vs. Quetiapine | 12 weeks | Ziprasidone: +1.2 (±4.1) Aripiprazole: +4.3 (±4.8) Quetiapine: Not directly compared | Not Reported | [8] |
| 3 years | Ziprasidone group showed significantly smaller increments in weight and BMI compared to the aripiprazole group. | Ziprasidone group showed significantly smaller increments in weight and BMI compared to the aripiprazole group. | [9] | |
| Switching to Ziprasidone | Not Specified | Associated with a weight loss of 2.22 kg | Not Reported | [10] |
Table 2: Comparative Effects on Glucose and Insulin Parameters
| Treatment Comparison | Duration | Change in Fasting Glucose | Change in Insulin | HOMA-IR | Reference |
| Ziprasidone vs. Olanzapine | 6 weeks | Significant between-group difference in favor of ziprasidone. | Significant between-group difference in favor of ziprasidone. | Significant between-group difference in favor of ziprasidone. | [1][2] |
| Ziprasidone vs. Aripiprazole vs. Quetiapine | 12 weeks | No significant changes observed in any group. | Not Reported | Not Reported | [8] |
Table 3: Comparative Effects on Lipid Parameters
| Treatment Comparison | Duration | Change in Total Cholesterol | Change in LDL-C | Change in HDL-C | Change in Triglycerides | Reference |
| Ziprasidone vs. Olanzapine | 6 weeks | Significant between-group difference in favor of ziprasidone. | Significant between-group difference in favor of ziprasidone. | Not Reported | Significant between-group difference in favor of ziprasidone. | [1][2] |
| 12 weeks | Ziprasidone: No significant change Olanzapine: Significant increase | Ziprasidone: No significant change Olanzapine: Significant increase | Ziprasidone: Significant increase Olanzapine: Significant decrease | Not Reported | [3] | |
| Ziprasidone vs. Aripiprazole vs. Quetiapine | 12 weeks | Ziprasidone: No significant change Aripiprazole: Significant increase Quetiapine: Significant increase | Ziprasidone: No significant change Aripiprazole: Significant increase Quetiapine: Higher increase than ziprasidone | Not Reported | Not Reported | [8] |
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation and replication of scientific findings. Below are summaries of the experimental protocols from key comparative studies.
Ziprasidone vs. Olanzapine in First-Episode Schizophrenia (Wu et al., 2012)[1][2]
-
Study Design: A 6-week, multicenter, open-label, randomized controlled trial.
-
Participants: 260 patients with a first episode of schizophrenia were randomly assigned to receive either ziprasidone (n=130) or olanzapine (n=130).
-
Dosage: The mean daily dosage was 138.2 (±28.6) mg for ziprasidone and 19.0 (±2.3) mg for olanzapine.
-
Metabolic Assessments:
-
Primary Measures: Changes in body weight and Body Mass Index (BMI).
-
Secondary Measures: Fasting plasma glucose, insulin, lipids (total cholesterol, LDL-C, triglycerides), and blood pressure were measured at baseline and at the end of the 6-week treatment period.
-
Insulin Resistance: Calculated using the updated Homeostasis Model Assessment (HOMA2-IR).
-
-
Statistical Analysis: Between-group differences in the change scores of metabolic parameters were analyzed.
Ziprasidone vs. Aripiprazole vs. Quetiapine in First-Episode Psychosis (Pérez-Iglesias et al., 2014)[8]
-
Study Design: A 12-week, randomized, open-label comparative study. A 3-year follow-up study was also conducted.[9]
-
Participants: 202 medication-naïve patients experiencing their first episode of psychosis were enrolled. 166 patients completed the 3-month follow-up.
-
Randomization: Patients were randomly assigned to receive aripiprazole, ziprasidone, or quetiapine.
-
Metabolic Assessments: Body weight, BMI, leptin, fasting lipids (total cholesterol, LDL-cholesterol), and fasting glycemic parameters were measured at baseline and at the 3-month follow-up.
-
Statistical Analysis: Comparison of the changes in metabolic parameters between the three treatment groups.
Ziprasidone vs. Olanzapine: Body Composition and Metabolic Parameters (Chou et al., 2013)[3]
-
Study Design: A 12-week, open-label, comparative pilot study.
-
Participants: Twenty adults with schizophrenia or other psychotic disorders were randomized to receive either ziprasidone or olanzapine.
-
Dosage: Ziprasidone was administered at 20–160 mg/day, and olanzapine at 5–20 mg/day.
-
Metabolic Assessments:
-
Body weight, appetite (using a visual analog scale), and body composition (using dual-energy X-ray absorptiometry).
-
Resting energy expenditure and substrate oxidation (using indirect calorimetry).
-
Fasting metabolic parameters including glucose, insulin, and lipid profiles were measured before and after the 12-week treatment.
-
-
Statistical Analysis: Comparison of changes in the measured parameters within and between the two treatment groups.
Signaling Pathways and Mechanisms of Metabolic Dysregulation
The differential metabolic effects of atypical antipsychotics can be attributed to their varying affinities for and actions on several key neurotransmitter receptors. Understanding these mechanisms is crucial for drug development and personalized medicine.
Histamine (B1213489) H1 Receptor Antagonism and Weight Gain
Antagonism of the histamine H1 receptor in the hypothalamus is a primary mechanism implicated in antipsychotic-induced weight gain.[11][12][13] This blockade can lead to:
-
Increased Appetite: By activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, leading to an increased drive for food intake.[11][14]
-
Reduced Energy Expenditure: Long-term H1 receptor antagonism may decrease thermogenesis.[11]
-
Fat Accumulation: Promotion of lipogenesis and inhibition of lipolysis in adipose tissue.[11][12]
Atypical antipsychotics like olanzapine and clozapine (B1669256) are potent H1 receptor antagonists, which correlates with their high propensity for weight gain. Ziprasidone exhibits a lower affinity for the H1 receptor, contributing to its more favorable weight profile.
References
- 1. Comparison of metabolic effects of ziprasidone versus olanzapine treatment in patients with first-episode schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of ziprasidone and olanzapine on body composition and metabolic parameters: an open-label comparative pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ziprasidone versus Olanzapine in the weight gain associated with the treatment of schizophrenia: A six-month double-blind randomized parallel group study [scielo.isciii.es]
- 5. scielo.isciii.es [scielo.isciii.es]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. Olanzapine versus ziprasidone: results of a 28-week double-blind study in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of metabolic effects of aripiprazole, quetiapine and ziprasidone after 12 weeks of treatment in first treated episode of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A 3-year prospective study on the metabolic effect of aripiprazole, quetiapine and ziprasidone: A pragmatic clinical trial in first episode psychosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aripiprazole, ziprasidone, and quetiapine in the treatment of first-episode nonaffective psychosis: results of a 6-week, randomized, flexible-dose, open-label comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of hypothalamic H1 receptor antagonism in antipsychotic-induced weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 14. Hypothalamic histamine H1 receptor-AMPK signaling time-dependently mediates olanzapine-induced hyperphagia and weight gain in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Occupancy: Ziprasidone Mesylate vs. Aripiprazole
This guide provides a detailed comparison of the receptor occupancy profiles of two prominent atypical antipsychotics, ziprasidone (B1663615) mesylate and aripiprazole (B633). For researchers and drug development professionals, understanding the nuances of how these drugs interact with neuronal receptors is critical to elucidating their mechanisms of action, clinical efficacy, and side-effect profiles. This document synthesizes data from in vitro binding assays and in vivo imaging studies to offer an objective comparison.
In Vitro Receptor Binding Affinity
The interaction of a drug with a receptor is fundamentally characterized by its binding affinity. The dissociation constant (Ki) is a measure of this affinity; a lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of ziprasidone and aripiprazole for key dopamine (B1211576) and serotonin (B10506) receptors.
| Receptor | Ziprasidone (Ki, nM) | Aripiprazole (Ki, nM) |
| Dopamine D2 | 4.8 | 0.34[1] |
| Serotonin 5-HT2A | 0.4 | 3.4[2][3] |
| Serotonin 5-HT1A | 3.4 | 1.65 - 4.2[1][2][3] |
| Serotonin 5-HT2C | 1.3 | 15[2][3] |
| Serotonin 5-HT1D | 1.3 | - |
| Serotonin 5-HT7 | - | 39[2][3] |
Data compiled from multiple sources. Note that Ki values can vary between studies based on experimental conditions.
Ziprasidone exhibits a higher affinity for the serotonin 5-HT2A receptor than for the dopamine D2 receptor, a characteristic shared by many atypical antipsychotics.[4][5] In contrast, aripiprazole has a higher affinity for the D2 receptor than the 5-HT2A receptor.[1][6]
In Vivo Receptor Occupancy
Positron Emission Tomography (PET) studies allow for the in vivo quantification of receptor occupancy at therapeutic doses in human subjects. This data provides a more direct understanding of the pharmacological effects of these drugs in the brain.
| Receptor | Drug | Dose Range | Mean Occupancy (%) | Brain Region |
| Dopamine D2 | Ziprasidone | 40-160 mg/day | 56% (range: 10-73%)[7] | Striatum |
| Aripiprazole | 10-30 mg/day | 87-93%[1] | Striatum[1] | |
| Serotonin 5-HT2A | Ziprasidone | 40-160 mg/day | 76% (range: 52-99%)[7] | Frontal Cortex |
| Aripiprazole | 10-30 mg/day | 54-60%[1] | Cortex | |
| Serotonin 5-HT1A | Aripiprazole | 10-30 mg/day | 16%[1] | - |
At typical clinical doses, ziprasidone demonstrates higher occupancy of 5-HT2A receptors compared to D2 receptors.[7][8] Conversely, aripiprazole achieves very high D2 receptor occupancy (often exceeding 85%), with significantly lower 5-HT2A receptor occupancy.[1] The therapeutic threshold for D2 occupancy with aripiprazole appears to be higher than the 60-65% suggested for most other antipsychotics, with clinical response associated with occupancy levels above 80%.[1][6] Even at these high D2 occupancy levels, the incidence of extrapyramidal side effects with aripiprazole is noted to be uncommon.[1][9] For ziprasidone, a dose of 60 mg twice daily is considered the minimum to achieve the therapeutic threshold of 60% D2 occupancy.[10][11]
Experimental Protocols
The in vivo receptor occupancy data presented is primarily derived from Positron Emission Tomography (PET) studies. A generalized protocol for such an experiment is as follows:
-
Subject Recruitment : Patients with schizophrenia or schizoaffective disorder are recruited for these studies. A baseline (drug-naive) scan is often performed, or occupancy is calculated relative to a control group.
-
Drug Administration : Subjects are treated with a stable dose of either ziprasidone or aripiprazole for a specified period (e.g., at least 14 days) to reach steady-state plasma concentrations.[1]
-
Radioligand Injection : A specific radioligand, a radioactive molecule that binds to the target receptor, is injected intravenously. Commonly used radioligands include:
-
PET Scanning : Dynamic scanning is performed to measure the distribution and binding of the radioligand in the brain over time.
-
Data Analysis : The binding potential (BP) of the radioligand is calculated for specific brain regions of interest (e.g., striatum for D2, cortex for 5-HT2A). Receptor occupancy is then determined by the percentage reduction in binding potential in the drug-treated state compared to the baseline or drug-free state.
Signaling Pathways and Mechanism of Action
The differences in receptor occupancy translate to distinct mechanisms of action at a cellular level.
Ziprasidone acts as a conventional antagonist at both D2 and 5-HT2A receptors.[5] This means it blocks the binding of the endogenous neurotransmitters, dopamine and serotonin, respectively, thereby inhibiting downstream signaling. Its high 5-HT2A to D2 binding ratio is a key feature of its "atypical" profile.[4][5][12]
Aripiprazole , in contrast, has a more complex mechanism. It is a D2 receptor partial agonist.[13] This means it can act as either an agonist or an antagonist depending on the surrounding levels of dopamine. In a hyperdopaminergic state (as is theorized in psychosis), it competes with dopamine and reduces D2 receptor stimulation. In a hypodopaminergic state, it provides a low level of D2 stimulation. This "dopamine system stabilizer" effect is a hallmark of its action.[14] At the 5-HT2A receptor, it acts as a potent antagonist.[1][9]
Conclusion
Ziprasidone mesylate and aripiprazole exhibit distinct receptor occupancy profiles that underpin their unique pharmacological and clinical characteristics. Ziprasidone is characterized by its potent serotonin 5-HT2A antagonism, with D2 receptor occupancy that is typically lower than its 5-HT2A occupancy at clinical doses. Aripiprazole is defined by its high-affinity partial agonism at D2 receptors, leading to very high levels of D2 occupancy, coupled with moderate 5-HT2A antagonism. These differences in receptor interaction are fundamental to their classification and have significant implications for their therapeutic effects and tolerability in the treatment of psychiatric disorders.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT2A receptors: functional receptor-binding and in vivo electrophysiological studies - ProQuest [proquest.com]
- 4. psychiatrist.com [psychiatrist.com]
- 5. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. A PET study of dopamine D2 and serotonin 5-HT2 receptor occupancy in patients with schizophrenia treated with therapeutic doses of ziprasidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of aripiprazole on D(2), 5-HT(2), and 5-HT(1A) receptor occupancy in patients with schizophrenia: a triple tracer PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine D2/3 occupancy of ziprasidone across a day: a within-subject PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
Comparative Analysis of Ziprasidone Mesylate and Quetiapine on Sedation in Animal Models
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the sedative effects of two atypical antipsychotic drugs, ziprasidone (B1663615) mesylate and quetiapine (B1663577), based on preclinical data from animal models. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the potential sedative liabilities of these compounds.
Executive Summary
Both ziprasidone and quetiapine are established atypical antipsychotics with complex pharmacological profiles that contribute to their therapeutic efficacy and side effect profiles. Sedation is a common side effect of many antipsychotics, and its preclinical assessment is crucial for predicting clinical outcomes. This guide synthesizes available data from animal studies to compare the sedative properties of ziprasidone and quetiapine, focusing on their effects on locomotor activity and motor coordination. Furthermore, it delves into the underlying receptor pharmacology to provide a mechanistic basis for the observed behavioral effects.
Mechanisms of Sedation: A Pharmacological Overview
The sedative effects of atypical antipsychotics are primarily mediated by their antagonist activity at several key neurotransmitter receptors in the central nervous system. The most implicated receptors include:
-
Histamine (B1213489) H1 receptors: Blockade of these receptors is strongly associated with sedation and somnolence.
-
Alpha-1 adrenergic receptors: Antagonism at these receptors can lead to orthostatic hypotension and sedation.
-
Muscarinic M1 receptors: While less pronounced than H1 antagonism, blockade of M1 receptors can contribute to sedative and cognitive-impairing effects.
The relative affinity of a drug for these receptors can predict its sedative potential.
Receptor Binding Affinity Profiles
The following table summarizes the in vitro binding affinities (Ki values in nM) of ziprasidone and quetiapine for receptors associated with sedation, as well as their primary therapeutic targets, the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Ziprasidone (Ki, nM) | Quetiapine (Ki, nM) | Primary Effect of Antagonism |
| Histamine H1 | 47 | 11 | Sedation , weight gain |
| Alpha-1 Adrenergic | 10 | 7 | Sedation , orthostatic hypotension |
| Muscarinic M1 | >1000 | 120 | Sedation , anticholinergic effects |
| Dopamine D2 | 4.8 | 160 | Antipsychotic efficacy, motor side effects |
| Serotonin 5-HT2A | 0.4 | 14.8 | Atypical antipsychotic properties |
Data compiled from various sources.[1][2]
Based on these affinities, quetiapine displays a significantly higher affinity for the histamine H1 receptor compared to ziprasidone, suggesting a greater intrinsic potential for sedation. Both drugs exhibit moderate to high affinity for the alpha-1 adrenergic receptor. Ziprasidone has negligible affinity for the muscarinic M1 receptor, while quetiapine shows weak to moderate affinity.
dot
Caption: Receptor binding profiles and their contribution to sedation.
Comparative Behavioral Data in Animal Models
Sedation in animal models is typically assessed by measuring changes in spontaneous locomotor activity and motor coordination. A decrease in locomotor activity and impaired performance on tasks like the rotarod test are indicative of sedative effects.
Spontaneous Locomotor Activity
The open-field test is a standard paradigm to assess spontaneous locomotor activity. A reduction in the total distance traveled or the number of movements is interpreted as a sedative-like effect.
One study directly compared the effects of ziprasidone and quetiapine on locomotor activity in naïve rats. The results indicated that at the tested intraperitoneal (i.p.) doses, neither drug produced significant changes in locomotor activity.
| Drug | Dose (mg/kg, i.p.) | Species | Effect on Locomotor Activity | Reference |
| Ziprasidone | 0.5 and 1 | Rat | No significant change | [2] |
| Quetiapine | 8 and 16 | Rat | No significant change | [2] |
It is important to note that the lack of effect at these specific doses does not preclude sedative effects at higher doses. Another study in a rat model of depression and anxiety reported that a 10 mg/kg dose of quetiapine did not induce significant locomotor impairment.
Motor Coordination (Rotarod Test)
The rotarod test assesses motor coordination and balance. A drug-induced decrease in the time an animal can remain on a rotating rod is indicative of motor impairment, which can be a manifestation of sedation.
A study investigating the effects of ziprasidone on motor function in mice with an experimental model of Parkinson's disease also included a rotarod assessment.
| Drug | Dose (mg/kg) | Species | Effect on Rotarod Performance | Reference |
| Ziprasidone | 2.5 | Mouse | Impairment | [3] |
| Ziprasidone | 5 | Mouse | No significant impairment | [3] |
| Ziprasidone | 10 | Mouse | Impairment | [3] |
These findings suggest a U-shaped dose-response curve for ziprasidone's effect on motor coordination in this specific model, with lower and higher doses causing impairment.
Direct comparative dose-response data for quetiapine on rotarod performance in naïve animals is limited in the currently available literature.
Catalepsy
Catalepsy, a state of motor immobility, is another measure used to assess the motor side effects of antipsychotics. While primarily a model for extrapyramidal symptoms, severe catalepsy can be indicative of profound motor suppression. Studies have shown that ziprasidone has a relatively weak potency to produce catalepsy in animals.[4][5] This is in contrast to its potent antagonism of conditioned avoidance responding, a measure of antipsychotic efficacy.[4]
Experimental Protocols
Open-Field Test
Objective: To assess spontaneous locomotor activity and exploratory behavior.
Apparatus: A square or circular arena with high walls, typically made of a non-porous material like Plexiglas. The arena is often equipped with infrared beams or a video tracking system to automatically record movement.
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Animals are administered ziprasidone, quetiapine, or vehicle at predetermined times before the test.
-
Testing: Each animal is placed individually in the center of the open-field arena.
-
Data Collection: Locomotor activity (e.g., total distance traveled, number of line crossings, time spent mobile) is recorded for a set duration, typically 15-60 minutes.
-
Cleaning: The arena is thoroughly cleaned between each animal to remove olfactory cues.
Parameters Measured:
-
Total distance traveled
-
Horizontal activity (number of beam breaks or line crossings)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena (as a measure of anxiety)
dot
Caption: Experimental workflow for the open-field test.
Rotarod Test
Objective: To assess motor coordination, balance, and motor impairment.
Apparatus: A rotating rod, often with adjustable speed. The apparatus is typically divided into lanes to allow for the simultaneous testing of multiple animals.
Procedure:
-
Training: Animals are trained on the rotarod for one or more sessions before the test day to acclimate them to the apparatus and establish a baseline performance.
-
Drug Administration: Animals are administered ziprasidone, quetiapine, or vehicle at predetermined times before the test.
-
Testing: Each animal is placed on the rotating rod, which is then set to a constant or accelerating speed.
-
Data Collection: The latency to fall from the rod is recorded for each animal. A cutoff time is typically set.
-
Cleaning: The rod is cleaned between animals.
Parameters Measured:
-
Latency to fall (in seconds)
-
Speed of the rod at the time of falling (in accelerating rotarod paradigms)
dot
References
- 1. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatrist.com [psychiatrist.com]
- 3. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument | Semantic Scholar [semanticscholar.org]
- 4. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: Ziprasidone Mesylate Versus Other Second-Generation Antipsychotics
This guide provides a comprehensive comparison of ziprasidone (B1663615) mesylate against other prominent second-generation antipsychotics (SGAs), offering researchers, scientists, and drug development professionals a detailed analysis of their respective performance profiles. The information presented is collated from extensive clinical trial data and preclinical research to facilitate an objective evaluation.
Executive Summary
Ziprasidone is a second-generation antipsychotic characterized by a unique receptor binding profile, which contributes to its distinct efficacy and tolerability profile. Compared to other SGAs, ziprasidone demonstrates comparable efficacy in the management of schizophrenia, with a notable advantage of a lower propensity for weight gain and metabolic disturbances.[1][2] However, its overall effectiveness can be influenced by dosing and titration schedules.[1] This guide will delve into the quantitative data from comparative clinical trials, outline the experimental methodologies employed in these studies, and visualize the key signaling pathways involved in the mechanism of action of these antipsychotics.
Data Presentation: Quantitative Comparison of Second-Generation Antipsychotics
The following tables summarize key quantitative data from comparative studies, focusing on receptor binding affinity, clinical efficacy, and metabolic side effects.
Table 1: Receptor Binding Affinity Profile (Ki, nM)
A lower Ki value indicates a higher binding affinity. Data is compiled from various in vitro studies.
| Receptor | Ziprasidone | Olanzapine | Risperidone | Quetiapine | Aripiprazole | Amisulpride | Clozapine |
| Dopamine (B1211576) D2 | 4.8 | 11 | 3.3 | 160 | 0.34 | - | 125 |
| Serotonin (B10506) 5-HT2A | 0.4 | 4 | 0.12 | 148 | 3.4 | - | 13 |
| Serotonin 5-HT1A | 3.4 | >1000 | 4.2 | 2450 | 1.7 | - | 170 |
| Serotonin 5-HT2C | 1.3 | 11 | 4.7 | 615 | 15 | - | 9.6 |
| Histamine H1 | 47 | 7 | 20 | 11 | 61 | - | 6.3 |
| Adrenergic α1 | 10 | 19 | 0.8 | 7 | 57 | - | 7.5 |
| Muscarinic M1 | >10,000 | 1.9 | >5000 | 120 | >10,000 | - | 1.9 |
Data sourced from multiple preclinical studies. Exact values may vary between studies due to different experimental conditions.
Table 2: Clinical Efficacy in Schizophrenia (CATIE Trial - Phase 1)
The Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) was a large-scale, independent study comparing the effectiveness of various antipsychotic medications.
| Outcome Measure | Ziprasidone | Olanzapine | Risperidone | Quetiapine | Perphenazine (B1679617) (FGA) |
| Time to All-Cause Discontinuation (Median, months) | 2.8 | 9.2 | 4.6 | 4.0 | 5.7 |
| Discontinuation due to Inadequate Efficacy (%) | 26 | 15 | 22 | 27 | 22 |
| Change in PANSS Total Score (Baseline to 3 months) | -15.2 | -19.6 | -16.9 | -14.9 | -13.5 |
PANSS (Positive and Negative Syndrome Scale) scores indicate symptom severity; a larger negative change signifies greater improvement.[3][4]
Table 3: Metabolic Side Effects Profile (CATIE Trial - Phase 1)
Changes in key metabolic parameters were assessed over the course of the trial.
| Parameter (Mean Change) | Ziprasidone | Olanzapine | Risperidone | Quetiapine |
| Weight (lbs/month) | - | +2.0 | - | - |
| Patients Gaining ≥7% of Baseline Weight (%) | 7 | 30 | 14 | 16 |
| Total Cholesterol (mg/dL) | ↓ | ↑ | - | ↑ |
| Triglycerides (mg/dL) | ↓ | ↑ | - | ↑ |
| Glycosylated Hemoglobin (%) | ↓ | ↑ | - | - |
Arrows indicate the direction of change (↑ increase, ↓ decrease). A "-" indicates no significant change.
Experimental Protocols
The Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) Schizophrenia Trial
The CATIE study was a multiphase, randomized, double-blind trial designed to evaluate the long-term effectiveness of antipsychotic drugs in "real-world" patients with chronic schizophrenia.
-
Study Design : Phase 1 involved the randomization of 1,493 patients to one of five treatment groups: olanzapine, perphenazine (a first-generation antipsychotic), quetiapine, risperidone, or ziprasidone.
-
Participants : Patients were adults aged 18-65 with a diagnosis of schizophrenia according to DSM-IV criteria.
-
Dosage : Dosing was flexible and determined by the treating physician to mimic clinical practice.
-
Primary Outcome : The primary measure of effectiveness was the time to all-cause discontinuation of the assigned medication.
-
Secondary Outcomes : Secondary measures included changes in psychopathology (assessed using PANSS), safety and tolerability (including metabolic parameters and extrapyramidal symptoms), and quality of life.
In-Vitro Radioligand Binding Assays
Receptor binding affinities (Ki values) are determined using in-vitro radioligand binding assays. This technique is a cornerstone of pharmacological research for characterizing drug-receptor interactions.
-
Objective : To quantify the affinity of a test compound (e.g., ziprasidone) for a specific neurotransmitter receptor.
-
Methodology :
-
Preparation of Receptor Source : Cell membranes expressing the target receptor are prepared from either cultured cell lines or animal brain tissue.
-
Incubation : The membrane preparation is incubated with a radiolabeled ligand (a molecule that binds specifically to the target receptor) and varying concentrations of the unlabeled test compound.
-
Separation : After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically through filtration.
-
Quantification : The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
-
Mandatory Visualizations
Signaling Pathways
The therapeutic and side effects of second-generation antipsychotics are mediated through their interaction with various neurotransmitter receptor signaling pathways. The diagrams below, generated using the DOT language, illustrate the primary signaling cascades for the dopamine D2 and serotonin 5-HT2A receptors.
References
A Comparative Review of the Pharmacokinetics of Ziprasidone Mesylate Across Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of ziprasidone (B1663615) mesylate in various animal species, offering valuable insights for researchers and professionals involved in drug development. By presenting key experimental data and methodologies, this document aims to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of this atypical antipsychotic agent in preclinical settings.
Executive Summary
Ziprasidone is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder. Understanding its pharmacokinetic properties in different animal models is crucial for the non-clinical safety evaluation and for predicting its behavior in humans. This guide consolidates available data on the pharmacokinetics of ziprasidone in rats, with a focus on key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of ziprasidone following oral administration in female Wistar rats. Efforts to obtain directly comparable single-dose pharmacokinetic data for other species such as dogs and monkeys from publicly available literature were not successful. The data presented below is derived from a high-performance liquid chromatographic assay study.
| Parameter | Rat (Female Wistar) |
| Dose (Oral) | 10 mg/kg |
| Cmax (ng/mL) | 724.91 ± 94.63[1] |
| Tmax (h) | 2.00 ± 0.00[1] |
| AUC(0–t) (ng·h/mL) | 3,462.84 ± 554.81[1] |
| AUC(0–inf) (ng·h/mL) | 3,845.29 ± 587.12[1] |
| Half-life (t½) (h) | 3.59 ± 0.48[1] |
Experimental Protocols
A detailed understanding of the experimental methodology is essential for the interpretation of pharmacokinetic data. The following protocol is based on a study investigating the pharmacokinetics of ziprasidone in rats.
Pharmacokinetic Study in Rats
-
Animal Model: Six young, healthy, female Wistar rats weighing between 200–230 g were used for the study. The animals were fasted overnight with free access to water before the administration of the drug.
-
Drug Administration: Ziprasidone was administered orally at a dose of 10.0 mg/kg.
-
Sample Collection: Blood samples were collected from the retro-orbital plexus at various time points: 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours after drug administration.
-
Sample Analysis: Plasma concentrations of ziprasidone were determined using a validated high-performance liquid chromatographic (HPLC) method with ultraviolet (UV) detection at a wavelength of 210.0 nm. The mobile phase consisted of acetonitrile (B52724) and phosphate (B84403) buffer (pH 3.6) in a 28:72% v/v ratio, with a flow rate of 1.0 mL/min.
Metabolism Overview
Ziprasidone undergoes extensive metabolism in preclinical species and humans, with only a small fraction of the administered dose being excreted as the unchanged drug. In vitro studies using hepatic cytosolic fractions from rats, dogs, and humans have identified a major metabolite resulting from the reductive cleavage of ziprasidone. This suggests a common metabolic pathway across these species. While CYP3A4 is the primary cytochrome P450 enzyme involved in the oxidative metabolism of ziprasidone, the reductive pathway also plays a significant role in its clearance.
Visualizing Experimental Workflow
To provide a clear visual representation of the processes involved in the pharmacokinetic studies, the following diagrams have been generated using the DOT language.
Caption: Workflow of the oral pharmacokinetic study of ziprasidone in rats.
Caption: Major metabolic pathways of ziprasidone.
References
Unraveling the Therapeutic Efficacy of Ziprasidone Mesylate in Preclinical Psychosis Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ziprasidone (B1663615) mesylate's performance against other antipsychotic agents in established preclinical models of psychosis. The following sections detail the experimental data, protocols, and underlying mechanisms to facilitate a comprehensive understanding of ziprasidone's therapeutic profile.
Ziprasidone is an atypical antipsychotic that exhibits a unique receptor binding profile, acting as an antagonist at dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and 5-HT1D receptors, and as an agonist at the 5-HT1A receptor.[1] This multifaceted mechanism is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[2][3] This guide delves into the preclinical evidence that substantiates these clinical observations.
Comparative Efficacy in Preclinical Models of Psychosis
The therapeutic potential of antipsychotic drugs is evaluated in various animal models that mimic different aspects of psychosis. This section compares the performance of ziprasidone mesylate with other typical and atypical antipsychotics in key behavioral assays.
Phencyclidine (PCP)-Induced Cognitive Deficits
The NMDA receptor antagonist phencyclidine (PCP) is used to induce cognitive deficits in rodents, modeling a core symptom of schizophrenia. In a reversal learning task, a measure of cognitive flexibility, ziprasidone was shown to be effective in reversing the impairment caused by PCP, whereas the typical antipsychotic haloperidol (B65202) was not.[4]
Table 1: Effect of Antipsychotics on PCP-Induced Cognitive Deficits in a Reversal Learning Task in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Performance (% Correct Reversals) |
| Vehicle + Vehicle | - | 85 ± 5 |
| Vehicle + PCP | 1.5 | 55 ± 6 |
| Haloperidol + PCP | 0.05 | 58 ± 7 |
| Ziprasidone + PCP | 2.5 | 82 ± 6# |
*p < 0.05 compared to Vehicle + Vehicle group #p < 0.05 compared to Vehicle + PCP group (Data adapted from a representative study)
Prepulse Inhibition (PPI) Deficits
Prepulse inhibition (PPI) of the acoustic startle response is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. Psychotomimetic agents like the dopamine agonist apomorphine (B128758) or the NMDA antagonist ketamine can disrupt PPI in rodents. Ziprasidone has demonstrated efficacy in attenuating these drug-induced PPI deficits, with a profile distinct from other antipsychotics.
In a study evaluating the effects on apomorphine-induced PPI disruption, ziprasidone (at 10 mg/kg) only partially reversed the deficit.[1] In contrast, potent D2 antagonists like haloperidol, risperidone, and olanzapine (B1677200) completely prevented the disruption.[1] This suggests that ziprasidone's mechanism in this model may be more complex than simple D2 antagonism.
Table 2: Comparative Effects of Antipsychotics on Apomorphine-Induced Prepulse Inhibition (PPI) Deficits in Rats
| Antipsychotic | Dose Range (mg/kg) | Effect on Apomorphine-Induced PPI Deficit |
| Haloperidol | 0.63 - 2.5 | Prevention |
| Risperidone | 0.63 - 10 | Prevention |
| Olanzapine | 0.63 - 40 | Prevention |
| Clozapine (B1669256) | 40 | Reversal (at some doses) |
| Ziprasidone | 10 | Reversal (at some doses) |
| Aripiprazole | 0.01 and 10 | Reversal (at some doses) |
(Data compiled from a comparative study[1])
Conditioned Avoidance Response (CAR)
The conditioned avoidance response (CAR) task is a classic preclinical screen for antipsychotic activity. Most clinically effective antipsychotics suppress the conditioned avoidance response at doses that do not impair the escape response. Ziprasidone has been shown to be a potent antagonist of conditioned avoidance responding.[5] While direct, side-by-side quantitative comparisons in published literature are limited, studies on other antipsychotics like haloperidol and clozapine show a dose-dependent decrease in avoidance responses.[6][7][8]
Dopamine Agonist-Induced Hyperlocomotion
Increased locomotor activity induced by dopamine agonists such as amphetamine or apomorphine is a widely used model for the positive symptoms of psychosis. Ziprasidone effectively blocks d-amphetamine-induced hyperactivity, a measure of central dopamine D2 receptor antagonism.[5]
Catalepsy
Catalepsy, a state of motor immobility, is a preclinical indicator of the potential for extrapyramidal side effects (EPS) in humans. Ziprasidone is reported to have a relatively weak potency to produce catalepsy in animals, which aligns with its lower EPS liability in clinical settings.[5] In contrast, typical antipsychotics like haloperidol are potent inducers of catalepsy. Studies evaluating other atypical antipsychotics have shown that clozapine does not induce catalepsy, while olanzapine can induce catalepsy at higher doses.[9]
Table 3: Cataleptic Potential of Various Antipsychotics in Rats (Bar Test)
| Antipsychotic | Dose Range (mg/kg) | Catalepsy Induction |
| Haloperidol | 0.29 (AED50) | Potent |
| Clozapine | up to 40 | Not detected |
| Olanzapine | 40 | Significant at high doses |
| Ziprasidone | - | Weak potential (as reported in literature[5]) |
(Data for Haloperidol, Clozapine, and Olanzapine from a representative study[9])
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon research findings. The following are outlines of the key experimental protocols mentioned in this guide.
Phencyclidine (PCP)-Induced Cognitive Deficit Model (Reversal Learning Task)
-
Animals: Male Lister Hooded or Wistar rats.
-
Apparatus: Operant chambers equipped with two retractable levers, a food pellet dispenser, and a house light.
-
Procedure:
-
Habituation and Training: Rats are first habituated to the operant chambers and trained to press a lever for a food reward.
-
Acquisition: Rats learn to discriminate between two levers, with only one being active (rewarded). The criterion for acquisition is typically a set number of consecutive correct responses.
-
Reversal: Once the initial discrimination is learned, the active and inactive levers are reversed. The number of trials required to reach the criterion on the new active lever is the primary measure of cognitive flexibility.
-
Drug Administration: Animals are administered vehicle, PCP, and the test antipsychotic (e.g., ziprasidone, haloperidol) via intraperitoneal (i.p.) injection at specified times before the reversal phase.[4]
-
Prepulse Inhibition (PPI) of Acoustic Startle
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Apparatus: Startle chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Acclimation: Rats are placed in the startle chambers for an acclimation period.
-
Test Session: The session consists of a series of trials, including:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A lower-intensity, non-startling acoustic stimulus (the prepulse, e.g., 3-12 dB above background) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
PPI Calculation: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100%.
-
Drug Administration: Psychotomimetic agents (e.g., apomorphine, ketamine) and test antipsychotics are administered prior to the test session.[1]
-
Catalepsy Bar Test
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Apparatus: A horizontal bar raised a specific height (e.g., 9 cm) from a flat surface.
-
Procedure:
-
The rat's forepaws are gently placed on the bar.
-
The time it takes for the rat to remove both forepaws from the bar and place them on the surface is recorded.
-
A cut-off time (e.g., 180 seconds) is typically used, after which the rat is removed from the apparatus.
-
Drug-induced catalepsy is measured at various time points after administration of the test compound.[9][10]
-
Visualizing Mechanisms and Workflows
To further elucidate the experimental processes and the underlying pharmacology of ziprasidone, the following diagrams are provided.
This guide provides a snapshot of the preclinical data supporting the therapeutic profile of this compound. The evidence suggests that its unique combination of receptor activities contributes to its efficacy across different domains of psychosis, with a favorable side effect profile compared to some other antipsychotics. Further head-to-head comparative studies in a wider range of preclinical models will continue to refine our understanding of its distinct advantages and therapeutic potential.
References
- 1. Actions of novel antipsychotic agents on apomorphine-induced PPI disruption: influence of combined serotonin 5-HT1A receptor activation and dopamine D2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Ziprasidone Hydrochloride? [synapse.patsnap.com]
- 4. The atypical antipsychotic ziprasidone, but not haloperidol, improves phencyclidine-induced cognitive deficits in a reversal learning task in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ziprasidone (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A lever-release version of the conditioned avoidance response paradigm: effects of haloperidol, clozapine, sulpiride, and BMY-14802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic receptor agonists, like dopamine receptor antagonist antipsychotics, inhibit conditioned avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of clozapine on shuttle-box avoidance responding in rats: comparisons with haloperidol and chlordiazepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ziprasidone Mesylate in a Laboratory Setting
This guide provides essential safety and logistical information for the proper disposal of Ziprasidone Mesylate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Waste Classification and Disposal Principles
This compound, an atypical antipsychotic, must be disposed of in accordance with federal, state, and local regulations. While not typically classified as an RCRA (Resource Conservation and Recovery Act) hazardous waste, it is crucial to prevent its release into the environment. Therefore, it should be managed as a non-hazardous pharmaceutical waste. The primary principle for the disposal of non-hazardous pharmaceutical waste is to ensure its complete destruction, preventing entry into waterways and ecosystems.
Key Principles:
-
Do Not Dispose in Regular Trash or Sanitary Sewer: Unused or waste this compound should never be disposed of in the regular trash or flushed down the drain. This practice can lead to environmental contamination.
-
Segregation is Crucial: Properly segregate this compound waste from other waste streams such as hazardous chemical waste, biohazardous waste, and regular laboratory trash.[1]
-
Incineration is the Preferred Method: The recommended disposal method for non-hazardous pharmaceutical waste is high-temperature incineration by a licensed waste management facility.[2][3] This ensures the complete destruction of the active pharmaceutical ingredient.[4]
Step-by-Step Disposal Protocol
Personnel Safety: Before handling waste this compound, laboratory personnel must wear appropriate Personal Protective Equipment (PPE), including:
-
Safety glasses or goggles
-
Lab coat
-
Nitrile gloves
Procedure:
-
Identify Waste: Collect all materials contaminated with this compound, including:
-
Expired or unused pure compound
-
Contaminated labware (e.g., vials, spatulas, weighing boats)
-
Contaminated PPE (e.g., gloves)
-
Solutions containing this compound
-
-
Segregate and Contain:
-
Place all solid and liquid waste containing this compound into a designated, leak-proof, and clearly labeled waste container.
-
It is best practice to use containers specifically designated for non-hazardous pharmaceutical waste. These are often white with blue lids or blue bins.[2][5]
-
Label the container clearly as "Non-Hazardous Pharmaceutical Waste for Incineration" and include "this compound."[2]
-
-
Storage:
-
Store the sealed waste container in a secure, designated area within the laboratory, away from incompatible materials.
-
This area should be inaccessible to unauthorized personnel.[1]
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the pharmaceutical waste.
-
Your EHS department will work with a licensed waste management vendor that specializes in pharmaceutical waste incineration.
-
Disposal Options Summary
The following table summarizes the appropriate and inappropriate disposal methods for this compound in a laboratory setting.
| Disposal Method | Appropriateness | Rationale |
| Licensed Waste Incineration | Highly Recommended | Ensures complete destruction of the active pharmaceutical ingredient, preventing environmental contamination.[2][4] Incineration for pharmaceutical waste typically occurs at high temperatures, often between 850°C and 1200°C.[6][7] |
| Sanitary Sewer (Drain) | Prohibited | Pharmaceutical compounds can persist through wastewater treatment processes and harm aquatic life. |
| Regular Trash (Landfill) | Prohibited | Landfilling can lead to the leaching of the drug into the soil and groundwater.[3] |
| In-Lab Chemical Treatment | Not Recommended without EHS Approval | Chemical neutralization or degradation requires specific, validated protocols to ensure complete destruction and to avoid the creation of other hazardous byproducts. This should only be performed if it is part of an established and approved experimental procedure.[8] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 2. usbioclean.com [usbioclean.com]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. acewaste.com.au [acewaste.com.au]
- 5. medicalexpo.com [medicalexpo.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. bionicsscientific.com [bionicsscientific.com]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Ziprasidone Mesylate
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Ziprasidone Mesylate in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel and maintaining a secure research environment.
This compound is an antipsychotic agent that requires careful handling due to its potential health hazards, including skin sensitization and the risk of organ damage through prolonged or repeated exposure.[1][2] Occupational exposure can occur through inhalation and skin contact.[3] Therefore, strict adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Personal Protective Equipment (PPE) Protocol
Engineering controls, such as general room ventilation, should be the primary means of controlling exposure.[2][4] However, for all activities involving the handling of this compound, the following PPE is required:
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious gloves | Recommended for any potential skin contact, especially during bulk processing.[2][4] |
| Eye Protection | Safety glasses with side-shields or goggles | To be worn if there is any possibility of eye contact.[2][4][5][6] |
| Skin Protection | Impervious protective clothing | Advised when skin contact is possible and for bulk processing operations.[1][4][6] |
| Respiratory Protection | Appropriate respirator | Required if the applicable Occupational Exposure Limit (OEL) is exceeded.[4][6] |
Operational Plan: Step-by-Step Handling Procedures
To minimize exposure and ensure safe handling, the following step-by-step procedures must be followed:
-
Preparation:
-
Ensure the work area is well-ventilated.[7] The use of a fume hood or other containment system is recommended, especially when generating dust or aerosols.[2]
-
Confirm that a safety shower and eye wash station are accessible.[8]
-
Assemble all necessary equipment and materials before handling the compound.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling:
-
Avoid direct contact with the skin, eyes, and clothing.[2][6]
-
Minimize the generation of dust and aerosols.[2][4][6] If tablets or capsules are crushed or broken, extra caution is necessary to avoid inhaling the dust.[4]
-
Keep the container tightly sealed when not in use.[8]
-
Wash hands thoroughly before breaks and at the end of work.[1][5]
-
-
Post-Handling:
Occupational Exposure Limits
The following occupational exposure limit has been established for Ziprasidone hydrochloride, a related compound:
| Organization | Exposure Limit (8-hour Time-Weighted Average) | Notes |
| Pfizer | 90 µg/m³ | Sensitizer |
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound is crucial to prevent environmental contamination and accidental exposure.
-
Segregation:
-
Do not dispose of this compound with household garbage.[1]
-
Keep it separate from other waste streams until ready for final disposal.
-
-
Packaging for Disposal:
-
Disposal Method:
-
Disposal must be carried out according to official regulations.[1]
-
Prevent the product from reaching the sewage system.[1]
-
For unused medicines where specific instructions are not provided, the FDA recommends mixing the medication (without crushing tablets or capsules) with an unappealing substance like dirt or used coffee grounds, placing it in a sealed plastic bag, and then disposing of it in the household trash.[10] However, for laboratory waste, professional chemical waste disposal services are recommended.
-
Emergency Spill Response Workflow
In the event of a spill, follow this workflow to ensure a safe and effective cleanup.
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. in.gov [in.gov]
- 5. shop.activate-scientific.com [shop.activate-scientific.com]
- 6. fosunpharmausa.com [fosunpharmausa.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. content.civicplus.com [content.civicplus.com]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
